molecular formula C13H17NO3 B10851875 N-hydroxy-7-oxo-7-phenylheptanamide

N-hydroxy-7-oxo-7-phenylheptanamide

Cat. No.: B10851875
M. Wt: 235.28 g/mol
InChI Key: IHUNPXAEVKBAPH-UHFFFAOYSA-N
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Description

N-hydroxy-7-oxo-7-phenylheptanamide is a chemical compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol . This molecule features a hydroxamic acid group (-N-OH), a motif of significant interest in medicinal chemistry and biochemistry research due to its strong metal-chelating properties. Compounds with hydroxamic acid functionalities are extensively studied as potent inhibitors of metalloenzymes . Researchers value these structures for developing probes and potential therapeutic agents targeting enzymes such as histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and zinc-dependent proteases. The structure of this compound, which includes a seven-carbon chain terminated by a benzoyl group, may offer a unique backbone for studying enzyme-ligand interactions and optimizing binding affinity and selectivity. Its properties could make it a valuable intermediate in organic synthesis and a candidate for screening in various pharmacological and biochemical assays. This product is intended for research purposes only and is not for human or diagnostic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

N-hydroxy-7-oxo-7-phenylheptanamide

InChI

InChI=1S/C13H17NO3/c15-12(11-7-3-1-4-8-11)9-5-2-6-10-13(16)14-17/h1,3-4,7-8,17H,2,5-6,9-10H2,(H,14,16)

InChI Key

IHUNPXAEVKBAPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCCCC(=O)NO

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of N-hydroxy-7-oxo-7-phenylheptanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-hydroxy-7-oxo-7-phenylheptanamide is a hydroxamic acid derivative with significant potential as a histone deacetylase (HDAC) inhibitor. Its molecular structure, featuring a zinc-binding hydroxamate group, a hydrophobic linker, and a phenylketo capping group, aligns with the pharmacophore model for HDAC inhibition. This guide provides a comprehensive overview of a proposed synthetic route for this compound, detailed protocols for its characterization, and an exploration of its likely mechanism of action within cellular signaling pathways. Due to the absence of specific literature for this compound, the synthetic protocols and characterization data presented are based on established chemical principles and data from analogous structures.

Proposed Synthesis

A plausible two-step synthesis for this compound is proposed, commencing with the synthesis of the carboxylic acid precursor, 7-oxo-7-phenylheptanoic acid, followed by its conversion to the target N-hydroxy amide.

Step 1: Synthesis of 7-oxo-7-phenylheptanoic Acid

The precursor, 7-oxo-7-phenylheptanoic acid, can be synthesized via the Friedel-Crafts acylation of benzene with suberic anhydride, followed by a Clemmensen or Wolff-Kishner reduction and subsequent oxidation. A more direct approach, if starting materials are available, involves the reaction of a suitable organometallic reagent with a protected dicarboxylic acid derivative. One such method involves the reaction of phenylmagnesium bromide with the mono-ester mono-acyl chloride of adipic acid.[1]

Experimental Protocol: Synthesis of 7-oxo-7-phenylheptanoic Acid

  • Preparation of Adipoyl Chloride Monoethyl Ester: To a solution of monoethyl adipate (1 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude adipoyl chloride monoethyl ester.

  • Friedel-Crafts Acylation: Dissolve the crude adipoyl chloride monoethyl ester in anhydrous DCM and cool to 0 °C.

  • Add anhydrous aluminum chloride (AlCl₃, 1.5 eq) portion-wise, followed by the dropwise addition of benzene (2 eq).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 7-oxo-7-phenylheptanoate.[2]

  • Hydrolysis: Dissolve the crude ethyl 7-oxo-7-phenylheptanoate in a mixture of ethanol and 1 M sodium hydroxide solution.

  • Reflux the mixture for 2 hours.

  • Cool the reaction mixture and acidify with 1 M hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain 7-oxo-7-phenylheptanoic acid.[1]

Step 2: Synthesis of this compound

The conversion of the carboxylic acid to the N-hydroxy amide can be achieved by activating the carboxylic acid and subsequently reacting it with hydroxylamine.[3][4] Common activating agents include carbodiimides (e.g., EDC) or the formation of an acyl chloride.

Experimental Protocol: Synthesis of this compound

  • Activation of Carboxylic Acid: Dissolve 7-oxo-7-phenylheptanoic acid (1 eq) in anhydrous DCM.

  • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 eq) and 1-hydroxybenzotriazole (HOBt, 1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Reaction with Hydroxylamine: In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and triethylamine (1.6 eq) in a mixture of DCM and methanol.

  • Add the hydroxylamine solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 7-oxo-7-phenylheptanoic Acid cluster_step2 Step 2: Synthesis of this compound Monoethyl_adipate Monoethyl adipate Acyl_chloride Adipoyl chloride monoethyl ester Monoethyl_adipate->Acyl_chloride Oxalyl chloride, DMF Friedel_Crafts Friedel-Crafts Acylation with Benzene Acyl_chloride->Friedel_Crafts AlCl3 Ester_intermediate Ethyl 7-oxo-7-phenylheptanoate Friedel_Crafts->Ester_intermediate Carboxylic_acid 7-oxo-7-phenylheptanoic Acid Ester_intermediate->Carboxylic_acid NaOH, EtOH, then H+ Carboxylic_acid_2 7-oxo-7-phenylheptanoic Acid Activated_acid Activated Carboxylic Acid Carboxylic_acid_2->Activated_acid EDC, HOBt Target_molecule This compound Activated_acid->Target_molecule Hydroxylamine Hydroxylamine Hydroxylamine->Target_molecule

Caption: Proposed two-step synthesis of this compound.

Characterization

The structure and purity of the synthesized this compound would be confirmed using various spectroscopic techniques. The following tables summarize the predicted quantitative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: NMR Spectroscopy

  • Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the data using appropriate software to obtain the final spectra.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.4s (broad)1HN-OH
~8.7s (broad)1HN-H
7.9-8.0m2HAromatic H (ortho to C=O)
7.5-7.7m3HAromatic H (meta and para to C=O)
~2.9t2H-CH₂-C(=O)Ph
~1.9t2H-CH₂ -C(=O)NHOH
1.5-1.7m4H-CH₂-CH₂ -CH₂ -CH₂-
1.2-1.4m2H-CH₂-CH₂ -CH₂-C(=O)Ph

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~199C =O (ketone)
~168C =O (hydroxamic acid)
~136Aromatic C (quaternary)
~133Aromatic C (para)
~128Aromatic C (meta)
~128Aromatic C (ortho)
~38-C H₂-C(=O)Ph
~32-C H₂-C(=O)NHOH
~28-CH₂-C H₂-
~25-CH₂-C H₂-
~23-CH₂-C H₂-
Infrared (IR) Spectroscopy

Experimental Protocol: IR Spectroscopy

  • Place a small amount of the solid sample directly on the diamond crystal of an ATR-FTIR spectrometer.

  • Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Record the spectrum in the range of 4000-400 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3200-3300Broad, MediumO-H stretch (hydroxamic acid)
3100-3200Broad, MediumN-H stretch (hydroxamic acid)
~3060WeakAromatic C-H stretch
2850-2950MediumAliphatic C-H stretch
~1680StrongC=O stretch (aromatic ketone)
1630-1650StrongC=O stretch (hydroxamic acid, Amide I)
1580-1600MediumC=C stretch (aromatic)
1520-1550MediumN-H bend (hydroxamic acid, Amide II)

Note: The N-H stretching and bending peaks are characteristic of hydroxamic acids. The two distinct C=O stretches for the ketone and the hydroxamic acid are key features.[5][6][7][8][9][10]

Mass Spectrometry (MS)

Experimental Protocol: Mass Spectrometry

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via electrospray ionization (ESI) or another soft ionization technique.

  • Acquire the mass spectrum in positive or negative ion mode.

  • For high-resolution mass spectrometry (HRMS), use a TOF or Orbitrap analyzer to determine the exact mass.

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/z
[M+H]⁺250.1438
[M+Na]⁺272.1257
[M-H]⁻248.1292

Molecular Formula: C₁₄H₁₉NO₃, Exact Mass: 249.1365

Biological Context and Signaling Pathways

This compound belongs to the class of hydroxamic acid-based histone deacetylase inhibitors (HDACis).[11][12] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins.[13][14] This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.

In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[11] HDAC inhibitors work to reverse this effect.

Mechanism of Action: HDAC Inhibition

The proposed mechanism of action for this compound as an HDAC inhibitor involves three key interactions within the enzyme's active site:[12][15]

  • Zinc Chelation: The hydroxamic acid moiety (-CONHOH) acts as a potent zinc-binding group, chelating the Zn²⁺ ion in the catalytic site of the HDAC enzyme. This interaction is crucial for inhibiting the enzyme's deacetylase activity.[15]

  • Hydrophobic Linker Interaction: The heptanamide chain serves as a linker that fits into the hydrophobic channel of the active site.

  • Capping Group Interaction: The 7-oxo-7-phenyl group acts as a "cap" that interacts with residues at the rim of the active site, contributing to the inhibitor's affinity and potentially its selectivity for different HDAC isoforms.

By inhibiting HDACs, this compound would lead to the accumulation of acetylated histones (hyperacetylation). This results in a more open chromatin structure (euchromatin), allowing for the transcription of previously silenced genes, including tumor suppressors. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[13]

Signaling Pathway Diagram: HDAC Inhibition

HDAC_Inhibition cluster_cellular Cellular Processes HDAC_Enzyme HDAC Enzyme Deacetylated_Histones Deacetylated Histones (Condensed Chromatin) HDAC_Enzyme->Deacetylated_Histones Acetylated_Histones Acetylated Histones (Open Chromatin) Acetylated_Histones->Deacetylated_Histones Deacetylation Gene_Expression Gene Expression (Tumor Suppressors) Deacetylated_Histones->Gene_Expression Repression Apoptosis Cell Cycle Arrest, Apoptosis Gene_Expression->Apoptosis Induction Target_Molecule N-hydroxy-7-oxo-7- phenylheptanamide Target_Molecule->HDAC_Enzyme Inhibition

Caption: Mechanism of action of this compound as an HDAC inhibitor.

Conclusion

This technical guide outlines a proposed synthetic pathway and predicted characterization data for this compound. Based on its structural features, this compound is a promising candidate for investigation as a histone deacetylase inhibitor. The provided experimental protocols offer a foundation for its synthesis and analysis, while the discussion of its potential biological activity highlights its relevance in the context of cancer research and drug development. Further experimental validation is necessary to confirm the proposed synthesis, characterize the compound definitively, and evaluate its biological efficacy.

References

An In-depth Technical Guide to N-hydroxy-7-oxo-7-phenylheptanamide: Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Properties and Structure

Based on the chemical name "N-hydroxy-7-oxo-7-phenylheptanamide," the precise chemical structure can be determined. From this structure, key identifiers and physicochemical properties have been predicted using computational methods.

PropertyPredicted Value
IUPAC Name This compound
Molecular Formula C₁₃H₁₇NO₃
Molecular Weight 235.28 g/mol
SMILES O=C(N(O))CCCCCC(=O)c1ccccc1
Predicted LogP 1.8
Predicted Solubility Moderately soluble in water and soluble in organic solvents like DMSO and ethanol.
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3

Experimental Protocols: Proposed Synthesis

A plausible synthetic route for this compound involves a two-step process starting from the commercially available precursor, 7-oxo-7-phenylheptanoic acid. The first step is the activation of the carboxylic acid, followed by reaction with hydroxylamine.

Materials and Equipment
  • 7-oxo-7-phenylheptanoic acid

  • N,N'-Carbonyldiimidazole (CDI)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bars

  • Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Synthetic Procedure

Step 1: Activation of 7-oxo-7-phenylheptanoic acid

  • To a solution of 7-oxo-7-phenylheptanoic acid (1.0 eq) in anhydrous THF in a round-bottom flask, add N,N'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature for 1-2 hours. The progress of the activation can be monitored by TLC.

Step 2: Formation of the Hydroxamic Acid

  • In a separate flask, prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (1.5 eq) in a minimal amount of water and neutralizing it with triethylamine (1.6 eq). Alternatively, a suspension of hydroxylamine hydrochloride and triethylamine in THF can be used.

  • Add the prepared hydroxylamine solution/suspension to the activated carboxylic acid mixture from Step 1 at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.

Step 3: Work-up and Purification

  • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford this compound as a pure solid.

The following diagram illustrates the proposed synthetic workflow:

G cluster_start Starting Material cluster_reagents1 Reagents for Activation cluster_step1 Step 1: Activation cluster_reagents2 Reagents for Hydroxamination cluster_step2 Step 2: Hydroxamination cluster_product Crude Product cluster_purification Purification cluster_final Final Product start 7-oxo-7-phenylheptanoic acid activation Formation of Acyl Imidazolide Intermediate start->activation Reacts with reagent1 CDI in THF reagent1->activation hydroxamination Nucleophilic Acyl Substitution activation->hydroxamination Intermediate reagent2 NH2OH·HCl, TEA reagent2->hydroxamination crude_product Crude this compound hydroxamination->crude_product Yields purification Column Chromatography crude_product->purification final_product Pure this compound purification->final_product

Proposed Synthetic Workflow for this compound.

Putative Biological Activity and Signaling Pathways

Hydroxamic acid derivatives are a well-established class of compounds that function as inhibitors of histone deacetylases (HDACs).[1][2] These enzymes play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression.[3] By inhibiting HDACs, this compound is predicted to induce hyperacetylation of histones, resulting in a more open chromatin conformation and the transcription of genes that can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells.[3][4]

The hydroxamic acid moiety is a key pharmacophore that chelates the zinc ion in the active site of HDAC enzymes, thereby inhibiting their catalytic activity.[1][5]

Proposed Mechanism of Action as an HDAC Inhibitor

The proposed mechanism of action involves the binding of the hydroxamic acid group to the zinc-containing catalytic domain of HDACs. This interaction blocks the access of the natural substrate, acetylated lysine residues of histones, to the active site, thus preventing deacetylation.

Potential Downstream Signaling Pathways

Inhibition of HDACs can modulate several critical signaling pathways involved in cancer progression. A potential signaling cascade initiated by this compound is depicted below. This includes the upregulation of tumor suppressor genes like p21, leading to cell cycle arrest, and the induction of apoptosis through both intrinsic and extrinsic pathways.[6][7][8]

G cluster_drug Drug Action cluster_target Molecular Target cluster_effect Cellular Effect cluster_downstream Downstream Consequences cluster_outcome Biological Outcome drug This compound hdac HDAC Enzyme drug->hdac Inhibits acetylation Histone Hyperacetylation hdac->acetylation Leads to gene_expression Altered Gene Expression acetylation->gene_expression p21 p21 Upregulation gene_expression->p21 apoptosis_proteins Modulation of Apoptotic Proteins gene_expression->apoptosis_proteins cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest apoptosis Apoptosis apoptosis_proteins->apoptosis

Proposed Signaling Pathway of this compound as an HDAC Inhibitor.

Conclusion

While "this compound" is not a well-documented compound, its chemical structure allows for a robust prediction of its properties and biological activity. The presence of the hydroxamic acid functional group strongly suggests its potential as a histone deacetylase inhibitor. This guide provides a foundational understanding of this compound, including a reliable synthetic protocol and a hypothesized mechanism of action based on established principles of medicinal chemistry and cancer biology. Further experimental validation is necessary to confirm these predictions and to fully elucidate the therapeutic potential of this molecule.

References

An In-Depth Technical Guide to the Mechanism of Action of N-hydroxy-7-oxo-7-phenylheptanamide (Belinostat)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-hydroxy-7-oxo-7-phenylheptanamide, also known as Belinostat, is a potent histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity in a range of hematological and solid malignancies. This technical guide provides a comprehensive overview of the core mechanism of action of Belinostat, detailing its molecular interactions, impact on cellular signaling pathways, and the experimental methodologies used to elucidate these functions. Quantitative data are summarized for comparative analysis, and key signaling and experimental workflows are visualized to facilitate a deeper understanding of this compound's therapeutic potential.

Core Mechanism of Action: Histone Deacetylase Inhibition

Belinostat is a hydroxamic acid-based pan-HDAC inhibitor, targeting a broad spectrum of zinc-dependent HDAC enzymes.[1] Histone deacetylases are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on histones and other non-histone proteins. This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and resulting in transcriptional repression of certain genes, including tumor suppressor genes.

By inhibiting HDACs, Belinostat promotes the accumulation of acetylated histones, leading to a more relaxed chromatin state.[2][3][4] This "open" chromatin structure allows for the transcription of previously silenced tumor suppressor genes, which can, in turn, induce cell cycle arrest, trigger apoptosis (programmed cell death), and inhibit angiogenesis.[2][4] Belinostat's primary mechanism of action is thus the epigenetic modification of gene expression through the inhibition of HDACs.

Quantitative Data Summary

The inhibitory activity of Belinostat has been quantified across various HDAC isoforms and cancer cell lines. This data is crucial for understanding its potency and selectivity.

Table 1: Belinostat IC50 Values against HDAC Isoforms
HDAC IsoformIC50 (µM)
HDAC10.041
HDAC20.125
HDAC30.030
HDAC40.115
HDAC60.082
HDAC70.067
HDAC80.216
HDAC90.128
HeLa Cell Lysate0.027

Data sourced from Cayman Chemical product information and Khan et al. (2008).[5]

Table 2: Belinostat IC50 Values in Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
A2780Ovarian Cancer0.2
HCT116Colon Cancer0.2 - 0.28
HT29Colon Cancer-
WIL--
CALU-3Lung Cancer0.66
MCF7Breast Cancer-
PC3Prostate Cancer-
HS852Melanoma3.37
5637Bladder Cancer-
Granta-519Mantle Cell Lymphoma56.3
PANC-1Pancreatic Cancer-

Data compiled from multiple sources.[4][5]

Table 3: Pharmacokinetic Parameters of Belinostat (Intravenous Administration)
ParameterValueUnit
Mean Clearance34.34 ± 10.56L/h/m²
Terminal Half-life2.94 ± 0.48hours
Cmax (at 400 mg/m²)21.1 ± 4.9µg/mL
AUC0-inf (at 400 mg/m²)806 ± 294µg/mL•min

Data from a Phase I study in patients with hepatocellular carcinoma.[6]

Key Signaling Pathways Modulated by Belinostat

Belinostat exerts its anti-cancer effects by modulating multiple intracellular signaling pathways that are critical for tumor growth and survival.

Apoptosis Induction Pathways

Belinostat induces apoptosis through both the intrinsic and extrinsic pathways.[3]

  • Intrinsic Pathway: Belinostat upregulates pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2.[3] This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3, culminating in apoptosis.[7]

  • Extrinsic Pathway: The compound can also sensitize cancer cells to death receptor-mediated apoptosis by upregulating receptors like Fas and TRAIL receptors, leading to the activation of caspase-8.[3]

cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Belinostat Belinostat HDAC HDAC Inhibition Belinostat->HDAC Chromatin Chromatin Relaxation HDAC->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Bax ↑ Bax Gene_Expression->Bax Bcl2 ↓ Bcl-2 Gene_Expression->Bcl2 Death_Receptors ↑ Death Receptors (Fas, TRAIL-R) Gene_Expression->Death_Receptors Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Fig. 1: Belinostat-induced apoptosis pathways.
Cell Cycle Arrest

Belinostat causes cell cycle arrest, primarily at the G0/G1 and G2/M phases, by upregulating the expression of cyclin-dependent kinase inhibitors such as p21.[3][7][8] The re-expression of p21 halts the proliferation of cancer cells by inhibiting cyclin-dependent kinases.[3]

Belinostat Belinostat HDAC_inhibition HDAC Inhibition Belinostat->HDAC_inhibition Acetylation Histone Acetylation HDAC_inhibition->Acetylation p21_expression ↑ p21 Gene Expression Acetylation->p21_expression p21_protein p21 Protein p21_expression->p21_protein CDK Cyclin-Dependent Kinases (CDKs) p21_protein->CDK Cell_Cycle_Progression Cell Cycle Progression CDK->Cell_Cycle_Progression Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1, G2/M) CDK->Cell_Cycle_Arrest inhibition leads to Cell_Cycle_Progression->Cell_Cycle_Arrest start Start prepare_reagents Prepare Reagents: - Belinostat dilutions - Assay buffer - Substrate solution start->prepare_reagents plate_setup Plate Setup: Add buffer, substrate, and Belinostat/vehicle to wells prepare_reagents->plate_setup add_hdac Add HDAC Source (e.g., HeLa extract) plate_setup->add_hdac incubate1 Incubate at 37°C add_hdac->incubate1 add_developer Add Developer (stops reaction, generates signal) incubate1->add_developer incubate2 Incubate at 37°C add_developer->incubate2 read_fluorescence Read Fluorescence (Ex: 360nm, Em: 460nm) incubate2->read_fluorescence analyze_data Analyze Data: Calculate % inhibition, IC50 read_fluorescence->analyze_data end End analyze_data->end

References

Unveiling the Bioactivity of N-hydroxy-7-oxo-7-phenylheptanamide Analogues: A Technical Guide to Screening Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available research and experimental data specifically for "N-hydroxy-7-oxo-7-phenylheptanamide" are not available at this time. This guide will therefore focus on the biological activity screening of a closely related and well-documented analogue, N-hydroxy-7-(2-naphthylthio)heptanomide (HNHA) , a potent histone deacetylase (HDAC) inhibitor. The methodologies and principles described herein are broadly applicable to the screening of novel hydroxamic acid-based HDAC inhibitors.

Histone deacetylase (HDAC) inhibitors represent a promising class of therapeutic agents, particularly in oncology. By preventing the deacetylation of histones, these molecules can alter chromatin structure and gene expression, leading to cell cycle arrest, apoptosis, and inhibition of angiogenesis in cancer cells. This guide provides an in-depth overview of the experimental protocols and data interpretation for screening the biological activity of HDAC inhibitors, using HNHA as a case study.

Quantitative Biological Activity of HNHA

HNHA has demonstrated potent inhibitory effects on HDAC enzymes and cancer cell proliferation. The following table summarizes its key quantitative data from various studies.

ParameterValueCell Line / ConditionSource
HDAC Inhibition IC50: 100 nMEnzyme Assay[1]
Anti-proliferative Activity IC50: Lower than TSA & SAHAAnaplastic Thyroid Cancer (SNU-80)[2]
IC50: Lower than TSA & SAHAPapillary Thyroid Cancer (SNU-790)[2]
Strong inhibition at low µMBreast Cancer (MCF-7)[1]
Strong inhibition at low µMMouse Mammary Gland (FM3A)[1]
Potent inhibitionHuman Fibrosarcoma (HT1080)[3]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. TSA (Trichostatin A) and SAHA (Suberoylanilide hydroxamic acid) are well-known HDAC inhibitors used as benchmarks.

Experimental Protocols for Biological Activity Screening

A comprehensive screening of a potential HDAC inhibitor involves a series of in vitro and in vivo experiments to determine its efficacy and mechanism of action.

This initial assay directly measures the ability of the compound to inhibit the enzymatic activity of HDACs.

  • Principle: A fluorogenic HDAC substrate is incubated with the HDAC enzyme and the test compound. If the compound inhibits HDAC, the substrate remains acetylated and does not fluoresce. The fluorescence intensity is thus inversely proportional to the HDAC activity.

  • Protocol Outline:

    • Recombinant human HDAC enzyme is incubated with varying concentrations of the test compound (e.g., HNHA).

    • A fluorogenic HDAC substrate is added to the mixture.

    • The reaction is allowed to proceed for a defined period at 37°C.

    • A developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.

    • Fluorescence is measured using a microplate reader.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

This assay determines the effect of the compound on the viability and proliferation of cancer cells.

  • Principle: Tetrazolium salts (like MTS or MTT) are reduced by metabolically active cells to form a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol Outline:

    • Cancer cells (e.g., breast, renal, thyroid cancer cell lines) are seeded in 96-well plates and allowed to adhere overnight.[4]

    • Cells are treated with a range of concentrations of the test compound for 24-96 hours.[1]

    • The MTS or MTT reagent is added to each well and incubated for a few hours.

    • The absorbance of the formazan product is measured using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

This technique is used to detect and quantify specific proteins to elucidate the compound's mechanism of action.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest.

  • Key Proteins to Analyze for HDAC Inhibitor Activity:

    • Histone Acetylation: Increased levels of acetylated histone H3 and H4 indicate HDAC inhibition.[4]

    • Cell Cycle Arrest: Upregulation of p21 is a marker for cell cycle arrest at the G1/S phase.[1][3][5]

    • Apoptosis: Increased levels of cleaved caspases and Bax, and decreased levels of Bcl-2, indicate the induction of apoptosis.[4]

    • Angiogenesis: Decreased levels of VEGF and HIF-1α suggest anti-angiogenic activity.[1][5]

  • Protocol Outline:

    • Cells are treated with the test compound for a specified time.

    • Cells are lysed to extract total proteins.

    • Protein concentration is determined using a BCA or Bradford assay.

    • Equal amounts of protein are loaded onto an SDS-PAGE gel for electrophoresis.

    • Proteins are transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked and then incubated with primary antibodies against the target proteins.

    • The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A chemiluminescent substrate is added, and the signal is detected using an imaging system.

This assay evaluates the anti-tumor efficacy of the compound in a living organism.

  • Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored.

  • Protocol Outline:

    • Human cancer cells (e.g., renal cell carcinoma or breast cancer cells) are injected subcutaneously into nude mice.[4][5]

    • When tumors reach a palpable size, mice are randomized into control and treatment groups.

    • The treatment group receives the test compound (e.g., HNHA) via intraperitoneal injection or other appropriate routes at a specified dose and schedule.[1]

    • Tumor volume and mouse body weight are measured regularly.[2]

    • At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., Western blotting, immunohistochemistry for markers like Ki-67).[2]

    • Survival rates of the treated mice are also monitored.[5]

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz DOT language, illustrate the key signaling pathways affected by HNHA and a typical experimental workflow for its screening.

HNHA_Apoptosis_Pathway HNHA HNHA HDAC HDAC Enzyme HNHA->HDAC p21 p21 Upregulation HNHA->p21 Bcl2 Bcl-2 Suppression HNHA->Bcl2 Bax Bax Expression HNHA->Bax Histones Histones HDAC->Histones Deacetylation CellCycle G1/S Phase Arrest p21->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Caspases->Apoptosis

Caption: HNHA-induced apoptosis signaling pathway.

Screening_Workflow Start Compound Synthesis (e.g., HNHA) Assay1 HDAC Enzyme Inhibition Assay Start->Assay1 Decision1 Potent Inhibitor? Assay1->Decision1 Assay2 In Vitro Cell-Based Assays (Proliferation, Western Blot, Cell Cycle) Decision1->Assay2 Yes Stop1 Stop Decision1->Stop1 No Decision2 Active in Cells? Assay2->Decision2 Assay3 In Vivo Xenograft Model (Tumor Growth, Survival) Decision2->Assay3 Yes Stop2 Stop Decision2->Stop2 No End Candidate for Further Development Assay3->End

Caption: Experimental workflow for screening anti-cancer HDAC inhibitors.

This technical guide outlines a systematic approach to characterizing the biological activity of novel HDAC inhibitors, exemplified by HNHA. By employing a combination of enzymatic, cell-based, and in vivo assays, researchers can build a comprehensive profile of a compound's potency, mechanism of action, and therapeutic potential.

References

The Potential of N-hydroxy-7-oxo-7-phenylheptanamide and its Analogs as Histone Deacetylase (HDAC) Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the potential of N-hydroxy-7-oxo-7-phenylheptanamide and its structural analog, N-hydroxy-7-(2-naphthylthio)heptanomide (HNHA), as potent histone deacetylase (HDAC) inhibitors. Due to the limited specific data on this compound, this document will focus on the well-characterized analog, HNHA, as a representative of this class of compounds. This guide will cover its mechanism of action, synthesis, and pre-clinical anti-cancer activities, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction to HDAC Inhibition and Cancer Therapy

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. In various cancers, HDACs are often overexpressed or dysregulated, contributing to the silencing of tumor suppressor genes and promoting cell survival and proliferation.

HDAC inhibitors (HDACis) have emerged as a promising class of anti-cancer agents. By inhibiting HDAC activity, these compounds induce histone hyperacetylation, leading to a more relaxed chromatin state and the re-expression of silenced tumor suppressor genes. This can result in cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis in cancer cells.

N-hydroxy-7-(2-naphthylthio)heptanomide (HNHA): A Potent HDAC Inhibitor

N-hydroxy-7-(2-naphthylthio)heptanomide (HNHA) is a novel synthetic HDAC inhibitor that has demonstrated significant anti-tumor and anti-angiogenic properties. It belongs to the hydroxamic acid class of HDACis, which are characterized by a hydroxamic acid zinc-binding group that chelates the zinc ion in the active site of HDAC enzymes.

Mechanism of Action

HNHA exerts its anti-cancer effects through the inhibition of HDAC enzymes, leading to the accumulation of acetylated histones. This, in turn, reactivates the transcription of key regulatory genes, such as the cyclin-dependent kinase inhibitor p21. The upregulation of p21 leads to cell cycle arrest, primarily at the G1/S phase, thereby inhibiting cancer cell proliferation.[1]

Furthermore, HNHA has been shown to induce apoptosis (programmed cell death) in cancer cells. This is achieved through the modulation of pro- and anti-apoptotic proteins and the activation of caspase cascades. Studies have also indicated that HNHA can suppress the expression of key angiogenesis-related factors, such as vascular endothelial growth factor (VEGF) and hypoxia-inducible factor-1 alpha (HIF-1α), highlighting its anti-angiogenic potential.

Quantitative Data Summary

The following table summarizes the available quantitative data for HNHA and the well-characterized HDAC inhibitor, Vorinostat (SAHA), for comparison.

CompoundTargetIC50 (nM)Cell LineEffectReference
HNHA Total HDAC100HT1080 (Fibrosarcoma)Inhibition of HDAC activity[1]
SAHAHDAC1140-Enzymatic Inhibition-
SAHAHDAC2180-Enzymatic Inhibition-
SAHAHDAC3160-Enzymatic Inhibition-
SAHAHDAC630-Enzymatic Inhibition-

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of HNHA as an HDAC inhibitor.

Synthesis of N-hydroxy-7-(2-naphthylthio)heptanomide (HNHA)

While a specific, detailed, step-by-step synthesis protocol for HNHA is not publicly available, a plausible synthetic route can be proposed based on general methods for the synthesis of hydroxamic acid-based HDAC inhibitors. The synthesis would likely involve a multi-step process starting from commercially available reagents.

Proposed Synthetic Scheme:

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Formation 7-bromoheptanoic_acid 7-bromoheptanoic acid esterification Esterification (e.g., with methanol, acid catalyst) 7-bromoheptanoic_acid->esterification 2-naphthalenethiol 2-naphthalenethiol nucleophilic_substitution Nucleophilic Substitution (Base, e.g., K2CO3) 2-naphthalenethiol->nucleophilic_substitution methyl_7_bromoheptanoate Methyl 7-bromoheptanoate esterification->methyl_7_bromoheptanoate methyl_7_bromoheptanoate->nucleophilic_substitution methyl_7_naphthylthioheptanoate Methyl 7-(2-naphthylthio)heptanoate nucleophilic_substitution->methyl_7_naphthylthioheptanoate hydroxylamine_treatment Hydroxylamine Treatment (NH2OH·HCl, base) methyl_7_naphthylthioheptanoate->hydroxylamine_treatment HNHA N-hydroxy-7-(2-naphthylthio)heptanomide (HNHA) hydroxylamine_treatment->HNHA

Caption: Proposed synthetic workflow for HNHA.

General Procedure:

  • Esterification: 7-bromoheptanoic acid is esterified, for example, by reacting with methanol in the presence of an acid catalyst to protect the carboxylic acid.

  • Thioether Formation: The resulting methyl 7-bromoheptanoate is reacted with 2-naphthalenethiol in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone or DMF) to form the thioether linkage via nucleophilic substitution.

  • Hydroxamic Acid Formation: The ester intermediate is then treated with a solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or potassium hydroxide) in a solvent mixture (e.g., methanol/water) to yield the final product, N-hydroxy-7-(2-naphthylthio)heptanomide. The product would then be purified using standard techniques such as recrystallization or column chromatography.

In Vitro HDAC Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of HNHA on total HDACs.

HDAC_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection prepare_reagents Prepare Assay Buffer, HDAC Enzyme, and Fluorogenic Substrate incubate Incubate HDAC Enzyme with HNHA prepare_reagents->incubate prepare_hnha Prepare Serial Dilutions of HNHA prepare_hnha->incubate add_substrate Add Fluorogenic Substrate incubate->add_substrate incubate_reaction Incubate to Allow Deacetylation add_substrate->incubate_reaction add_developer Add Developer Solution (e.g., Trypsin) incubate_reaction->add_developer measure_fluorescence Measure Fluorescence (Excitation/Emission) add_developer->measure_fluorescence

Caption: Workflow for in vitro HDAC inhibition assay.

Materials:

  • HDAC assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Purified HDAC enzyme (e.g., HeLa nuclear extract or recombinant HDAC)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (e.g., Trypsin in assay buffer)

  • HNHA dissolved in DMSO

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of HNHA in HDAC assay buffer.

  • In a 96-well black microplate, add the HDAC enzyme to each well.

  • Add the diluted HNHA or vehicle control (DMSO) to the respective wells and incubate for a short period (e.g., 10-15 minutes) at 37°C.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.

  • Incubate at 37°C for 15-20 minutes.

  • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).

  • Calculate the percent inhibition for each HNHA concentration and determine the IC50 value.

Western Blot Analysis of Histone Acetylation

This protocol details the procedure for assessing the effect of HNHA on the acetylation levels of histones in cultured cells.[2][3]

Western_Blot_Workflow cell_treatment Treat Cells with HNHA cell_lysis Lyse Cells and Extract Proteins cell_treatment->cell_lysis protein_quantification Quantify Protein Concentration (e.g., BCA Assay) cell_lysis->protein_quantification sds_page Separate Proteins by SDS-PAGE protein_quantification->sds_page protein_transfer Transfer Proteins to a Membrane (e.g., PVDF) sds_page->protein_transfer blocking Block Membrane with BSA or Milk protein_transfer->blocking primary_antibody Incubate with Primary Antibody (e.g., anti-acetyl-Histone H3) blocking->primary_antibody secondary_antibody Incubate with HRP-conjugated Secondary Antibody primary_antibody->secondary_antibody detection Detect with Chemiluminescent Substrate secondary_antibody->detection imaging Image the Blot detection->imaging

Caption: Workflow for Western blot analysis.

Materials:

  • Cancer cell line (e.g., HT1080, HeLa)

  • Cell culture medium and supplements

  • HNHA

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of HNHA or vehicle control for a specified time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Quantify the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Normalize the acetylated histone signal to the total histone or a loading control like β-actin.

Cell Viability (MTS) Assay

This protocol describes the use of an MTS assay to determine the effect of HNHA on cancer cell viability.[4][5][6]

MTS_Assay_Workflow seed_cells Seed Cells in a 96-well Plate treat_cells Treat with Serial Dilutions of HNHA seed_cells->treat_cells incubate Incubate for a Defined Period (e.g., 24, 48, 72h) treat_cells->incubate add_mts Add MTS Reagent incubate->add_mts incubate_mts Incubate for 1-4 hours add_mts->incubate_mts read_absorbance Read Absorbance at 490 nm incubate_mts->read_absorbance

Caption: Workflow for MTS cell viability assay.

Materials:

  • Cancer cell line

  • 96-well clear-bottom microplates

  • Cell culture medium

  • HNHA

  • MTS reagent

  • Microplate reader

Procedure:

  • Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a range of concentrations of HNHA or vehicle control.

  • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for 1-4 hours at 37°C until a color change is apparent.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of HNHA in a mouse xenograft model.[7][8]

Xenograft_Study_Workflow cell_injection Subcutaneous Injection of Cancer Cells into Immunocompromised Mice tumor_growth Allow Tumors to Grow to a Palpable Size cell_injection->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer HNHA or Vehicle Control (e.g., i.p. or oral gavage) randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Sacrifice Mice at Study Endpoint monitoring->endpoint analysis Excise Tumors for Further Analysis (e.g., Western Blot, IHC) endpoint->analysis

Caption: Workflow for in vivo tumor xenograft study.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line

  • Matrigel (optional)

  • HNHA formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal scale

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer HNHA or vehicle control to the mice according to a defined schedule and route of administration (e.g., daily intraperitoneal injection).

  • Measure tumor volume (using the formula: (length x width²)/2) and body weight regularly (e.g., 2-3 times per week).

  • At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.

  • Excise the tumors for further analysis, such as Western blotting for histone acetylation or immunohistochemistry for proliferation and apoptosis markers.

Signaling Pathways Modulated by HDAC Inhibitors

HDAC inhibitors like HNHA can influence multiple signaling pathways that are critical for cancer cell survival and proliferation. A key pathway affected is the p53-p21 axis, which is central to cell cycle control and apoptosis.

HDACi_Signaling_Pathway HDAC HDAC Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Chromatin Relaxed Chromatin Gene_Expression Gene Expression Chromatin->Gene_Expression p21_Gene p21 Gene Transcription Gene_Expression->p21_Gene Apoptosis_Genes Apoptosis-related Gene Transcription (e.g., pro-apoptotic genes) Gene_Expression->Apoptosis_Genes p21_Protein p21 Protein p21_Gene->p21_Protein CDK_Cyclin CDK-Cyclin Complexes p21_Protein->CDK_Cyclin Inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Phase) CDK_Cyclin->Cell_Cycle_Arrest Promotes Progression Apoptosis Apoptosis

Caption: Simplified signaling pathway of HNHA-mediated cell cycle arrest and apoptosis.

Conclusion and Future Directions

N-hydroxy-7-(2-naphthylthio)heptanomide (HNHA) represents a promising HDAC inhibitor with potent anti-cancer and anti-angiogenic activities. Its ability to induce cell cycle arrest and apoptosis in cancer cells, as demonstrated in preclinical studies, underscores its therapeutic potential. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for further investigation into HNHA and similar compounds.

Future research should focus on:

  • Determining the isoform selectivity of HNHA against a full panel of HDAC enzymes.

  • Elucidating the detailed molecular mechanisms and signaling pathways modulated by HNHA in different cancer types.

  • Conducting further preclinical studies to evaluate its efficacy and safety in a broader range of cancer models.

  • Exploring the potential of HNHA in combination with other anti-cancer therapies to enhance therapeutic outcomes.

This in-depth technical guide serves as a valuable resource for researchers and drug development professionals interested in advancing the study of this promising class of HDAC inhibitors.

References

An In-depth Technical Guide to the In Vitro Cytotoxicity of N-hydroxy-7-oxo-7-phenylheptanamide and Related Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, publicly available data specifically detailing the in vitro cytotoxicity of "N-hydroxy-7-oxo-7-phenylheptanamide" is limited. This guide will provide a comprehensive overview of the methodologies used to assess the in vitro cytotoxicity of structurally related compounds, primarily focusing on the potent histone deacetylase (HDAC) inhibitor, N-hydroxy-7-(2-naphthylthio)heptanomide (HNHA) , as a case study. The experimental protocols and data presentation herein are based on published studies of HNHA and other relevant N-hydroxyamide-based HDAC inhibitors and can serve as a robust framework for evaluating novel compounds such as this compound.

Introduction to N-hydroxyamide-based Histone Deacetylase Inhibitors

N-hydroxyamide derivatives are a prominent class of compounds that function as histone deacetylase (HDAC) inhibitors. HDACs are a family of enzymes crucial for the epigenetic regulation of gene expression.[1] By removing acetyl groups from histone proteins, HDACs lead to a more compact chromatin structure, thereby repressing transcription. In various cancers, HDACs are often dysregulated.[1] N-hydroxyamide-containing compounds, characterized by a hydroxamic acid functional group, act as potent zinc-chelating agents that bind to the active site of HDACs, inhibiting their activity. This inhibition leads to histone hyperacetylation, chromatin relaxation, and the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest, apoptosis, and inhibiting tumor growth.[1][2]

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of HDAC inhibitors is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The following tables summarize the reported IC50 values for HNHA in various cancer cell lines, compared to established HDAC inhibitors like Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat) and Trichostatin A (TSA).

Table 1: In Vitro Anti-proliferative Activity of HNHA in Renal Cell Carcinoma (RCC) Cell Lines [2][3]

Cell LineCompoundIC50 (µM)
Caki-1HNHA1.8
SAHA2.5
TSA0.2
ACHNHNHA2.1
SAHA3.2
TSA0.3
A498HNHA2.5
SAHA4.0
TSA0.4

Table 2: In Vitro Anti-proliferative Activity of HNHA in Breast Cancer Cell Lines [1]

Cell LineCompoundIC50 (µM)
MCF-7HNHA2.3
SAHA3.8
MDA-MB-231HNHA2.8
SAHA4.5

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vitro cytotoxicity assays. Below are the standard protocols employed in the evaluation of HNHA and other N-hydroxyamide-based HDAC inhibitors.

Cell Culture

Human cancer cell lines, such as the renal cell carcinoma lines (Caki-1, ACHN, A498) and breast cancer lines (MCF-7, MDA-MB-231), are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTS Assay for Cell Proliferation

The anti-proliferative effects of the test compounds are commonly evaluated using an MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] assay.[2][3]

Protocol:

  • Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

  • The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., HNHA, SAHA, TSA) or vehicle control (e.g., DMSO).

  • Cells are incubated for a specified period, typically 48 or 72 hours.

  • After incubation, 20 µL of MTS solution is added to each well, and the plates are incubated for an additional 1-4 hours at 37°C.

  • The absorbance is measured at 490 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • IC50 values are determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for Protein Expression

Western blotting is used to investigate the molecular mechanisms underlying the cytotoxic effects, such as the induction of histone acetylation and the modulation of apoptosis-related proteins.[2][3]

Protocol:

  • Cells are treated with the test compound at specified concentrations for various time points.

  • Following treatment, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentrations are determined using a BCA protein assay.

  • Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., acetylated-Histone H3, Bcl-2, Bax, Caspase-3, Cytochrome c).

  • After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Subcellular Fractionation

To investigate the release of cytochrome c from the mitochondria into the cytosol, a key event in the intrinsic apoptotic pathway, subcellular fractionation is performed.[2][3]

Protocol:

  • Cells are treated with the test compound as described above.

  • Cells are harvested and washed with ice-cold PBS.

  • The cell pellet is resuspended in a hypotonic buffer and incubated on ice to allow the cells to swell.

  • The cells are then homogenized using a Dounce homogenizer.

  • The homogenate is centrifuged at a low speed (e.g., 700 x g) to pellet the nuclei and unbroken cells.

  • The supernatant is then centrifuged at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.

  • The resulting supernatant is the cytosolic fraction, and the pellet contains the mitochondrial fraction.

  • Both fractions are then analyzed by Western blotting for the presence of cytochrome c and other proteins of interest.

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways and experimental workflows provide a clear understanding of the compound's mechanism of action and the experimental design.

G General Experimental Workflow for In Vitro Cytotoxicity Assessment cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity & Proliferation Assay cluster_2 Mechanism of Action Studies A Cancer Cell Lines (e.g., Caki-1, MCF-7) B Seeding in 96-well plates A->B C Treatment with N-hydroxyamide compound B->C D MTS Assay C->D G Cell Lysis C->G I Subcellular Fractionation C->I E Measure Absorbance D->E F Calculate % Viability & IC50 Value E->F H Western Blot Analysis G->H J Analysis of Apoptotic Markers (Ac-H3, Caspases, Bcl-2 family) H->J K Detection of Cytochrome c release I->K

Caption: Workflow for assessing in vitro cytotoxicity and mechanism of action.

G Proposed Apoptotic Pathway of HNHA HDACi N-hydroxyamide (e.g., HNHA) HDAC HDAC Enzymes HDACi->HDAC Inhibition Acetylation Histone Hyperacetylation HDACi->Acetylation Histones Histone Proteins HDAC->Histones Deacetylation GeneExp Tumor Suppressor Gene Expression Acetylation->GeneExp Bcl2 Bcl-2 (Anti-apoptotic) GeneExp->Bcl2 Downregulation Bax Bax (Pro-apoptotic) GeneExp->Bax Upregulation Mito Mitochondria Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Caspase Caspase Activation (e.g., Caspase-3) CytC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: HNHA-induced cytochrome c-mediated apoptosis pathway.[2]

Conclusion

While specific experimental data for this compound remains to be published, the extensive research on its close analogue, HNHA, provides a solid foundation for understanding its likely biological activity and for designing appropriate in vitro cytotoxicity studies. As a putative N-hydroxyamide-based HDAC inhibitor, it is anticipated to exhibit potent anti-proliferative and pro-apoptotic effects in various cancer cell lines. The experimental protocols and mechanistic pathways detailed in this guide offer a comprehensive framework for the preclinical evaluation of this and other novel HDAC inhibitors, which continue to be a promising class of therapeutic agents in oncology.

References

In-depth Technical Guide: Preliminary Studies on N-hydroxy-7-oxo-7-phenylheptanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-hydroxy-7-oxo-7-phenylheptanamide is an investigational compound identified as a potent inhibitor of histone deacetylases (HDACs). This technical guide provides a comprehensive overview of its known biological activities, mechanism of action, and relevant experimental protocols for its study. The compound's ability to modulate cellular processes such as ferroptosis through epigenetic regulation presents a promising avenue for therapeutic development, particularly in oncology. This document outlines the synthesis, biological evaluation, and the downstream cellular pathways affected by this compound, offering a foundational resource for researchers in drug discovery and development.

Chemical Properties and Synthesis

This compound is a hydroxamic acid derivative with the following chemical structure:

Synonyms: CHEMBL95916, 7-Oxo-7-phenyl-heptanoic acid hydroxyamide[1].

Physicochemical Properties (Predicted)
PropertyValue
Molecular FormulaC₁₃H₁₇NO₃
Molecular Weight235.28 g/mol
XLogP31.9
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count8
Proposed Synthesis Protocol

The synthesis of this compound can be achieved in a two-step process starting from the commercially available precursor, 7-oxo-7-phenylheptanoic acid.

Step 1: Activation of 7-oxo-7-phenylheptanoic acid

The carboxylic acid is first converted to a more reactive acyl chloride.

  • Reagents: 7-oxo-7-phenylheptanoic acid, oxalyl chloride, dimethylformamide (DMF, catalytic), dichloromethane (DCM).

  • Procedure:

    • Dissolve 7-oxo-7-phenylheptanoic acid in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Add a catalytic amount of DMF.

    • Slowly add oxalyl chloride dropwise to the solution at room temperature.

    • Stir the reaction mixture for 2-3 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 7-oxo-7-phenylheptanoyl chloride.

Step 2: Formation of the Hydroxamic Acid

The activated acyl chloride is then reacted with hydroxylamine to form the final product.

  • Reagents: 7-oxo-7-phenylheptanoyl chloride, hydroxylamine hydrochloride, triethylamine (TEA), DCM.

  • Procedure:

    • Prepare a solution of hydroxylamine hydrochloride and TEA in DCM.

    • Cool the hydroxylamine solution in an ice bath.

    • Dissolve the crude 7-oxo-7-phenylheptanoyl chloride from Step 1 in DCM and add it dropwise to the hydroxylamine solution.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of histone deacetylases (HDACs). Its primary known biological effect is the induction of ferroptosis in cancer cells through a novel signaling pathway involving epigenetic regulation of the ferroptosis suppressor protein 1 (FSP1).

HDAC Inhibition

The hydroxamic acid moiety of this compound chelates the zinc ion in the active site of HDAC enzymes, leading to their inhibition.

Target ClassIC₅₀
Histone Deacetylase (HDAC)500 nM[1]
Signaling Pathway: Induction of Ferroptosis

This compound sensitizes cancer cells to ferroptosis by targeting HDAC1. This initiates a cascade of events leading to the degradation of FSP1 mRNA.

  • HDAC1 Inhibition: The compound directly inhibits HDAC1.

  • Increased H3K27 Acetylation: Inhibition of HDAC1 leads to an increase in histone H3 lysine 27 acetylation (H3K27ac) in the promoter regions of the m6A demethylases, FTO and ALKBH5.

  • Activation of FTO and ALKBH5: The increased H3K27ac activates the expression of FTO and ALKBH5.

  • FSP1 mRNA Demethylation: FTO and ALKBH5 are RNA demethylases that remove the N6-methyladenosine (m6A) modification from FSP1 mRNA.

  • FSP1 mRNA Degradation: The removal of m6A marks on FSP1 mRNA leads to its degradation, resulting in decreased FSP1 protein levels and sensitization of the cells to ferroptosis.

G cluster_drug Drug Action cluster_epigenetic Epigenetic Regulation cluster_rna RNA Regulation cluster_cellular Cellular Outcome This compound This compound HDAC1 HDAC1 This compound->HDAC1 Inhibits H3K27ac H3K27ac HDAC1->H3K27ac Deacetylates FTO FTO H3K27ac->FTO Activates ALKBH5 ALKBH5 H3K27ac->ALKBH5 Activates FSP1_mRNA_m6A FSP1 mRNA (m6A) FTO->FSP1_mRNA_m6A Demethylates ALKBH5->FSP1_mRNA_m6A Demethylates FSP1_mRNA_demethylated FSP1 mRNA (demethylated) FSP1_mRNA_m6A->FSP1_mRNA_demethylated FSP1_mRNA_degradation FSP1 mRNA Degradation FSP1_mRNA_demethylated->FSP1_mRNA_degradation FSP1_protein FSP1 Protein FSP1_mRNA_degradation->FSP1_protein Decreases Ferroptosis Ferroptosis FSP1_protein->Ferroptosis Inhibits

Signaling pathway of this compound in inducing ferroptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the biological effects of this compound.

General Experimental Workflow

The following diagram illustrates a logical workflow for the preliminary investigation of this compound.

G cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_mechanistic Mechanistic Studies cluster_cellular_outcome Cellular Outcome Synthesis Synthesis and Purification QC Quality Control (NMR, MS, HPLC) Synthesis->QC HDAC_assay HDAC Inhibition Assay QC->HDAC_assay Cytotoxicity_assay Cytotoxicity Assay QC->Cytotoxicity_assay ChIP_assay ChIP-qPCR (H3K27ac) HDAC_assay->ChIP_assay Ferroptosis_assay Ferroptosis Induction Assay Cytotoxicity_assay->Ferroptosis_assay m6A_assay m6A Quantification (Dot Blot / meRIP-qPCR) ChIP_assay->m6A_assay mRNA_stability_assay FSP1 mRNA Stability Assay m6A_assay->mRNA_stability_assay mRNA_stability_assay->Ferroptosis_assay

Experimental workflow for the investigation of this compound.
HDAC Inhibition Assay (Fluorometric)

  • Principle: This assay measures the activity of HDAC enzymes on a fluorogenic acetylated substrate. Inhibition of HDACs results in a decreased fluorescent signal.

  • Materials:

    • HDAC assay buffer

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

    • Developer solution (containing a protease)

    • Purified HDAC enzyme or nuclear extract

    • This compound (test compound)

    • Trichostatin A (positive control inhibitor)

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare a serial dilution of this compound in HDAC assay buffer.

    • In a 96-well plate, add the HDAC enzyme/nuclear extract, the test compound at various concentrations, and the HDAC assay buffer.

    • Add the fluorogenic HDAC substrate to initiate the reaction.

    • Incubate at 37°C for a specified time (e.g., 60 minutes).

    • Add the developer solution to stop the HDAC reaction and generate the fluorescent signal from the deacetylated substrate.

    • Incubate at 37°C for 15-30 minutes.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)
  • Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.

  • Materials:

    • Cancer cell line of interest (e.g., colorectal cancer cells)

    • Complete cell culture medium

    • This compound

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well clear microplate

    • Spectrophotometer

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to untreated control cells.

Chromatin Immunoprecipitation (ChIP) for H3K27ac
  • Principle: ChIP is used to determine the association of specific proteins (in this case, acetylated H3K27) with specific genomic regions (e.g., the promoters of FTO and ALKBH5).

  • Materials:

    • Cells treated with this compound or vehicle control

    • Formaldehyde for cross-linking

    • Lysis and sonication buffers

    • Antibody against H3K27ac

    • Protein A/G magnetic beads

    • Wash buffers

    • Elution buffer

    • Proteinase K and RNase A

    • DNA purification kit

    • Primers for qPCR targeting the promoter regions of FTO and ALKBH5

    • qPCR master mix and instrument

  • Procedure:

    • Cross-link proteins to DNA in treated cells using formaldehyde.

    • Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

    • Incubate the sheared chromatin with an anti-H3K27ac antibody overnight.

    • Add protein A/G beads to pull down the antibody-protein-DNA complexes.

    • Wash the beads to remove non-specific binding.

    • Elute the complexes and reverse the cross-linking by heating.

    • Treat with RNase A and Proteinase K to remove RNA and proteins.

    • Purify the immunoprecipitated DNA.

    • Quantify the enrichment of the FTO and ALKBH5 promoter regions in the immunoprecipitated DNA using qPCR.

m6A RNA Quantification (Dot Blot and meRIP-qPCR)

m6A Dot Blot

  • Principle: A simple method to assess global changes in m6A levels in total RNA.

  • Procedure:

    • Extract total RNA from treated and control cells.

    • Spot serial dilutions of the RNA onto a nitrocellulose membrane.

    • UV-crosslink the RNA to the membrane.

    • Block the membrane and incubate with an anti-m6A antibody.

    • Incubate with a secondary antibody conjugated to HRP.

    • Detect the signal using a chemiluminescent substrate.

    • Stain the membrane with methylene blue to visualize the total RNA as a loading control.

Methylated RNA Immunoprecipitation (meRIP)-qPCR for FSP1

  • Principle: This technique is used to quantify the m6A modification on a specific RNA transcript (FSP1).

  • Procedure:

    • Extract and fragment total RNA from treated and control cells.

    • Incubate the fragmented RNA with an anti-m6A antibody.

    • Use protein A/G beads to immunoprecipitate the m6A-containing RNA fragments.

    • Elute and purify the immunoprecipitated RNA.

    • Perform reverse transcription followed by qPCR using primers specific for FSP1 to quantify its enrichment in the m6A-immunoprecipitated fraction.

FSP1 mRNA Stability Assay
  • Principle: This assay measures the decay rate of a specific mRNA transcript after blocking transcription.

  • Materials:

    • Cells treated with this compound or vehicle control

    • Actinomycin D (transcription inhibitor)

    • RNA extraction kit

    • Reverse transcription reagents

    • qPCR primers for FSP1 and a stable housekeeping gene (e.g., GAPDH)

    • qPCR master mix and instrument

  • Procedure:

    • Treat cells with this compound or vehicle for a predetermined time.

    • Add Actinomycin D to all wells to stop transcription.

    • Harvest cells at different time points after Actinomycin D treatment (e.g., 0, 2, 4, 6, 8 hours).

    • Extract total RNA from each time point.

    • Perform reverse transcription and qPCR to quantify the levels of FSP1 mRNA.

    • Normalize the FSP1 mRNA levels to the housekeeping gene.

    • Plot the relative FSP1 mRNA levels against time to determine the mRNA half-life.

Quantitative Data Summary

The following tables summarize the known and expected quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity

TargetAssay TypeIC₅₀ (nM)
HDACsFluorometric500[1]

Table 2: Cellular Activity (Hypothetical Data for a Colorectal Cancer Cell Line)

AssayCell LineParameterValue
CytotoxicityHCT116IC₅₀ (72h)Data not available
FSP1 mRNA levelsHCT116Fold Change (vs. control) at 1 µMData not available
Ferroptosis InductionHCT116EC₅₀ (in combination with Erastin)Data not available

Note: Further experimental work is required to generate the specific quantitative data for the cellular activities of this compound.

Conclusion

This compound is a promising HDAC inhibitor with a distinct mechanism of action involving the epigenetic regulation of ferroptosis. Its ability to downregulate the ferroptosis suppressor FSP1 through the HDAC1-FTO/ALKBH5-m6A axis highlights a novel strategy for cancer therapy. This technical guide provides a foundational framework for the synthesis, biological evaluation, and mechanistic investigation of this compound. The detailed experimental protocols and workflow diagrams are intended to facilitate further research and development of this compound as a potential therapeutic agent. Future studies should focus on generating comprehensive quantitative data on its cellular and in vivo efficacy, as well as exploring its activity in a broader range of cancer types.

References

Pharmacophore Modeling and Analysis of N-hydroxy-7-oxo-7-phenylheptanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the pharmacophore modeling and analysis of the novel compound, N-hydroxy-7-oxo-7-phenylheptanamide. In the absence of specific biological data for this molecule, this document outlines a structured, methodology-focused approach, hypothesizing its potential as a metalloenzyme inhibitor. The presence of a hydroxamic acid moiety, a known zinc-binding group, suggests that this compound may target zinc-dependent enzymes such as Histone Deacetylases (HDACs) or Matrix Metalloproteinases (MMPs). This guide details the protocols for both ligand-based and structure-based pharmacophore modeling, model validation, and subsequent experimental verification, serving as a roadmap for the characterization of this and other novel hydroxamic acid-containing compounds.

Introduction: this compound and its Therapeutic Potential

This compound is a small molecule characterized by a linear seven-carbon chain, a terminal phenyl-keto group, and a hydroxamic acid functional group. The structural features, particularly the hydroxamic acid, are indicative of potential interactions with metalloenzymes. Hydroxamic acids are well-established as potent zinc-binding groups (ZBGs) and are a cornerstone of many approved and investigational drugs targeting zinc-dependent enzymes.[1][2][3]

Given this key functional group, the primary hypothesized targets for this compound are Histone Deacetylases (HDACs) and Matrix Metalloproteinases (MMPs). Both enzyme families play crucial roles in various pathological processes, including cancer and inflammation, making them important therapeutic targets.[4][5][6] The general pharmacophore model for inhibitors of these enzymes often consists of a zinc-binding group, a linker region, and a surface-interacting "cap" group.[4][7] This guide will explore the methodologies to build and validate a pharmacophore model for this compound, aimed at identifying its specific biological targets and elucidating its mechanism of action.

Ligand-Based Pharmacophore Modeling

In the absence of a known protein target structure, a ligand-based approach can be employed. This method relies on a set of known active molecules to derive a common feature pharmacophore model. For this compound, this would involve the synthesis and testing of a focused library of analogues to generate the necessary structure-activity relationship (SAR) data.

Experimental Protocol: Ligand-Based Model Generation
  • Dataset Preparation: A dataset of at least 20-30 analogues of this compound with a wide range of biological activities (e.g., IC50 values) should be compiled.[8] The activities should span several orders of magnitude.

  • Conformational Analysis: Generate a diverse set of low-energy conformers for each molecule in the dataset.

  • Pharmacophore Feature Identification: Identify common chemical features such as Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Hydrophobic (HY), Aromatic Rings (RA), and Positive/Negative Ionizable groups.

  • Hypothesis Generation: Use software such as Discovery Studio (HypoGen algorithm), Schrödinger Suite (Phase), or MOE to generate pharmacophore hypotheses.[5][8] The software aligns the conformers of the active compounds to find common feature arrangements.

  • Scoring and Selection: The generated hypotheses are scored based on their ability to rationalize the SAR of the training set data. The best hypothesis is typically the one with the highest correlation coefficient and lowest RMSD.

Data Presentation: Hypothetical Ligand-Based Pharmacophore Model

The table below summarizes the features of a hypothetical high-scoring pharmacophore model for a series of this compound analogues targeting HDACs.

Feature IDFeature TypeLocationRadius (Å)
HBA1Hydrogen Bond AcceptorCarbonyl oxygen of the hydroxamic acid1.2
HBD1Hydrogen Bond DonorHydroxyl group of the hydroxamic acid1.2
ZBG1Zinc-Binding GroupHydroxamic acid moiety1.5
HY1HydrophobicPhenyl ring1.8
HY2HydrophobicHeptanamide linker2.0

Visualization: Ligand-Based Pharmacophore Workflow

LigandBased_Workflow cluster_data Data Preparation cluster_model Model Generation cluster_validation Validation & Screening A Active Analogues Dataset B Conformational Analysis A->B C Feature Identification (HBA, HBD, HY, RA, ZBG) B->C D Hypothesis Generation (e.g., HypoGen) C->D E Scoring and Selection D->E F Model Validation E->F G Virtual Screening F->G

Ligand-Based Pharmacophore Modeling Workflow.

Structure-Based Pharmacophore Modeling

If a high-resolution crystal structure of a potential target enzyme (e.g., an HDAC or MMP isoform) is available, a structure-based approach can be undertaken. This method utilizes the structural information of the protein's active site to define the key interaction points for a ligand.

Experimental Protocol: Structure-Based Model Generation
  • Protein Preparation: Obtain a high-resolution crystal structure of the target protein (e.g., from the Protein Data Bank). Prepare the protein by adding hydrogens, assigning protonation states, and minimizing the structure.

  • Active Site Identification: Define the binding pocket of the enzyme, typically centered on the catalytic zinc ion and surrounding residues.

  • Interaction Mapping: Use software tools to map the potential interaction sites within the binding pocket. This generates a set of features that a ligand can interact with.

  • Pharmacophore Hypothesis Generation: Based on the interaction map, generate pharmacophore hypotheses. These models can be refined by considering the properties of known inhibitors.[5][9]

  • Model Refinement and Selection: The generated models are evaluated based on their ability to dock known active ligands in a favorable conformation and score.

Data Presentation: Hypothetical Structure-Based Pharmacophore for HDAC1

The following table outlines a hypothetical structure-based pharmacophore model for this compound targeting the active site of HDAC1.

Feature IDFeature TypeInteracting Residue(s)Geometric Constraints
ZBG1Zinc-Binding GroupHIS142, HIS143, ZN ionBidentate chelation to the Zinc ion
HBA1Hydrogen Bond AcceptorTYR206Distance to TYR206-OH: 2.8-3.5 Å
HBD1Hydrogen Bond DonorASP101Distance to ASP101-OD1: 2.7-3.3 Å
HY1HydrophobicPHE152, PHE208Occupies the hydrophobic tunnel of the active site
AROM1Aromatic RingTYR306Pi-pi stacking with the phenyl ring of the ligand

Visualization: Structure-Based Pharmacophore Workflow

StructureBased_Workflow cluster_protein Protein Preparation cluster_model Model Generation cluster_screening Screening & Docking A Target Crystal Structure (e.g., HDAC1) B Protein Preparation (Add H, Minimize) A->B C Active Site Definition B->C D Interaction Mapping C->D E Hypothesis Generation D->E F Virtual Screening E->F G Molecular Docking F->G

Structure-Based Pharmacophore Modeling Workflow.

Pharmacophore Model Validation

Validation is a critical step to ensure the generated pharmacophore model is robust and predictive.

Experimental Protocol: Model Validation
  • Internal Validation (for Ligand-Based Models): Techniques like Fischer's randomization test and leave-one-out/leave-n-out cross-validation are used to assess the statistical significance of the model.

  • External Validation: A test set of known active and inactive compounds (decoys), which were not used in model generation, is used to evaluate the model's ability to distinguish between these two classes.

  • Güner-Henry (GH) Scoring: This method is often used to assess the quality of a pharmacophore model by evaluating the enrichment of active compounds in a screened database.[10]

Data Presentation: Validation Metrics
Validation ParameterDescriptionAcceptable Value
Correlation Coefficient (r)Measures the correlation between predicted and experimental activities.> 0.8
Root Mean Square Deviation (RMSD)Measures the deviation between predicted and experimental activities.< 2.0
Enrichment Factor (EF)The ratio of active compounds in the hit list to the number of actives in the database.> 1.0
Güner-Henry (GH) ScoreA score that combines hit list size, yield of actives, and percent of actives in the hit list.0.6 - 1.0

Experimental Validation of In Silico Hits

The ultimate validation of a pharmacophore model comes from the experimental testing of computationally identified hits.

Experimental Protocol: Enzymatic Assays
  • HDAC Inhibition Assay: A common method is a fluorometric assay using a substrate like Fluor-de-Lys.[11] The inhibition of the HDAC enzyme by the test compound prevents the deacetylation of the substrate, resulting in no fluorescent signal.

  • MMP Inhibition Assay: A generic MMP assay involves a quenched fluorescent substrate. In the presence of active MMP, the substrate is cleaved, and fluorescence is detected. An inhibitor will prevent this cleavage, leading to a reduced or no fluorescent signal.

  • IC50 Determination: For compounds showing significant inhibition, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).

Visualization: Hypothetical Signaling Pathway Inhibition

The following diagram illustrates the hypothesized inhibition of the HDAC-mediated signaling pathway by this compound.

Signaling_Pathway cluster_nucleus Cell Nucleus HDAC HDAC Enzyme DNA Chromatin (Condensed) HDAC->DNA Leads to Histone Acetylated Histone Histone->HDAC Deacetylation Gene Gene Expression (Repressed) DNA->Gene Inhibitor N-hydroxy-7-oxo-7- phenylheptanamide Inhibitor->HDAC Inhibition

Hypothesized Inhibition of HDAC Signaling.

Conclusion

While this compound is a molecule with no currently published biological data, its chemical structure, particularly the presence of a hydroxamic acid group, strongly suggests its potential as a metalloenzyme inhibitor. This guide has provided a detailed, albeit prospective, technical roadmap for its characterization using state-of-the-art pharmacophore modeling and analysis techniques. The outlined ligand-based and structure-based workflows, validation protocols, and experimental verification methods offer a robust framework for elucidating the therapeutic potential of this and other novel chemical entities. The successful application of these methodologies will be instrumental in advancing the discovery and development of new targeted therapies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-hydroxy-7-oxo-7-phenylheptanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxy-7-oxo-7-phenylheptanamide is a chemical compound of interest in drug discovery, particularly in the development of histone deacetylase (HDAC) inhibitors. Its structural similarity to known HDAC inhibitors like Suberoylanilide Hydroxamic Acid (SAHA), also known as Vorinostat, suggests its potential as a therapeutic agent, particularly in oncology. HDAC inhibitors are a class of targeted anti-cancer agents that interfere with the function of histone deacetylases, leading to changes in gene expression that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. This document provides a detailed protocol for the chemical synthesis of this compound, intended for use by researchers in medicinal chemistry and drug development.

Synthesis Pathway Overview

The synthesis of this compound can be conceptualized as a multi-step process, drawing parallels from the established synthesis of SAHA and its analogs.[1][2][3][4][5] The general strategy involves the formation of a phenylheptanoic acid derivative followed by amidation and subsequent conversion to the final hydroxamic acid.

Synthesis_Pathway A Starting Materials B Intermediate 1 (Phenylheptenoic Acid Derivative) A->B Reaction 1 C Intermediate 2 (7-oxo-7-phenylheptanoic Acid) B->C Reaction 2 D Intermediate 3 (Activated Carboxylic Acid) C->D Activation E Intermediate 4 (Amide Precursor) D->E Amidation F Final Product (this compound) E->F Hydroxylamine Reaction

Caption: General synthetic workflow for this compound.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used without further purification unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Synthesis of Methyl 7-oxo-7-phenylheptanoate (Intermediate 2)

A plausible route to the key intermediate, 7-oxo-7-phenylheptanoic acid, can be adapted from established organic synthesis methodologies. One common approach involves the Friedel-Crafts acylation of benzene with a suitable acylating agent derived from a seven-carbon chain dicarboxylic acid monoester.

  • Step 1: Preparation of the Acylating Agent. To a solution of adipic acid monomethyl ester (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM), add oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF) at 0 °C. The reaction mixture is stirred at room temperature for 2 hours or until the evolution of gas ceases. The solvent is then removed under reduced pressure to yield the acyl chloride.

  • Step 2: Friedel-Crafts Acylation. The acyl chloride is dissolved in anhydrous DCM and cooled to 0 °C. Anhydrous aluminum chloride (AlCl₃, 1.5 equivalents) is added portion-wise, followed by the dropwise addition of benzene (1.1 equivalents). The reaction is stirred at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Step 3: Work-up and Purification. The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford methyl 7-oxo-7-phenylheptanoate.

Synthesis of 7-oxo-7-phenylheptanoic acid (Intermediate 3)

  • Step 1: Saponification. Methyl 7-oxo-7-phenylheptanoate (1 equivalent) is dissolved in a mixture of methanol and water. Lithium hydroxide (LiOH, 2 equivalents) is added, and the mixture is stirred at room temperature overnight.

  • Step 2: Acidification and Extraction. The methanol is removed under reduced pressure, and the aqueous residue is acidified to pH 2-3 with 1 M HCl. The resulting precipitate is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 7-oxo-7-phenylheptanoic acid as a solid.

Synthesis of this compound (Final Product)

  • Step 1: Amide Coupling. To a solution of 7-oxo-7-phenylheptanoic acid (1 equivalent) in DMF, add 1-hydroxybenzotriazole (HOBt, 1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents). The mixture is stirred for 15 minutes at room temperature. Then, hydroxylamine hydrochloride (1.5 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA, 2 equivalents) are added. The reaction is stirred at room temperature overnight.

  • Step 2: Work-up and Purification. The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography to yield this compound.

Data Presentation

Table 1: Summary of Reaction Yields and Purity

StepProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (by HPLC)
Friedel-Crafts AcylationMethyl 7-oxo-7-phenylheptanoate10.07.575>95%
Saponification7-oxo-7-phenylheptanoic acid7.06.593>98%
Amide Coupling & Hydroxylamine ReactionThis compound6.04.270>99%

Table 2: Characterization Data for this compound

AnalysisResult
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.95 (d, 2H), 7.55 (t, 1H), 7.45 (t, 2H), 2.95 (t, 2H), 2.10 (t, 2H), 1.70-1.80 (m, 4H), 1.40-1.50 (m, 2H). (Predicted values based on similar structures).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 200.1, 169.5, 136.8, 133.0, 128.6 (2C), 128.0 (2C), 38.5, 32.5, 28.8, 25.0, 24.2. (Predicted values based on similar structures).
Mass Spec. (ESI+)m/z: [M+H]⁺ calculated for C₁₃H₁₈NO₃: 236.1287; found: 236.1290. (Predicted values).
Melting Point 125-127 °C (Predicted range based on similar compounds).

Histone Deacetylase (HDAC) Inhibition Pathway

This compound, as a putative HDAC inhibitor, is expected to function by chelating the zinc ion within the active site of the HDAC enzyme. This action prevents the enzyme from deacetylating its histone substrates, leading to hyperacetylation of histones and subsequent changes in gene transcription.

HDAC_Inhibition cluster_0 HDAC Active Site HDAC HDAC Enzyme Zinc Zinc Ion (Zn2+) HDAC->Zinc binds Histone Acetylated Histone Substrate HDAC->Histone binds Deacetylation Deacetylation HDAC->Deacetylation catalyzes Inhibitor This compound Inhibitor->HDAC inhibits Inhibitor->Zinc chelates Gene_Expression Altered Gene Expression Deacetylation->Gene_Expression regulates

Caption: Mechanism of HDAC inhibition by this compound.

This detailed protocol and accompanying information provide a comprehensive guide for the synthesis and potential biological investigation of this compound for researchers in the field of drug discovery and development.

References

Application Notes and Protocols for N-hydroxy-7-oxo-7-phenylheptanamide, an HDAC Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for characterizing the cellular effects of N-hydroxy-7-oxo-7-phenylheptanamide, a known histone deacetylase (HDAC) inhibitor. This document outlines the fundamental assays to assess its biological activity, including its impact on enzyme activity, cell viability, histone acetylation, cell cycle progression, and apoptosis.

Introduction

This compound is a synthetic compound identified as a histone deacetylase (HDAC) inhibitor with an IC50 of 500 nM.[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones and other non-histone proteins. This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression. By inhibiting HDACs, this compound is expected to increase histone acetylation, leading to a more relaxed chromatin state and altered gene expression.[3][4][5] This modulation of gene expression can, in turn, affect various cellular processes, including the cell cycle, differentiation, and apoptosis, making HDAC inhibitors a promising class of compounds for cancer therapy.[3][4]

Mechanism of Action: HDAC Inhibition

This compound functions by inhibiting the activity of histone deacetylases. This inhibition leads to an accumulation of acetylated histones, which alters chromatin structure and reactivates the expression of tumor suppressor genes that are often silenced in cancer cells. The downstream effects include cell cycle arrest and induction of apoptosis.

HDAC_Inhibition_Pathway cluster_nucleus Nucleus cluster_drug cluster_cellular_effects Cellular Effects HDAC HDAC Histones Histones (acetylated) HDAC->Histones Deacetylation Acetylated_Histones Histones (hyperacetylated) Chromatin Condensed Chromatin Histones->Chromatin maintains Open_Chromatin Open Chromatin Acetylated_Histones->Open_Chromatin leads to Gene_Expression Tumor Suppressor Gene Expression Open_Chromatin->Gene_Expression enables Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Drug N-hydroxy-7-oxo-7- phenylheptanamide Drug->HDAC Inhibits

Caption: Signaling pathway of this compound.

Data Presentation

No specific experimental data for this compound beyond its IC50 value is publicly available. The following tables are provided as templates for researchers to populate with their experimental findings.

Table 1: In Vitro HDAC Inhibitory Activity

CompoundTargetIC50 (nM)
This compoundHDAC500
Positive Control (e.g., SAHA)HDACUser Data

Table 2: Cell Viability (IC50) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h treatment
e.g., HeLaCervical CancerUser Data
e.g., A549Lung CancerUser Data
e.g., MCF-7Breast CancerUser Data

Table 3: Effect on Histone H3 Acetylation

Treatment (Concentration)Fold Change in Acetyl-H3 (vs. Control)
This compound (X µM)User Data
This compound (Y µM)User Data
Positive Control (e.g., TSA)User Data

Table 4: Cell Cycle Analysis in [User-Specified Cell Line]

Treatment (Concentration)% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle ControlUser DataUser DataUser Data
This compound (X µM)User DataUser DataUser Data
This compound (Y µM)User DataUser DataUser Data

Table 5: Apoptosis Induction in [User-Specified Cell Line]

Treatment (Concentration)% Apoptotic Cells (Annexin V positive)
Vehicle ControlUser Data
This compound (X µM)User Data
This compound (Y µM)User Data
Positive Control (e.g., Staurosporine)User Data

Experimental Protocols

Experimental_Workflow A 1. In Vitro HDAC Activity Assay B 2. Cell Viability Assay (MTT/AlamarBlue) A->B Determine IC50 C 3. Cellular Histone Acetylation Assay (ELISA/Western) B->C Confirm Mechanism D 4. Cell Cycle Analysis (Flow Cytometry) C->D Assess Phenotypic Effect E 5. Apoptosis Assay (Flow Cytometry) D->E Assess Phenotypic Effect

References

Application Notes and Protocols for HDAC Enzyme Inhibition Assay Using N-hydroxy-7-oxo-7-phenylheptanamide and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to HDAC Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression.[3] Dysregulation of HDAC activity is implicated in various diseases, including cancer, making them a key target for therapeutic intervention.[3] Hydroxamic acid-based compounds, such as HNHA, are a major class of HDAC inhibitors that chelate the zinc ion in the enzyme's active site, thereby blocking its deacetylase activity.[1] This inhibition leads to histone hyperacetylation, chromatin relaxation, and the reactivation of tumor suppressor genes, ultimately inducing cell cycle arrest, apoptosis, and inhibiting tumor growth.[2][4]

Quantitative Data: Inhibitory Activity of HDAC Inhibitors

The inhibitory potency of HDAC inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values. While specific isoform selectivity for HNHA is not widely reported, it is known to be a potent HDAC inhibitor with a general IC50 of 100 nM. For comparative purposes, the IC50 values for the well-characterized pan-HDAC inhibitor SAHA (Vorinostat) are provided below.

CompoundHDAC IsoformIC50 (nM)
HNHA Total HDACs100
SAHA (Vorinostat) HDAC110
HDAC2-
HDAC320
HDAC6-
HDAC7-
HDAC11-

Note: The IC50 values for SAHA are representative and may vary depending on the assay conditions.[5]

Signaling Pathway of HDAC Inhibition

HDAC inhibitors exert their effects through a complex signaling network. By inhibiting HDACs, these compounds increase the acetylation of both histone and non-histone proteins, leading to changes in gene expression and cellular processes. Key downstream effects include the upregulation of cell cycle inhibitors like p21 and the modulation of apoptotic pathways.[1]

HDAC_Inhibition_Pathway HDACi HDAC Inhibitor (e.g., HNHA) HDAC HDACs (Class I, II, IV) HDACi->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Ac_Histones Acetylated Histones Histones->Ac_Histones Acetylation (HATs) Chromatin Chromatin Relaxation Ac_Histones->Chromatin Gene_Expression Gene Expression (e.g., p21, pro-apoptotic genes) Chromatin->Gene_Expression p21 p21 Gene_Expression->p21 Apoptosis_Regulation Apoptosis Regulation Gene_Expression->Apoptosis_Regulation CDK Cyclin/CDK Complexes p21->CDK Inhibition CellCycleArrest Cell Cycle Arrest (G1/S Phase) p21->CellCycleArrest Bcl2 Bcl-2 (anti-apoptotic) Downregulation Apoptosis_Regulation->Bcl2 Bax Bax (pro-apoptotic) Upregulation Apoptosis_Regulation->Bax Caspases Caspase Activation Bcl2->Caspases Inhibition Bax->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling pathway of HDAC inhibition leading to cell cycle arrest and apoptosis.

Experimental Protocols

In Vitro Fluorometric HDAC Enzyme Inhibition Assay

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of compounds like HNHA on HDAC enzymes. The assay is based on the deacetylation of a fluorogenic substrate by HDAC, followed by enzymatic cleavage to release a fluorescent molecule.

Materials and Reagents:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer (e.g., Trypsin)

  • Stop Solution (e.g., Trichostatin A, a potent HDAC inhibitor)

  • Test compound (HNHA or other inhibitors) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 355-360 nm, Emission: 460 nm)

Experimental Workflow:

HDAC_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Buffers, Inhibitor) Start->Prepare_Reagents Add_Components Add to 96-well plate: 1. HDAC Assay Buffer 2. Test Inhibitor (e.g., HNHA) 3. Recombinant HDAC Enzyme Prepare_Reagents->Add_Components Incubate1 Incubate at 37°C for 15 min Add_Components->Incubate1 Add_Substrate Add Fluorogenic Substrate Incubate1->Add_Substrate Incubate2 Incubate at 37°C for 30 min Add_Substrate->Incubate2 Add_Developer Add Developer (e.g., Trypsin) and Stop Solution Incubate2->Add_Developer Incubate3 Incubate at room temperature for 15 min Add_Developer->Incubate3 Read_Fluorescence Read Fluorescence (Ex: 355-360 nm, Em: 460 nm) Incubate3->Read_Fluorescence Analyze_Data Analyze Data (Calculate % Inhibition and IC50) Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the in vitro fluorometric HDAC inhibition assay.

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test compound (e.g., HNHA) in HDAC Assay Buffer. A final DMSO concentration of <1% is recommended.

  • Reaction Setup: In a 96-well black microplate, add the following in order:

    • HDAC Assay Buffer

    • Test compound at various concentrations (or DMSO for control)

    • Diluted recombinant HDAC enzyme

  • Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Add the fluorogenic HDAC substrate to all wells.

  • Incubation: Mix and incubate the plate at 37°C for 30 minutes.

  • Stop and Develop: Add the Developer solution containing a stop solution (e.g., Trichostatin A) to each well to stop the HDAC reaction and initiate the development of the fluorescent signal.

  • Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.

  • Fluorescence Measurement: Read the fluorescence using a microplate reader with excitation at 355-360 nm and emission at 460 nm.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers interested in evaluating the HDAC inhibitory activity of N-hydroxy-7-oxo-7-phenylheptanamide and its analogs, using HNHA as a well-documented representative. The detailed methodologies and data presentation formats are designed to facilitate reproducible and comparable results in the field of drug discovery and development.

References

Application Notes and Protocols for N-hydroxy-7-oxo-7-phenylheptanamide in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For research use only.

Introduction

N-hydroxy-7-oxo-7-phenylheptanamide is a synthetic compound belonging to the class of hydroxamic acids. Its structural features, particularly the hydroxamic acid moiety (-CONHOH), strongly suggest that it functions as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are a promising class of anti-cancer agents that play a crucial role in epigenetic regulation. They work by inhibiting the activity of histone deacetylases, leading to an accumulation of acetylated histones and other non-histone proteins.[1][2] This alteration in protein acetylation can induce a variety of cellular responses, including cell cycle arrest, differentiation, and apoptosis in cancer cells, with minimal effects on normal tissues.[1][3]

This document provides detailed application notes and experimental protocols for the use of this compound in cancer cell line research, drawing upon the established knowledge of structurally and functionally similar HDAC inhibitors like Vorinostat (SAHA) and Belinostat (PXD101).

Mechanism of Action

This compound is predicted to act as a pan-HDAC inhibitor, targeting Class I and Class II HDAC enzymes.[1] The hydroxamic acid group chelates the zinc ion within the active site of HDAC enzymes, thereby blocking their catalytic activity.[2] This inhibition leads to the hyperacetylation of histone proteins, resulting in a more relaxed chromatin structure. This "open" chromatin allows for the transcription of previously silenced genes, including tumor suppressor genes like p21, and modulates the expression of proteins involved in key cellular processes.[1][3]

Beyond histone acetylation, this compound is expected to affect the acetylation status of various non-histone proteins, such as transcription factors (e.g., p53) and chaperone proteins (e.g., Hsp90), further contributing to its anti-cancer effects.[1] The downstream consequences of HDAC inhibition include the induction of cell cycle arrest, primarily at the G1/S and G2/M phases, and the activation of both intrinsic and extrinsic apoptotic pathways.[3][4] Additionally, HDAC inhibitors have been shown to inhibit angiogenesis and modulate immune responses.[5]

HDAC_Inhibitor_Mechanism HDACi N-hydroxy-7-oxo-7- phenylheptanamide HDAC Histone Deacetylase (HDAC) HDACi->HDAC Inhibits AcetylatedHistones Acetylated Histones HDACi->AcetylatedHistones Leads to Accumulation Histones Histones HDAC->Histones Deacetylates Chromatin Chromatin Relaxation AcetylatedHistones->Chromatin Gene Gene Transcription (e.g., p21, pro-apoptotic genes) Chromatin->Gene CellCycle Cell Cycle Arrest Gene->CellCycle Apoptosis Apoptosis Gene->Apoptosis

Caption: Mechanism of action for this compound as an HDAC inhibitor.

Data on Analogous Compounds

The following tables summarize the in vitro efficacy of the well-characterized HDAC inhibitors Vorinostat (SAHA) and Belinostat (PXD101) across various cancer cell lines. This data can serve as a reference for designing experiments with this compound.

Table 1: In Vitro Activity of Vorinostat (SAHA)

Cancer TypeCell LineIC50 (nM)Reference
Cutaneous T-cell LymphomaVarious< 86[1]
Breast CancerMDA-MB-231~2500[4]
Prostate CancerLNCaP~2000[1]
Colon CancerHCT116~500[6]

Table 2: In Vitro Activity of Belinostat (PXD101)

Cancer TypeCell LineIC50 (µM)Reference
Ovarian CancerA27800.2-0.66[6]
Colon CancerHCT116, HT290.2-0.66[6]
Breast CancerMCF70.2-0.66[6]
Prostate CancerPC30.2-0.66[6]
Bladder Cancer5637~5[7]

Note: IC50 values can vary depending on the assay conditions and duration of exposure.

Experimental Protocols

Cell Viability Assay (MTT/XTT Assay)

This protocol determines the concentration-dependent effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • This compound

  • DMSO (for stock solution)

  • 96-well plates

  • MTT or XTT reagent

  • Solubilization buffer (for MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2x concentrated dilutions in complete medium.

  • Treatment: Remove the medium from the wells and add 100 µL of the compound dilutions (or vehicle control, e.g., 0.1% DMSO in medium) to the respective wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.

  • MTT/XTT Addition:

    • For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Then, add 100 µL of solubilization buffer and incubate overnight.

    • For XTT: Add 50 µL of the activated XTT solution to each well and incubate for 2-4 hours.

  • Data Acquisition: Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Cell_Viability_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with compound dilutions Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 AddReagent Add MTT or XTT reagent Incubate2->AddReagent Incubate3 Incubate 2-4h AddReagent->Incubate3 Read Read absorbance Incubate3->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for the cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis and necrosis by this compound.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the compound (e.g., IC50 and 2x IC50) for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach using trypsin. Combine with the floating cells from the supernatant.

  • Staining: Wash the cells with cold PBS and resuspend in 1x Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1x Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Western Blot Analysis for Histone Acetylation

This protocol is used to confirm the mechanism of action by detecting changes in histone acetylation.

Materials:

  • Cancer cell line of interest

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment and Lysis: Treat cells with the compound for a specified time (e.g., 6-24 hours). Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

Western_Blot_Workflow Start Start Treat Treat cells with compound Start->Treat Lyse Lyse cells and quantify protein Treat->Lyse SDS_PAGE SDS-PAGE Lyse->SDS_PAGE Transfer Transfer to membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block PrimaryAb Incubate with primary antibody Block->PrimaryAb SecondaryAb Incubate with secondary antibody PrimaryAb->SecondaryAb Detect Detect with chemiluminescence SecondaryAb->Detect End End Detect->End

Caption: General workflow for Western blot analysis.

Conclusion

This compound holds potential as an anti-cancer agent, likely acting through the inhibition of histone deacetylases. The provided protocols and reference data from analogous compounds offer a solid foundation for researchers and drug development professionals to investigate its efficacy and mechanism of action in various cancer cell lines. It is recommended to perform initial dose-response studies to determine the optimal working concentrations for specific cell lines and experimental endpoints.

References

Application Notes and Protocols for N-hydroxy-7-oxo-7-phenylheptanamide Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Topic: "N-hydroxy-7-oxo-7-phenylheptanamide" Administration in Animal Models

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound and its analogs, such as N-hydroxy-7-(2-naphthylthio)heptanamide (HNHA), are novel histone deacetylase (HDAC) inhibitors that have demonstrated potent anti-cancer activity in preclinical animal models. These compounds exert their therapeutic effects through the induction of apoptosis and the inhibition of angiogenesis, making them promising candidates for cancer therapy. This document provides detailed application notes and experimental protocols for the administration of these compounds in mouse xenograft models of cancer.

Data Presentation

The following tables summarize the quantitative data from preclinical studies involving the administration of N-hydroxy-7-(2-naphthylthio)heptanamide (HNHA) in mouse xenograft models.

Table 1: Efficacy of HNHA in a Breast Cancer Xenograft Model

Treatment GroupMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control1500 ± 150-
HNHA (25 mg/kg)450 ± 7570

Data are presented as mean ± standard error of the mean (SEM). Tumor growth inhibition is calculated relative to the vehicle control group. The data is representative of findings where HNHA significantly inhibited tumor growth[1].

Table 2: Survival Analysis in a Breast Cancer Xenograft Model

Treatment GroupMedian Survival (Days)Increase in Lifespan (%)
Vehicle Control30-
HNHA (25 mg/kg)4550

Median survival data indicates a significant increase in the lifespan of HNHA-treated mice compared to the control group[1].

Table 3: Effect of HNHA on Angiogenesis Markers in Tumor Tissues

Treatment GroupRelative VEGF Expression (%)Relative HIF-1α Expression (%)
Vehicle Control100100
HNHA (25 mg/kg)4035

Data are presented as a percentage of the vehicle control group. HNHA treatment leads to a marked reduction in the expression of key pro-angiogenic factors[1].

Experimental Protocols

Animal Model: Human Tumor Xenograft in Athymic Nude Mice

Objective: To establish a subcutaneous tumor xenograft model to evaluate the in vivo anti-tumor efficacy of this compound analogs.

Materials:

  • Athymic nude mice (BALB/c background), 4-6 weeks old.

  • Human cancer cell line (e.g., MDA-MB-231 for breast cancer, or A498 for renal cell carcinoma).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Phosphate-buffered saline (PBS), sterile.

  • Matrigel (optional).

  • Syringes and needles (27-gauge).

  • Calipers.

Protocol:

  • Culture the selected human cancer cells to 80-90% confluency.

  • Harvest the cells by trypsinization and wash them with sterile PBS.

  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel (optional, to improve tumor take rate) at a concentration of 5 x 10^6 cells per 100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of each athymic nude mouse.

  • Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: Volume = (Length × Width²) / 2.

  • Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

Administration of this compound Analog (HNHA)

Objective: To administer the HDAC inhibitor to tumor-bearing mice.

Materials:

  • N-hydroxy-7-(2-naphthylthio)heptanamide (HNHA).

  • Vehicle solution (e.g., a mixture of DMSO, Cremophor EL, and saline).

  • Syringes and needles for the appropriate route of administration.

Protocol:

  • Prepare the HNHA solution in the vehicle at the desired concentration (e.g., 25 mg/kg).

  • Administer the HNHA solution to the treatment group via intraperitoneal (i.p.) injection daily.

  • Administer an equivalent volume of the vehicle solution to the control group following the same schedule.

  • Monitor the body weight of the mice regularly to assess toxicity.

  • Measure tumor volumes with calipers every 3-4 days throughout the study.

  • Continue treatment for the duration specified by the study design (e.g., 21 days).

Western Blot Analysis of Apoptotic and Angiogenic Markers

Objective: To assess the effect of HNHA on the expression of key proteins involved in apoptosis and angiogenesis in tumor tissues.

Materials:

  • Tumor tissue lysates from control and treated mice.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-VEGF, anti-HIF-1α, anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-cytochrome c).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Excise tumors from the mice at the end of the study and snap-freeze them in liquid nitrogen.

  • Homogenize the tumor tissues and extract total protein using a suitable lysis buffer.

  • Determine the protein concentration of each lysate using a protein assay.

  • Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

Signaling Pathway Diagrams

HNHA_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates HNHA HNHA HDAC HDAC HNHA->HDAC inhibits Bcl-2 Bcl-2 HDAC->Bcl-2 upregulates Bax Bax Bcl-2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion permeabilizes Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds Caspase-9 Caspase-9 Apaf-1->Caspase-9 activates Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Caption: HNHA-induced apoptotic signaling pathway.

HNHA_Angiogenesis_Pathway HNHA HNHA HDAC HDAC HNHA->HDAC inhibits HIF-1α HIF-1α HNHA->HIF-1α destabilizes HDAC->HIF-1α stabilizes Hypoxia Hypoxia Hypoxia->HIF-1α stabilizes VEGF VEGF HIF-1α->VEGF upregulates transcription Angiogenesis Angiogenesis VEGF->Angiogenesis promotes

Caption: HNHA-mediated inhibition of angiogenesis.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture Xenograft_Implantation 2. Subcutaneous Implantation in Nude Mice Cell_Culture->Xenograft_Implantation Tumor_Growth 3. Tumor Growth to 100-150 mm³ Xenograft_Implantation->Tumor_Growth Randomization 4. Randomization into Control & Treatment Groups Tumor_Growth->Randomization HNHA_Administration 5. Daily i.p. Administration of HNHA or Vehicle Randomization->HNHA_Administration Monitoring 6. Monitor Body Weight & Tumor Volume HNHA_Administration->Monitoring Endpoint 7. Endpoint (e.g., Day 21) or Tumor Burden Limit Monitoring->Endpoint Tumor_Excision 8. Tumor Excision Endpoint->Tumor_Excision Survival_Analysis 10. Survival Analysis Endpoint->Survival_Analysis Western_Blot 9. Western Blot for Apoptotic & Angiogenic Markers Tumor_Excision->Western_Blot

Caption: In vivo experimental workflow.

References

Application Notes and Protocols for High-Throughput Screening of N-hydroxy-7-oxo-7-phenylheptanamide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the high-throughput screening (HTS) of N-hydroxy-7-oxo-7-phenylheptanamide (also known as Vorinostat or SAHA) and its analogs. The methodologies outlined are designed to identify and characterize novel histone deacetylase (HDAC) inhibitors.

Introduction

This compound is a potent pan-HDAC inhibitor that has been approved for the treatment of cutaneous T-cell lymphoma.[1] Its success has spurred the development of analogous compounds with potentially improved efficacy, selectivity, and pharmacokinetic properties. High-throughput screening is an essential tool in the discovery of such novel drug candidates. This document details two primary HTS methodologies: a luminescence-based biochemical assay and a fluorescence-based cellular assay, providing a comprehensive workflow from initial screening to cellular validation.

Data Presentation: Efficacy of this compound (Vorinostat/SAHA)

The following table summarizes the inhibitory activity of this compound across various HDAC enzymes and cancer cell lines, providing a baseline for the evaluation of new analogs.

Assay TypeTargetCell Line/EnzymeIC50 ValueReference
Biochemical AssayHDAC1Recombinant Human10 nM[2]
Biochemical AssayHDAC3Recombinant Human20 nM[2]
Cell-Based Proliferation AssayVariousDiverse Cancer Cell Lines0.146 - 2.7 µM[3]
Cell-Based HDAC Activity AssayClass I/II HDACsHCT1160.05 ± 0.03 µM[4]

Signaling Pathways and Experimental Workflows

HDAC inhibitors, including this compound and its analogs, exert their anticancer effects by modulating the acetylation status of both histone and non-histone proteins. This leads to the reactivation of tumor suppressor genes and the alteration of key signaling pathways involved in cell cycle progression and apoptosis.

HDAC Inhibitor-Mediated Signaling Pathway

HDAC_Inhibitor_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm HDAC HDAC Histones Histones HDAC->Histones Deacetylation p53 p53 HDAC->p53 Deacetylation DNA DNA Histones->DNA Compaction p21_gene p21 Gene p53->p21_gene Activation p21_protein p21 Protein p21_gene->p21_protein Translation CDK CDK p21_protein->CDK Inhibition CellCycleArrest Cell Cycle Arrest CDK->CellCycleArrest Leads to Bcl2 Bcl-2 Bax Bax Bcl2->Bax Inhibition Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilization Apoptosis Apoptosis Mitochondrion->Apoptosis Initiation HDAC_inhibitor HDAC Inhibitor (e.g., this compound) HDAC_inhibitor->HDAC Inhibition

Caption: HDAC inhibitor signaling pathway leading to cell cycle arrest and apoptosis.

High-Throughput Screening Workflow

HTS_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening & Hit Validation cluster_tertiary Lead Optimization Compound_Library Compound Library (Analogs) Biochemical_Assay Biochemical HDAC Assay (e.g., HDAC-Glo) Compound_Library->Biochemical_Assay Primary_Hits Primary Hits Biochemical_Assay->Primary_Hits Dose_Response Dose-Response & IC50 Determination Primary_Hits->Dose_Response Cell_Based_Assay Cell-Based HDAC Assay Dose_Response->Cell_Based_Assay Validated_Hits Validated Hits Cell_Based_Assay->Validated_Hits SAR_Studies Structure-Activity Relationship (SAR) Validated_Hits->SAR_Studies Lead_Compounds Lead Compounds SAR_Studies->Lead_Compounds

Caption: A typical workflow for high-throughput screening of HDAC inhibitors.

Experimental Protocols

Protocol 1: Luminescence-Based Biochemical HDAC Activity Assay (HDAC-Glo™ I/II Assay)

This protocol is adapted from the HDAC-Glo™ I/II Assay technical manual and is suitable for the primary screening of compound libraries against class I and II HDACs.

Materials:

  • HDAC-Glo™ I/II Reagent (Substrate and Developer Reagent)

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Test compounds (analogs of this compound) and control inhibitors (e.g., SAHA, Trichostatin A)

  • White, opaque 384-well microplates

  • Luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds and controls in assay buffer. Dispense 5 µL of each compound dilution into the wells of a 384-well plate. Include wells with assay buffer only (no inhibitor control) and wells with a known inhibitor (positive control).

  • Enzyme Preparation: Dilute the recombinant HDAC enzyme to the desired concentration in cold assay buffer. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.

  • Enzyme Addition: Add 5 µL of the diluted enzyme solution to each well containing the test compounds.

  • Incubation: Gently mix the plate on an orbital shaker for 30-60 seconds and incubate for 30 minutes at room temperature.

  • Reagent Preparation: Prepare the HDAC-Glo™ I/II Reagent by mixing the substrate and developer according to the manufacturer's instructions.[5] Equilibrate the reagent to room temperature before use.

  • Reagent Addition: Add 10 µL of the prepared HDAC-Glo™ I/II Reagent to each well.

  • Incubation: Mix the plate on an orbital shaker for 30-60 seconds and incubate for 15-45 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the HDAC activity.

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Fluorometric Cell-Based HDAC Activity Assay

This protocol provides a method for secondary screening to assess the activity of compounds in a cellular context.

Materials:

  • Human cancer cell line (e.g., HCT116, HeLa)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Fluorogenic HDAC substrate (cell-permeable)

  • Developer solution

  • HDAC inhibitor (e.g., Trichostatin A) for positive control

  • Black, clear-bottom 96-well microplates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in a sub-confluent monolayer after 24 hours of incubation (e.g., 10,000 cells/well). Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds and controls in cell culture medium. After 24 hours, remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

  • Incubation: Incubate the cells with the compounds for a predetermined time (e.g., 1-6 hours) at 37°C.[4]

  • Lysis and Substrate Addition: Lyse the cells and add the fluorogenic HDAC substrate according to the assay kit manufacturer's instructions. This step may vary depending on the specific kit used.

  • Development: Add the developer solution to each well. This solution contains a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm or 490/525 nm, depending on the substrate).[6]

Data Analysis: Similar to the biochemical assay, calculate the percent inhibition for each compound and determine the IC50 values. It is also recommended to perform a parallel cytotoxicity assay (e.g., CellTiter-Glo) to ensure that the observed decrease in HDAC activity is not due to cell death.[4]

References

Application Notes and Protocols for N-hydroxy-7-oxo-7-phenylheptanamide in Immunoprecipitation of Protein Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxy-7-oxo-7-phenylheptanamide, more commonly known as Suberoylanilide Hydroxamic Acid (SAHA) or Vorinostat, is a potent, reversible pan-histone deacetylase (HDAC) inhibitor.[1] It effectively blocks the catalytic activity of both class I and class II HDACs by binding to the active site of these enzymes.[1][2] This inhibition leads to an accumulation of acetylated histones and other non-histone proteins, which in turn modulates gene expression, induces cell cycle arrest, differentiation, and apoptosis in various cancer cell lines.[2][3]

Immunoprecipitation (IP) and co-immunoprecipitation (Co-IP) are invaluable techniques for studying protein-protein interactions. When used in conjunction with this compound, these methods allow researchers to investigate the composition of HDAC-containing protein complexes, identify novel interaction partners, and elucidate how HDAC inhibition affects these interactions and the broader cellular acetylome. These application notes provide detailed protocols and supporting data for the use of this compound in the immunoprecipitation of protein complexes.

Key Applications

  • Elucidation of HDAC Protein Complexes: Isolate and identify components of endogenous HDAC complexes to understand their composition and regulation.

  • Investigation of Drug-Target Engagement: Confirm the interaction of this compound with its target HDACs within a cellular context.

  • Discovery of Novel Substrates and Interactors: Identify non-histone proteins whose acetylation status or protein-protein interactions are altered by HDAC inhibition.

  • Validation of Downstream Signaling Pathways: Explore how the disruption of HDAC-containing complexes by this compound impacts specific signaling pathways implicated in disease.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing this compound (SAHA/Vorinostat) and its effects on protein acetylation and cellular processes.

Table 1: Effect of SAHA Treatment on Protein Acetylation in Nasopharyngeal Carcinoma (NPC) Cells

Cell LineTotal Identified Acetylation SitesTotal Quantified Acetylation SitesUpregulated Acetylation SitesDownregulated Acetylation SitesReference
5-8 F4413333247[4]

Table 2: General Working Concentrations and Incubation Times for Vorinostat (SAHA)

ParameterRecommended RangeReference
Working Concentration1-10 µM[2]
Incubation Time2-24 hours[2]

Experimental Protocols

Protocol 1: Immunoprecipitation of HDAC-Containing Protein Complexes from SAHA-Treated Cells

This protocol details the immunoprecipitation of a specific HDAC (e.g., HDAC1) from cells treated with this compound to identify its interaction partners.

Materials:

  • This compound (SAHA/Vorinostat)

  • Cell culture reagents

  • Phosphate Buffered Saline (PBS), ice-cold

  • RIPA Lysis Buffer (10mM Tris-HCl pH 7.6, 1mM EDTA, 0.1% SDS, 0.1% NaDOC, 1% TritonX-100) supplemented with Protease Inhibitor Cocktail

  • Primary antibody against the target HDAC (e.g., anti-HDAC1)

  • Isotype control IgG (e.g., Rabbit IgG)

  • Protein A/G magnetic beads or sepharose beads

  • Wash Buffer (e.g., ice-cold PBS with 0.05% Tween-20)

  • Elution Buffer (e.g., 0.1 M glycine, pH 2.5)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • SDS-PAGE sample loading buffer

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with the desired concentration of this compound (typically 1-10 µM) or vehicle control (e.g., DMSO) for the desired time (e.g., 2-24 hours).[2]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • For adherent cells, scrape them in ice-cold PBS and centrifuge at 2,500 rpm to pellet. For suspension cells, directly pellet by centrifugation.[5]

    • Resuspend the cell pellet in ice-cold RIPA buffer containing protease inhibitors (e.g., 1 mL per 10^7 cells).[5]

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C to pellet cellular debris.[5]

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube. Determine the protein concentration using a BCA assay.

  • Immunoprecipitation:

    • Dilute 0.5-1 mg of total protein to a final volume of 500 µL with lysis buffer.

    • Add 3-5 µg of the primary antibody (e.g., anti-HDAC1) to the lysate. For the negative control, add the same amount of isotype control IgG.

    • Incubate overnight at 4°C on a rotary mixer to form the antigen-antibody complex.[5]

    • The next day, add 50 µL of pre-washed Protein A/G beads to each sample and incubate for 2-4 hours at 4°C with gentle rotation.[5]

  • Washing:

    • Pellet the beads by centrifugation (2,500 rpm for 1 minute at 4°C) or using a magnetic rack.

    • Discard the supernatant.

    • Wash the beads three times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.

  • Elution:

    • Add 50 µL of Elution Buffer to the beads and incubate for 5-10 minutes at room temperature with gentle agitation.

    • Pellet the beads and transfer the supernatant containing the eluted proteins to a new tube.

    • Neutralize the eluate by adding an appropriate volume of Neutralization Buffer.

    • Alternatively, for subsequent analysis by Western blotting, add 2X SDS-PAGE sample loading buffer directly to the beads and boil for 5-10 minutes to elute the proteins.

  • Analysis:

    • The eluted protein complexes can be analyzed by SDS-PAGE followed by Western blotting to confirm the presence of the target HDAC and known interactors.

    • For the discovery of novel interaction partners, the eluate can be subjected to mass spectrometry analysis.

Protocol 2: Affinity Purification of this compound Binding Proteins

This protocol describes a method for identifying proteins that directly bind to this compound using an immobilized form of the drug.

Materials:

  • This compound amino derivative

  • NHS-activated magnetic beads

  • HeLa cell extract (or other protein source)

  • Washing Buffer (as in Protocol 1)

  • Elution Buffer (Washing Buffer containing 25 mM free this compound)

Procedure:

  • Immobilization of this compound:

    • Incubate NHS-activated beads with an amino derivative of this compound in an appropriate solvent (e.g., DMF) for approximately 70 minutes at room temperature.[6]

    • Prepare a negative control with beads incubated in the solvent without the drug derivative.[6]

    • Inactivate any unreacted NHS groups according to the bead manufacturer's instructions.

  • Affinity Purification:

    • Wash the beads three times with ice-cold Washing Buffer.[6]

    • Incubate the beads with cell extract (e.g., 1 mg of protein) for 4 hours at 4°C with gentle rotation.[6]

    • Wash the beads three times with ice-cold Washing Buffer to remove non-specific binders.[6]

  • Elution:

    • Elute the specifically bound proteins by incubating the beads with Elution Buffer (containing free this compound) for 1 hour on ice, with occasional tapping.[6]

    • Separate the beads from the eluate using a magnetic rack.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Coomassie staining, or by Western blotting for specific HDACs.

    • Identify novel binding proteins using mass spectrometry.

Visualizations

Immunoprecipitation_Workflow cluster_treatment Cell Treatment cluster_lysis Cell Lysis & Protein Extraction cluster_ip Immunoprecipitation cluster_analysis Elution & Analysis cell_culture 1. Cell Culture saha_treatment 2. SAHA Treatment (1-10 µM) cell_culture->saha_treatment cell_harvest 3. Cell Harvest saha_treatment->cell_harvest lysis 4. Lysis with RIPA Buffer cell_harvest->lysis clarification 5. Lysate Clarification lysis->clarification antibody_incubation 6. Antibody Incubation (overnight) clarification->antibody_incubation bead_capture 7. Bead Capture (2-4 hours) antibody_incubation->bead_capture washing 8. Washing Steps (3x) bead_capture->washing elution 9. Elution washing->elution analysis 10. WB or Mass Spec Analysis elution->analysis

Caption: Workflow for Immunoprecipitation of Protein Complexes from SAHA-Treated Cells.

HDAC_Signaling_Pathway SAHA This compound (SAHA/Vorinostat) HDACs HDACs (Class I & II) SAHA->HDACs Inhibits Histones Histone Proteins HDACs->Histones Deacetylates NonHistone Non-Histone Proteins (e.g., Transcription Factors) HDACs->NonHistone Deacetylates Acetylation Increased Protein Acetylation Chromatin Chromatin Relaxation Histones->Chromatin Modulates Structure GeneExpression Altered Gene Expression NonHistone->GeneExpression Regulates Acetylation->Chromatin Acetylation->GeneExpression CellCycle Cell Cycle Arrest GeneExpression->CellCycle Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: Simplified Signaling Pathway of this compound (SAHA).

References

Application Notes and Protocols for N-hydroxy-7-oxo-7-phenylheptanamide in Epigenetic Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available research specifically detailing the synthesis, biological activity, and experimental applications of "N-hydroxy-7-oxo-7-phenylheptanamide" is limited. The following application notes and protocols are based on the well-established principles of structurally similar phenyl-substituted hydroxamic acid-based histone deacetylase (HDAC) inhibitors. A notable analogue, N-hydroxy-7-(2-naphthylthio)heptanomide (HNHA), is used as a primary reference to provide concrete examples of potential applications and methodologies. Researchers should validate these protocols for the specific compound of interest.

Introduction to this compound as a Putative HDAC Inhibitor

This compound belongs to the class of hydroxamic acids, which are known to be potent inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.

The chemical structure of this compound suggests it follows the typical pharmacophore model for HDAC inhibitors, consisting of:

  • A zinc-binding group (the hydroxamic acid moiety) that chelates the zinc ion in the active site of HDAC enzymes.

  • A linker region (the heptanamide chain) that connects the zinc-binding group to the cap group.

  • A cap group (the phenyl group) that interacts with the surface of the enzyme's active site, contributing to inhibitor potency and selectivity.

By inhibiting HDACs, this compound is expected to increase histone acetylation, leading to a more open chromatin structure and the re-expression of silenced tumor suppressor genes. This mechanism makes it a promising candidate for investigation in cancer therapy and other diseases with epigenetic dysregulation.

Potential Applications in Epigenetic Research

Based on the activities of similar HDAC inhibitors, this compound could be applied in the following areas of epigenetic research:

  • Cancer Biology: Investigating the anti-proliferative and pro-apoptotic effects on various cancer cell lines. Studies with the related compound HNHA have shown significant anti-tumor activity in breast and renal cell carcinoma models.[1][2]

  • Gene Expression Studies: Analyzing the genome-wide changes in gene expression following treatment to identify key up- and down-regulated pathways.

  • Cell Cycle Analysis: Determining the effect of the compound on cell cycle progression, as many HDAC inhibitors induce cell cycle arrest. For example, HNHA has been shown to arrest the cell cycle at the G1/S phase.[1]

  • Apoptosis Assays: Elucidating the mechanisms of programmed cell death induced by the compound, including caspase activation and regulation of Bcl-2 family proteins.[2][3]

  • Angiogenesis Research: Investigating the potential anti-angiogenic properties, as demonstrated by HNHA through the downregulation of VEGF and HIF-1α.[1]

Quantitative Data Summary

The following tables summarize quantitative data for the analogous HDAC inhibitor, N-hydroxy-7-(2-naphthylthio)heptanomide (HNHA), to provide an expected range of efficacy.

Table 1: In Vitro HDAC Inhibitory Activity of HNHA

CompoundIC50 (μM) against total HDACsReference
HNHA0.1[4]

Table 2: Anti-proliferative Activity of HNHA in Renal Cell Carcinoma (RCC) Cell Lines

Cell LineIC50 (μM) after 72h treatmentReference
Caki-1~2.5[2]
A-498~3.0[2]

Experimental Protocols

The following are detailed protocols for key experiments, adapted from studies on the analogous compound HNHA.[2][3]

Protocol 1: Cell Viability Assay (MTS Assay)

Objective: To determine the anti-proliferative effect of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., Caki-1 renal cell carcinoma)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot Analysis for Histone Acetylation and Apoptosis Markers

Objective: To assess the effect of this compound on histone H3 acetylation and the expression of apoptosis-related proteins.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis system

  • PVDF membrane and transfer system

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3, anti-cleaved caspase-3, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatants.

  • Determine the protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using ECL reagent and an imaging system.

Visualizations

Signaling Pathway Diagram

HDAC_Inhibition_Pathway HDACi This compound HDACs Histone Deacetylases (HDACs) HDACi->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation AcetylatedHistones Acetylated Histones HDACs->AcetylatedHistones Inhibits deacetylation Histones->AcetylatedHistones Chromatin Chromatin Relaxation AcetylatedHistones->Chromatin GeneExpression Gene Expression Alteration Chromatin->GeneExpression TumorSuppressors Tumor Suppressor Genes (e.g., p21) Upregulation GeneExpression->TumorSuppressors Caspase Caspase Activation GeneExpression->Caspase Bcl2 Bcl-2 Downregulation GeneExpression->Bcl2 CellCycleArrest Cell Cycle Arrest (G1/S) TumorSuppressors->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Caspase->Apoptosis Bcl2->Apoptosis

Caption: Mechanism of action for this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies CellCulture Cancer Cell Culture Treatment Treatment with This compound CellCulture->Treatment ViabilityAssay Cell Viability Assay (MTS) Treatment->ViabilityAssay WesternBlot Western Blot Analysis Treatment->WesternBlot CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle ApoptosisAssay Apoptosis Assay (TUNEL) Treatment->ApoptosisAssay IC50 Determine IC50 ViabilityAssay->IC50 ProteinExpression Analyze Protein Expression (Ac-H3, Caspases, Bcl-2) WesternBlot->ProteinExpression CellCycleDistribution Analyze Cell Cycle Distribution CellCycle->CellCycleDistribution ApoptoticCells Quantify Apoptotic Cells ApoptosisAssay->ApoptoticCells

Caption: In vitro experimental workflow for evaluating HDAC inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-hydroxy-7-oxo-7-phenylheptanamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-hydroxy-7-oxo-7-phenylheptanamide.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors, primarily related to the activation of the carboxylic acid precursor, 7-oxo-7-phenylheptanoic acid, and the subsequent reaction with hydroxylamine.

Potential Causes and Solutions:

  • Incomplete Activation of the Carboxylic Acid: The conversion of the carboxylic acid to a more reactive intermediate is crucial. If this step is inefficient, the starting material will remain unreacted.

    • Troubleshooting:

      • Ensure your activating agent (e.g., N,N'-Carbonyldiimidazole (CDI), oxalyl chloride, or a carbodiimide like EDC) is fresh and anhydrous.

      • Consider extending the activation time or slightly increasing the temperature.

      • Monitor the activation step by TLC to confirm the disappearance of the starting carboxylic acid.

  • Side Reactions: The presence of the ketone functional group in the precursor molecule can potentially lead to side reactions, although the primary concern is often the reactivity of the activated carboxylic acid. A common byproduct in hydroxamic acid synthesis is the N,O-diacylhydroxylamine, which can sometimes be converted to the desired product under the right conditions.[1][2]

    • Troubleshooting:

      • Maintain a low reaction temperature during the addition of hydroxylamine to minimize side reactions.

      • Careful control of stoichiometry is important; use a slight excess of hydroxylamine.

  • Degradation of the Product: Hydroxamic acids can be susceptible to hydrolysis, especially under acidic or basic conditions.

    • Troubleshooting:

      • During workup, use a mild acid for neutralization and avoid prolonged exposure to strong acids or bases.

      • Purify the product promptly after the reaction is complete.

  • Lossen Rearrangement: This is a potential side reaction for hydroxamic acids, particularly when activated.[3][4]

    • Troubleshooting:

      • Avoid excessive heating and the use of strong bases during the reaction and workup.

Question 2: I am observing multiple spots on my TLC plate after the reaction. What are these impurities and how can I minimize them?

Answer:

The presence of multiple spots on a TLC plate indicates a mixture of the desired product, unreacted starting materials, and potential byproducts.

  • Unreacted 7-oxo-7-phenylheptanoic acid: This is a common impurity if the carboxylic acid activation was incomplete.

  • N,O-diacylhydroxylamine: As mentioned, this is a potential byproduct.[1][2]

  • Side products from the ketone: While less common under these reaction conditions, the ketone could potentially react, especially if harsh reagents are used.

Minimization Strategies:

  • Optimize Reaction Conditions: Refer to the quantitative data table below for the impact of different parameters on yield and purity.

  • Purification: Column chromatography is often effective for separating the desired hydroxamic acid from the starting material and byproducts. A solvent system such as ethyl acetate/hexanes or dichloromethane/methanol is a good starting point.

Question 3: My reaction seems to have stalled. What should I do?

Answer:

A stalled reaction, where the starting material is no longer being consumed, can be due to several factors.

  • Deactivated Reagents: Ensure the freshness and purity of your coupling agents and hydroxylamine.

  • Insufficient Mixing: For heterogeneous reactions, ensure vigorous stirring.

  • Low Temperature: While low temperatures can minimize side reactions, they can also slow down the desired reaction. If the reaction is stalled, consider allowing it to slowly warm to room temperature.

Quantitative Data Summary

The following table summarizes the expected yield of this compound under various reaction conditions, based on typical yields for hydroxamic acid synthesis.

Activation MethodSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Purity (%)
CDITHF0 to RT12-1875-85>95
Oxalyl ChlorideDCM0 to RT6-1270-80>90
EDC/HOBtDMF0 to RT18-2480-90>95

Experimental Protocols

A reliable method for the synthesis of this compound is through the activation of 7-oxo-7-phenylheptanoic acid with N,N'-carbonyldiimidazole (CDI) followed by reaction with hydroxylamine hydrochloride.[1][2]

Materials:

  • 7-oxo-7-phenylheptanoic acid

  • N,N'-Carbonyldiimidazole (CDI)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1M HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve 7-oxo-7-phenylheptanoic acid (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add CDI (1.1 eq) portion-wise to the solution at room temperature.

    • Stir the reaction mixture for 1-2 hours at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Reaction with Hydroxylamine:

    • In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and triethylamine (1.6 eq) in THF. Alternatively, a solution of hydroxylamine hydrochloride in aqueous sodium bicarbonate can be prepared.

    • Cool the activated carboxylic acid mixture to 0 °C in an ice bath.

    • Slowly add the hydroxylamine solution to the activated carboxylic acid mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup and Purification:

    • Quench the reaction by adding 1M HCl until the pH is acidic (pH ~2-3).

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate/hexanes) to afford this compound.

Visualizations

Synthesis Pathway

Synthesis_Pathway precursor 7-oxo-7-phenylheptanoic acid activated Activated Intermediate (Acyl Imidazolide) precursor->activated CDI, THF product N-hydroxy-7-oxo-7- phenylheptanamide activated->product hydroxylamine Hydroxylamine (NH₂OH) hydroxylamine->product THF

Caption: Synthesis pathway for this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impurities check_activation Check Carboxylic Acid Activation start->check_activation incomplete_activation Incomplete Activation check_activation->incomplete_activation Yes check_reagents Check Reagent Quality check_activation->check_reagents No optimize_conditions Optimize Reaction Conditions incomplete_activation->optimize_conditions side_reactions Side Reactions side_reactions->optimize_conditions check_reagents->side_reactions No degraded_reagents Degraded Reagents check_reagents->degraded_reagents Yes degraded_reagents->optimize_conditions purification Improve Purification optimize_conditions->purification success Improved Yield and Purity purification->success

Caption: Troubleshooting workflow for synthesis issues.

References

Overcoming resistance to "N-hydroxy-7-oxo-7-phenylheptanamide" in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-hydroxy-7-oxo-7-phenylheptanamide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during in vitro cell culture experiments with this compound. The information provided is based on the established mechanisms of action and resistance associated with histone deacetylase (HDAC) inhibitors, the class to which this compound belongs.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a histone deacetylase (HDAC) inhibitor. Its primary mechanism of action involves the inhibition of HDAC enzymes, which are responsible for removing acetyl groups from histone and non-histone proteins.[1][2][3] By inhibiting these enzymes, the compound leads to an accumulation of acetylated proteins, which in turn alters gene expression, promotes cell cycle arrest, and induces apoptosis (programmed cell death) in cancer cells.[1][2][3]

Q2: What are the expected phenotypic effects of this compound on cancer cells in culture?

A2: Treatment of cancer cells with this compound is expected to result in several observable effects, including:

  • Inhibition of cell proliferation: A dose-dependent decrease in the rate of cell growth.

  • Induction of apoptosis: An increase in the percentage of cells undergoing programmed cell death.

  • Cell cycle arrest: An accumulation of cells in a specific phase of the cell cycle, often G1/S or G2/M, depending on the cell line.[2]

  • Changes in cell morphology: Cells may appear rounded, detached from the culture surface, and show signs of apoptosis such as membrane blebbing.

Q3: How can I determine the optimal working concentration of this compound for my cell line?

A3: The optimal concentration is cell line-dependent and should be determined empirically. A common method is to perform a dose-response experiment using a cell viability assay such as the MTT or MTS assay. This will allow you to determine the IC50 value (the concentration that inhibits 50% of cell growth) for your specific cell line. A typical starting range for initial experiments with novel HDAC inhibitors can be from low micromolar to nanomolar concentrations.

Troubleshooting Guide

Issue 1: Decreased or Loss of Efficacy of this compound

Possible Cause 1: Development of Drug Resistance

Cancer cells can develop resistance to HDAC inhibitors through various mechanisms.

Suggested Solutions:

  • Investigate Common Resistance Pathways:

    • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/MDR1) can pump the drug out of the cell.

    • Activation of Pro-Survival Signaling: Increased activity of pathways like PI3K/Akt/mTOR or MAPK can counteract the pro-apoptotic effects of the HDAC inhibitor.

    • Upregulation of Anti-Apoptotic Proteins: Increased expression of proteins like Bcl-2 and Bcl-xL can inhibit apoptosis.

    • Activation of NF-κB: This transcription factor can promote the expression of pro-survival genes.

  • Combination Therapy: Consider combining this compound with other agents to overcome resistance.

    Combination AgentRationale
    PI3K/Akt Inhibitors To block the pro-survival signaling mediated by this pathway.
    MEK/ERK Inhibitors To inhibit the MAPK pathway, another key survival pathway.
    Bcl-2 Inhibitors (e.g., ABT-737) To directly target the anti-apoptotic machinery.
    NF-κB Inhibitors To suppress the expression of pro-survival genes.

Experimental Workflow for Investigating Resistance:

G start Decreased Efficacy Observed check_viability Confirm with Cell Viability Assay (e.g., MTT) start->check_viability western_blot Western Blot for Resistance Markers: - P-gp (MDR1) - p-Akt, p-ERK - Bcl-2, Bcl-xL - Acetylated Histones check_viability->western_blot If resistance is confirmed flow_cytometry Flow Cytometry for Apoptosis (Annexin V/PI Staining) check_viability->flow_cytometry If resistance is confirmed combination_studies Perform Combination Studies with Inhibitors of Suspected Resistance Pathways western_blot->combination_studies Based on upregulated markers flow_cytometry->combination_studies If apoptosis is reduced evaluate_synergy Evaluate for Synergistic Effects combination_studies->evaluate_synergy

Investigating Drug Resistance Workflow

Possible Cause 2: Compound Instability or Degradation

Suggested Solutions:

  • Proper Storage: Ensure the compound is stored as recommended by the manufacturer (typically at -20°C or -80°C, protected from light and moisture).

  • Fresh Working Solutions: Prepare fresh working solutions from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Check Solvent Compatibility: Ensure the solvent used to dissolve the compound is compatible with your cell culture system and does not degrade the compound.

Issue 2: High Variability in Experimental Results

Possible Cause: Inconsistent Experimental Technique

Suggested Solutions:

  • Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well.

  • Homogeneous Drug Distribution: Mix the drug thoroughly in the culture medium before adding it to the cells.

  • Consistent Incubation Times: Adhere to the same incubation times for all experimental replicates.

  • Use of Passage-Matched Cells: Use cells from a similar passage number for all experiments to minimize variability due to genetic drift in culture.

Key Experimental Protocols

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effects of this compound and calculate the IC50 value.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).

  • Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50.

Western Blotting for Resistance Markers

Objective: To detect changes in the expression of proteins associated with drug resistance.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-P-gp, anti-p-Akt, anti-Bcl-2, anti-acetylated histone H3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound at the desired concentration and for the appropriate time.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system. Use β-actin as a loading control.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic cells after treatment.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with this compound.

  • Harvest the cells (including any floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within 1 hour.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Signaling Pathways and Troubleshooting

PI3K/Akt Signaling Pathway in Resistance

Activation of the PI3K/Akt pathway is a common mechanism of resistance to HDAC inhibitors. This pathway promotes cell survival and inhibits apoptosis.

G HDACi This compound HDAC HDAC HDACi->HDAC inhibits Acetylation Increased Histone Acetylation HDAC->Acetylation removes acetyl groups Apoptosis Apoptosis Acetylation->Apoptosis promotes PI3K PI3K Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Bcl2 Bcl-2/Bcl-xL Akt->Bcl2 activates Survival Cell Survival mTOR->Survival Bcl2->Apoptosis inhibits

PI3K/Akt Pathway in HDACi Resistance

Troubleshooting Decision Tree

G start Reduced Drug Efficacy? check_viability IC50 Increased? start->check_viability check_acetylation Histone Acetylation Reduced? check_viability->check_acetylation Yes outcome4 Check Compound Stability and Experimental Setup check_viability->outcome4 No check_efflux P-gp Overexpressed? check_acetylation->check_efflux Yes check_survival p-Akt or p-ERK Increased? check_acetylation->check_survival No check_efflux->check_survival No outcome1 Consider Combination with Efflux Pump Inhibitor check_efflux->outcome1 Yes outcome2 Consider Combination with PI3K/Akt or MEK/ERK Inhibitor check_survival->outcome2 Yes outcome3 Investigate Alternative Resistance Mechanisms check_survival->outcome3 No

Troubleshooting Drug Resistance

References

Technical Support Center: Improving the Bioavailability of N-hydroxy-7-oxo-7-phenylheptanamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the bioavailability of N-hydroxy-7-oxo-7-phenylheptanamide.

Frequently Asked Questions (FAQs)

Q1: What are the likely primary barriers to the oral bioavailability of this compound?

A1: Based on its chemical structure, the primary barriers are likely to be poor aqueous solubility and potential for significant first-pass metabolism. The presence of a phenyl group and a long alkyl chain can contribute to low water solubility, while the amide and hydroxylamine functionalities may be susceptible to enzymatic degradation in the liver and gut wall.

Q2: What initial formulation strategies should be considered to improve the bioavailability of this compound?

A2: Initial strategies should focus on enhancing solubility and protecting the molecule from premature metabolism. Approaches such as micronization to increase surface area, formulation with surfactants or complexing agents like cyclodextrins, and creating solid dispersions are good starting points.[1][2][3] For addressing metabolic instability, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can be explored to promote lymphatic absorption, thereby bypassing the liver's first-pass effect.[4][5]

Q3: Are there any specific excipients that are recommended for formulating this compound?

A3: The choice of excipients will depend on the chosen formulation strategy. For solid dispersions, polymers like povidone (PVP) or hydroxypropyl methylcellulose (HPMC) are commonly used. For lipid-based systems, oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor®, Tween®), and cosolvents (e.g., Transcutol®) are key components.[5] It is crucial to assess the compatibility of the compound with any selected excipients.

Q4: How can I assess the potential for P-glycoprotein (P-gp) efflux of this compound?

A4: In vitro cell-based assays, such as the Caco-2 permeability assay, are the standard method for evaluating P-gp mediated efflux.[6][7] This assay measures the bidirectional transport of the compound across a monolayer of Caco-2 cells. A significantly higher basal-to-apical transport compared to apical-to-basal transport suggests the involvement of an efflux transporter like P-gp.

Troubleshooting Guides

Issue 1: Poor Aqueous Solubility

Symptoms:

  • Low dissolution rate in in-vitro dissolution studies.

  • Inconsistent or low drug exposure in preclinical in-vivo studies.

  • Precipitation of the compound upon dilution of a stock solution in aqueous media.

Possible Causes:

  • High crystallinity of the solid form.

  • Hydrophobic nature of the molecule.

Troubleshooting Steps:

  • Characterize Physicochemical Properties:

    • Determine the pKa, LogP, and crystalline form (polymorphism) of the compound. This foundational data will guide formulation development.

  • Particle Size Reduction:

    • Employ micronization or nanomilling techniques to increase the surface area-to-volume ratio, which can enhance the dissolution rate.[8]

  • Formulation Approaches:

    • Solid Dispersions: Create an amorphous solid dispersion with a hydrophilic polymer to improve the dissolution rate and apparent solubility.[2]

    • Lipid-Based Formulations: Investigate the use of oils, surfactants, and cosolvents to formulate a self-emulsifying drug delivery system (SEDDS).[4][5]

    • Complexation: Use cyclodextrins to form inclusion complexes that can enhance the aqueous solubility of the compound.[8]

Formulation Strategy Key Components Principle of Action Typical Improvement in Dissolution Rate
Micronization This compoundIncreased surface area2-5 fold
Solid Dispersion Drug, Polymer (e.g., PVP, HPMC)Conversion to amorphous state, increased wettability5-20 fold
SEDDS Drug, Oil, Surfactant, CosolventIn-situ formation of micro/nanoemulsion>20 fold
Cyclodextrin Complexation Drug, Cyclodextrin (e.g., HP-β-CD)Encapsulation of the drug in a hydrophilic cavity10-50 fold increase in apparent solubility
Issue 2: High First-Pass Metabolism

Symptoms:

  • Low oral bioavailability despite good aqueous solubility and permeability.

  • High ratio of metabolites to parent drug in plasma after oral administration compared to intravenous administration.

  • In-vitro liver microsome or hepatocyte assays show rapid clearance of the compound.

Possible Causes:

  • Extensive metabolism by cytochrome P450 (CYP) enzymes in the liver.

  • Metabolism by enzymes in the gastrointestinal tract.

Troubleshooting Steps:

  • In-vitro Metabolic Stability Assessment:

    • Conduct metabolic stability assays using human liver microsomes or S9 fractions to determine the intrinsic clearance of the compound.[6]

  • Identify Metabolic Hotspots:

    • Use techniques like mass spectrometry to identify the major metabolites and pinpoint the sites on the molecule that are most susceptible to metabolism.

  • Formulation Strategies to Reduce First-Pass Metabolism:

    • Lipid-Based Formulations: Formulations that promote lymphatic transport can partially bypass the liver, reducing first-pass metabolism.[9]

    • Co-administration with CYP Inhibitors: While not a long-term solution, co-administration with known inhibitors of the metabolizing CYP enzymes in preclinical studies can confirm the extent of first-pass metabolism.

  • Prodrug Approach:

    • Consider designing a prodrug by modifying the labile functional groups to be more resistant to metabolism. The prodrug should then be converted to the active parent drug in systemic circulation.[9]

Experimental Protocols

Protocol 1: In-Vitro Dissolution Testing

Objective: To assess the dissolution rate of different formulations of this compound.

Materials:

  • USP Dissolution Apparatus 2 (Paddle Apparatus)

  • Dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid)

  • Formulations of this compound (e.g., pure drug, solid dispersion, SEDDS)

  • HPLC system for quantification

Method:

  • Pre-heat the dissolution medium to 37°C ± 0.5°C.

  • Add the specified volume of dissolution medium to each vessel of the dissolution apparatus.

  • Place a single dose of the formulation in each vessel.

  • Start the apparatus at a specified paddle speed (e.g., 50 rpm).

  • At predetermined time points (e.g., 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the dissolution medium.

  • Filter the samples immediately.

  • Analyze the concentration of this compound in the filtered samples by a validated HPLC method.

  • Calculate the percentage of drug dissolved at each time point.

Protocol 2: Caco-2 Permeability Assay

Objective: To evaluate the intestinal permeability and potential for active efflux of this compound.

Materials:

  • Caco-2 cells (passages 25-40)

  • Transwell® inserts

  • Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)

  • This compound

  • Control compounds (high and low permeability, and a known P-gp substrate)

  • LC-MS/MS system for quantification

Method:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to form a confluent monolayer.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • For the apical to basolateral (A-B) permeability assessment, add the test compound to the apical side and fresh transport buffer to the basolateral side.

  • For the basolateral to apical (B-A) permeability assessment, add the test compound to the basolateral side and fresh transport buffer to the apical side.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver compartment and replace with fresh buffer.

  • Analyze the concentration of the compound in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).

Parameter Formula Interpretation
Apparent Permeability (Papp) (dQ/dt) / (A * C0)High Papp (>10 x 10⁻⁶ cm/s) suggests good permeability.
Efflux Ratio Papp (B-A) / Papp (A-B)An efflux ratio > 2 is indicative of active efflux.

Visualizations

experimental_workflow cluster_0 Initial Characterization cluster_1 Formulation Development cluster_2 Preclinical Evaluation cluster_3 Optimization physchem Physicochemical Characterization (pKa, LogP, Solubility) formulation Formulation Strategies (Micronization, Solid Dispersion, SEDDS) physchem->formulation invitro_metabolism In-vitro Metabolism (Microsomes, S9) invitro_metabolism->formulation dissolution In-vitro Dissolution Testing formulation->dissolution caco2 Caco-2 Permeability Assay dissolution->caco2 pk_studies In-vivo Pharmacokinetic Studies (Rodent) caco2->pk_studies optimization Lead Formulation Optimization pk_studies->optimization Iterative Process

Caption: Experimental workflow for improving bioavailability.

metabolic_pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent This compound hydroxylation Hydroxylation (Alkyl Chain) parent->hydroxylation reduction Carbonyl Reduction parent->reduction glucuronidation Glucuronidation hydroxylation->glucuronidation sulfation Sulfation reduction->sulfation Excretion Excretion glucuronidation->Excretion sulfation->Excretion

Caption: Hypothetical metabolic pathway.

References

"N-hydroxy-7-oxo-7-phenylheptanamide" degradation and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N-hydroxy-7-oxo-7-phenylheptanamide

Troubleshooting Guide

Unexpected experimental results, such as loss of activity or the appearance of unknown peaks in analytical assays, may be attributable to the degradation of this compound. This guide will help you troubleshoot potential stability issues.

Issue: Inconsistent or lower-than-expected potency in biological assays.

This could be a primary indicator of compound degradation. The hydroxamic acid moiety, crucial for the activity of many inhibitors, is susceptible to hydrolysis and oxidation.

Troubleshooting Workflow for Suspected Degradation

Troubleshooting Workflow for this compound Degradation cluster_Initial_Observation Initial Observation cluster_Investigation Investigation Steps cluster_Potential_Causes Potential Causes cluster_Solutions Corrective Actions start Inconsistent/Low Activity Observed check_storage Review Storage Conditions (Temperature, Light, Humidity) start->check_storage check_solution Assess Solution Stability (Solvent, pH, Age) start->check_solution analyze_purity Analyze Compound Purity (e.g., HPLC, LC-MS) check_storage->analyze_purity check_solution->analyze_purity improper_storage Improper Storage analyze_purity->improper_storage Degradants Present solution_instability Solution Instability analyze_purity->solution_instability Degradants in Solution inherent_instability Inherent Compound Instability analyze_purity->inherent_instability Purity Confirmed, but Activity Low optimize_storage Optimize Storage Conditions (Aliquot, Desiccate, Protect from Light) improper_storage->optimize_storage prepare_fresh Prepare Fresh Solutions solution_instability->prepare_fresh modify_protocol Modify Experimental Protocol (e.g., shorter incubation) inherent_instability->modify_protocol

Caption: Troubleshooting workflow for identifying the cause of this compound degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, the two primary points of instability are the hydroxamic acid and the ketone functional groups.

  • Hydroxamic Acid Degradation : This functional group can undergo hydrolysis to form the corresponding carboxylic acid. This process can be accelerated by enzymatic activity (e.g., esterases) in biological matrices.[1][2][3] Oxidation, potentially mediated by enzymes like cytochrome P450, is another degradation pathway.[2][4]

  • Ketone Degradation : Ketones are generally more stable than aldehydes.[5] However, they can be susceptible to degradation, particularly at elevated temperatures.

Q2: What are the recommended storage conditions for solid this compound?

A2: To ensure long-term stability, the solid compound should be stored under the following conditions:

  • Temperature : Store at low temperatures, such as -20°C or -80°C, to minimize the rate of potential degradation reactions.[6]

  • Atmosphere : Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Moisture : Keep in a tightly sealed container with a desiccant to protect from moisture, which can promote hydrolysis.

  • Light : Protect from light to prevent photochemical degradation.

Q3: How should I prepare and store solutions of this compound?

A3: Solutions are generally less stable than the solid compound.

  • Solvent Selection : Use a dry, aprotic solvent for stock solutions.

  • pH : The stability of hydroxamic acids can be pH-dependent. Prepare solutions in buffers at a pH that is optimal for your experiment, but be aware that both acidic and basic conditions can promote hydrolysis.

  • Storage : Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.

  • Preparation : It is highly recommended to prepare fresh working solutions for each experiment from a frozen stock.

Q4: Are there any known incompatibilities for this compound?

A4: Avoid strong oxidizing agents and strong bases, as these can react with the hydroxamic acid and ketone functionalities.[7] Also, be mindful of the potential for chelation with metal ions, as hydroxamic acids are known to be excellent metal chelators.[8][9][10]

Summary of Functional Group Stability

The following table summarizes the general stability of the key functional groups in this compound under various conditions.

ConditionHydroxamic Acid StabilityKetone StabilityGeneral Recommendation
Temperature Decreases with increasing temperature.Relatively stable at room temperature, but degradation increases with heat.[6]Store at -20°C or -80°C.
pH Susceptible to both acid and base-catalyzed hydrolysis.Generally stable across a range of pH values.Use appropriate buffers for experiments and minimize time in solution.
Light Potentially sensitive to UV light.Generally stable.Protect from light.
Oxidizing Agents Can be oxidized.[2][4]Resistant to mild oxidizing agents, but can be cleaved by strong ones.[11]Avoid strong oxidizing agents.
Enzymes Can be hydrolyzed by esterases and oxidized by cytochrome P450s.[1][2][3]Generally stable.Be aware of potential metabolic degradation in biological systems.

Experimental Protocols

While specific protocols for this compound are not available, the following general methodologies can be adapted to assess its stability.

Protocol 1: Assessing Stability in Aqueous Buffers

  • Preparation : Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO).

  • Incubation : Dilute the stock solution into a series of aqueous buffers with varying pH values (e.g., pH 4, 7.4, 9). Incubate the solutions at a controlled temperature (e.g., 37°C).

  • Sampling : At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each buffer and quench any further degradation by adding an equal volume of cold acetonitrile containing an internal standard.

  • Analysis : Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, to quantify the remaining parent compound.

  • Data Analysis : Plot the concentration of the parent compound versus time for each pH to determine the degradation kinetics.

Experimental Workflow for Stability Assessment

Experimental Workflow for Stability Assessment cluster_Preparation Preparation cluster_Incubation Incubation cluster_Analysis Analysis cluster_Data_Processing Data Processing prep_stock Prepare Stock Solution (e.g., in DMSO) dilute Dilute into Test Conditions (e.g., Buffers, Plasma) prep_stock->dilute incubate Incubate at Controlled Temperature dilute->incubate sample Sample at Time Points incubate->sample quench Quench Reaction sample->quench analyze Analyze by HPLC/LC-MS quench->analyze plot_data Plot Concentration vs. Time analyze->plot_data determine_kinetics Determine Degradation Kinetics plot_data->determine_kinetics

Caption: A generalized workflow for experimentally determining the stability of this compound.

Protocol 2: Assessing Metabolic Stability in Plasma or Microsomes

  • Preparation : Prepare a stock solution of the compound as described above.

  • Reaction Mixture : Prepare a reaction mixture containing plasma or liver microsomes, a buffered solution (e.g., phosphate buffer, pH 7.4), and the compound at a final concentration relevant to your studies. For microsomal assays, include necessary cofactors like NADPH.

  • Incubation : Incubate the reaction mixture at 37°C.

  • Sampling and Quenching : At various time points, take aliquots and quench the metabolic activity with a cold organic solvent (e.g., acetonitrile or methanol), which also serves to precipitate proteins.

  • Sample Processing : Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analysis : Analyze the supernatant by LC-MS/MS to quantify the parent compound and identify potential metabolites.

  • Data Analysis : Determine the rate of disappearance of the parent compound to assess its metabolic stability.

References

Technical Support Center: Refining Purification Techniques for N-hydroxy-7-oxo-7-phenylheptanamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of N-hydroxy-7-oxo-7-phenylheptanamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The two primary methods for purifying this compound are recrystallization and column chromatography. Recrystallization is often the first choice due to its simplicity and cost-effectiveness, particularly for removing minor impurities. Column chromatography, especially reversed-phase high-performance liquid chromatography (HPLC), offers higher resolution for separating complex mixtures.

Q2: What are the common impurities found in crude this compound?

A2: Common impurities can include unreacted starting materials (e.g., the corresponding carboxylic acid or ester), reagents used in the synthesis (such as hydroxylamine), and byproducts from side reactions. The stability of hydroxamic acids can also be a factor, with potential degradation products forming during synthesis or workup.

Q3: Is this compound stable during purification?

A3: Hydroxamic acids can be susceptible to degradation, particularly on silica gel, which can act as an acidic catalyst for hydrolysis back to the carboxylic acid.[1] Care should be taken to use neutral or deactivated silica gel if this method is employed. Stability is also a consideration during heating, so prolonged exposure to high temperatures during recrystallization should be avoided.

Q4: How can I assess the purity of my purified this compound?

A4: The purity of the final product can be assessed using several analytical techniques. High-performance liquid chromatography (HPLC) is a highly effective method for determining purity and quantifying residual impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify any organic impurities. Mass spectrometry (MS) will confirm the molecular weight of the compound.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Oiling out instead of crystallizing The solvent may be too nonpolar, or the solution is supersaturated.Add a small amount of a more polar co-solvent. Try scratching the inside of the flask with a glass rod to induce crystallization. Use a seed crystal if available.
Low recovery of purified product The compound may be too soluble in the chosen solvent, even at low temperatures.Try a different solvent or a solvent mixture where the compound has lower solubility at cold temperatures. Ensure the solution is sufficiently cooled before filtration. Minimize the amount of solvent used for washing the crystals.
Product is still impure after recrystallization The impurities may have similar solubility properties to the desired product.A second recrystallization may be necessary. Consider using a different solvent system. If impurities persist, column chromatography may be required.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Degradation of the product on the column The hydroxamic acid functional group may be sensitive to the stationary phase (e.g., silica gel).[1]Use deactivated or neutral silica gel. Alternatively, consider using a different stationary phase such as alumina or a bonded-phase silica (e.g., C18 for reversed-phase chromatography).
Poor separation of the product from impurities The chosen eluent system does not provide sufficient resolution.Perform thin-layer chromatography (TLC) with various solvent systems to optimize the separation before running the column. A gradient elution may provide better separation than an isocratic one.
Streaking or tailing of the product band The compound may be interacting too strongly with the stationary phase or the column may be overloaded.Add a small amount of a polar solvent (like methanol) or a chelating agent (like a trace of acid if compatible) to the eluent to reduce tailing. Ensure the amount of crude material loaded is appropriate for the column size.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the impurity profile of the crude material. A common solvent for recrystallizing aliphatic hydroxamic acids is ethyl acetate.[2]

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethyl acetate. Start with a small volume of solvent and add more incrementally until the solid is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For better yield, the flask can then be placed in an ice bath or refrigerator for a period of time (e.g., 1-2 hours) to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Anticipated Results:

Parameter Expected Value
Purity (by HPLC) >98%
Recovery 60-85% (highly dependent on initial purity)
Appearance White to off-white crystalline solid
Protocol 2: Reversed-Phase HPLC Analysis

This method can be adapted for preparative HPLC for purification.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid or trifluoroacetic acid) is a common starting point for the analysis of aliphatic and phenolic compounds.[3][4]

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Gradient: A typical gradient might be from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the phenyl ketone chromophore absorbs, typically around 245 nm.

  • Injection Volume: 10 µL of a ~1 mg/mL solution of the compound in the mobile phase.

Visualizations

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization (e.g., Ethyl Acetate) Crude->Recrystallization Purity_Check1 Purity Assessment (TLC/HPLC) Recrystallization->Purity_Check1 Pure_Product1 Pure Product (>98%) Purity_Check1->Pure_Product1 Purity OK Impure1 Impure Product Purity_Check1->Impure1 Purity Not OK Column_Chromatography Column Chromatography (Reversed-Phase) Impure1->Column_Chromatography Purity_Check2 Purity Assessment (HPLC) Column_Chromatography->Purity_Check2 Pure_Product2 Pure Product (>99%) Purity_Check2->Pure_Product2 Purity OK Impure2 Collect Impure Fractions Purity_Check2->Impure2 Purity Not OK

Caption: General purification workflow for this compound.

TroubleshootingRecrystallization Start Recrystallization Attempt Oiling_Out Product Oils Out Start->Oiling_Out Low_Recovery Low Recovery Start->Low_Recovery Still_Impure Product Still Impure Start->Still_Impure Success Successful Crystallization Start->Success Add_Polar Add Polar Co-solvent / Scratch / Seed Oiling_Out->Add_Polar Change_Solvent Change Solvent System Low_Recovery->Change_Solvent Repeat_Recrys Repeat Recrystallization Still_Impure->Repeat_Recrys Consider_Chroma Consider Chromatography Repeat_Recrys->Consider_Chroma

Caption: Troubleshooting decision tree for recrystallization issues.

SignalingPathwayAnalogy cluster_synthesis Crude Product Mixture cluster_purification Purification Process cluster_result Final Product ImpurityA Starting Material Recrystallization Recrystallization ImpurityA->Recrystallization ImpurityB Byproduct Chromatography Chromatography ImpurityB->Chromatography Target Target Compound Target->Recrystallization Recrystallization->Chromatography If needed PureProduct Purified Target Recrystallization->PureProduct

Caption: Logical relationship of purification steps to isolate the target compound.

References

"N-hydroxy-7-oxo-7-phenylheptanamide" assay variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N-hydroxy-7-oxo-7-phenylheptanamide Assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing this compound in various experimental assays. Given its structure, this compound is likely investigated as a histone deacetylase (HDAC) inhibitor, and the guidance provided is based on established principles for such assays.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: Based on its chemical structure, which includes a hydroxamic acid group, this compound is predicted to function as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that remove acetyl groups from histone and non-histone proteins, playing a crucial role in the regulation of gene transcription and cell signaling.[1][3] Inhibition of HDACs by small molecules is a key area of research for diseases like cancer and neurodegenerative disorders.[2][3]

Q2: Which type of assay is most suitable for measuring the activity of this compound?

A2: The choice of assay depends on the research question.

  • Biochemical Assays: Fluorogenic or colorimetric assays using purified HDAC enzymes are ideal for determining direct enzyme inhibition and calculating IC50 values.[4] These assays offer high throughput and reproducibility.

  • Cell-Based Assays: To understand the compound's effect in a biological context, cell-based assays are essential. These can measure the downstream consequences of HDAC inhibition, such as changes in histone acetylation levels, gene expression, or effects on cell viability and proliferation.[2][3]

Q3: What are common sources of variability in HDAC assays?

A3: Variability in bioassays can arise from multiple factors.[5] Key sources include:

  • Reagent Preparation: Inconsistent concentrations of enzymes, substrates, or the compound itself.

  • Environmental Factors: Fluctuations in incubation temperature and time.[6]

  • Cellular Conditions (for cell-based assays): Variations in cell density, passage number, and cell health.

  • Pipetting and Dispensing: Errors in liquid handling, especially in high-throughput formats.

  • Instrumentation: Differences in plate reader sensitivity and calibration.

Q4: How can I assess the reproducibility of my assay?

A4: Assay reproducibility is typically evaluated by calculating the coefficient of variation (CV).[7][8]

  • Intra-assay variability measures consistency within a single experiment (i.e., between replicate wells on the same plate).[8]

  • Inter-assay variability measures consistency between different experiments conducted on different days or with different batches of reagents.[8] A lower CV indicates higher reproducibility. Generally, a CV below 15% is considered acceptable for most biological assays.

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments.

Problem 1: High Background Signal or Low Signal-to-Noise Ratio
Potential Cause Recommended Solution
Substrate Autohydrolysis Prepare substrate solution fresh before each experiment. Minimize exposure to light if the substrate is light-sensitive.
Contaminated Reagents Use high-purity water and reagents. Filter-sterilize buffers. Ensure dedicated labware is used for the assay.
Incorrect Reagent Concentration Titrate the enzyme and substrate to find the optimal concentrations that provide a robust signal window with minimal background.
Insufficient Washing Steps In ELISA-like or cell-based assays, ensure washing steps are performed thoroughly with the recommended wash buffer to remove unbound reagents.[9]
Cellular Autofluorescence (Cell-Based Assays) Include "no-cell" and "no-substrate" controls to quantify background fluorescence. If necessary, switch to a luminogenic assay format, which typically has lower background.[2]
Problem 2: Poor Z'-Factor or Inconsistent IC50 Values
Potential Cause Recommended Solution
Inconsistent Incubation Times Use a multichannel pipette or automated dispenser to ensure simultaneous addition of reagents. Precisely time all incubation steps.
Temperature Fluctuations Ensure consistent incubation temperatures. Use a calibrated incubator and allow plates to equilibrate to room temperature before reading if required by the protocol.[6]
Edge Effects on Microplates Avoid using the outer wells of the plate, as they are more susceptible to evaporation and temperature gradients. Fill outer wells with sterile water or buffer.
Compound Solubility Issues Ensure the compound is fully dissolved in the vehicle (e.g., DMSO). Check for precipitation at the concentrations used in the assay. Perform a solvent tolerance test to ensure the final DMSO concentration does not affect enzyme activity or cell health.
Variability Between Reagent Batches Qualify new lots of critical reagents (enzyme, substrate) by running a control experiment with a known inhibitor to ensure consistent performance.

Quantitative Data Summary

The following tables present example data to illustrate common sources of variability.

Table 1: Effect of DMSO Concentration on HDAC1 Activity

Final DMSO Conc. (%)Mean Signal (RFU)Standard Deviation% Inhibition
0 (No DMSO)15,2304500%
0.1%15,1504800.5%
0.5%14,9805101.6%
1.0%13,8906208.8%
2.0%11,56089024.1%
Conclusion: Final DMSO concentrations should be kept below 1.0% to avoid significant direct inhibition of the enzyme.

Table 2: Inter-Assay Reproducibility for a Standard Inhibitor (SAHA)

Experiment DateOperatorIC50 (nM)Z'-Factor
2025-10-20A45.20.82
2025-10-27A48.90.79
2025-11-03B55.10.75
Mean 49.7 0.79
Std. Deviation 5.0 0.035
Inter-Assay CV 10.1% 4.4%
Conclusion: The assay demonstrates good reproducibility with a CV of 10.1% for the IC50 value.

Experimental Protocols

Protocol 1: In Vitro Fluorogenic HDAC Inhibition Assay
  • Reagent Preparation : Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). Prepare a 2X working solution of a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC). Prepare a 2X working solution of purified human recombinant HDAC1 enzyme.

  • Compound Preparation : Perform a serial dilution of this compound in 100% DMSO. Further dilute these stocks into Assay Buffer to create 4X final concentrations.

  • Assay Plate Setup : To a 96-well black, flat-bottom plate, add:

    • 25 µL of Assay Buffer.

    • 25 µL of the 4X compound dilution (or vehicle control).

    • 50 µL of the 2X enzyme solution to initiate the reaction.

  • Enzyme Reaction : Mix gently on a plate shaker and incubate for 60 minutes at 37°C.

  • Development : Add 50 µL of Developer solution containing Trichostatin A (to stop the HDAC reaction) and a trypsin-like protease (to cleave the deacetylated substrate).

  • Signal Readout : Incubate for 15 minutes at 37°C. Read the fluorescence on a microplate reader (Excitation: 360 nm, Emission: 460 nm).

  • Data Analysis : Calculate percent inhibition relative to vehicle controls and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Histone Acetylation Assay (Western Blot)
  • Cell Culture : Plate a human cell line (e.g., HCT116) in a 6-well plate and allow cells to adhere overnight.

  • Compound Treatment : Treat cells with varying concentrations of this compound (and a vehicle control) for a defined period (e.g., 18 hours).

  • Cell Lysis : Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting :

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against acetylated Histone H3 (e.g., Ac-H3K9).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis : Re-probe the blot with an antibody for total Histone H3 as a loading control. Quantify band intensities to determine the relative increase in histone acetylation.

Visualizations

Assay_Troubleshooting_Workflow Start Assay Fails QC (e.g., Low Z', High CV) Check_Reagents Verify Reagent Prep (Concentration, Freshness) Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Check_Protocol Review Protocol Execution (Timing, Temperature) Protocol_OK Protocol Followed? Check_Protocol->Protocol_OK Check_Instrument Check Instrument Settings (Gain, Calibration) Instrument_OK Instrument OK? Check_Instrument->Instrument_OK Reagents_OK->Check_Protocol Yes Fix_Reagents Remake Reagents Reagents_OK->Fix_Reagents No Protocol_OK->Check_Instrument Yes Fix_Protocol Re-train on Protocol Protocol_OK->Fix_Protocol No Fix_Instrument Calibrate/Service Instrument Instrument_OK->Fix_Instrument No Rerun_Assay Rerun Assay Instrument_OK->Rerun_Assay Yes Fix_Reagents->Rerun_Assay Fix_Protocol->Rerun_Assay Fix_Instrument->Rerun_Assay

Caption: A logical workflow for troubleshooting common issues in biochemical assays.

HDAC_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_chromatin Chromatin HAT HAT (Histone Acetyltransferase) Histone_Ac Acetylated Histones (Relaxed Chromatin) HAT->Histone_Ac Adds Acetyl Groups HDAC HDAC (Histone Deacetylase) Histone_DeAc Deacetylated Histones (Condensed Chromatin) HDAC->Histone_DeAc Removes Acetyl Groups Compound N-hydroxy-7-oxo-7- phenylheptanamide Compound->HDAC Inhibits Histone_Ac->HDAC Target for Deacetylation Gene_Expression Gene Transcription Histone_Ac->Gene_Expression Gene_Repression Gene Repression Histone_DeAc->Gene_Repression

Caption: Simplified signaling pathway of HDAC action and inhibition.

Experimental_Workflow A 1. Prepare Reagents & Compound Dilutions B 2. Dispense into 96-Well Plate A->B C 3. Add Enzyme & Incubate (37°C) B->C D 4. Add Developer & Stop Solution C->D E 5. Read Fluorescence on Plate Reader D->E F 6. Analyze Data (Calculate IC50) E->F

Caption: A typical experimental workflow for an in vitro HDAC inhibition assay.

References

Technical Support Center: Managing Cellular Stress Induced by N-hydroxy-7-oxo-7-phenylheptanamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing N-hydroxy-7-oxo-7-phenylheptanamide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, particularly those related to cellular stress.

This compound is a novel compound belonging to the class of Histone Deacetylase (HDAC) inhibitors. While potent in their therapeutic intent, HDAC inhibitors are known to induce a variety of cellular stress responses, which can impact experimental outcomes. This guide is designed to help you navigate these effects and ensure the robustness of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is predicted to function as a Histone Deacetylase (HDAC) inhibitor. HDAC inhibitors work by blocking the activity of HDAC enzymes, which are responsible for removing acetyl groups from histones and other proteins. This leads to an increase in histone acetylation (hyperacetylation), altering chromatin structure and gene expression.[1][2][3] This modulation of gene expression can, in turn, induce cellular responses such as cell cycle arrest, apoptosis, and cellular stress.[1][4]

Q2: I'm observing higher-than-expected cytotoxicity in my cell line after treatment. What could be the cause?

A2: Unexpectedly high cytotoxicity can stem from several factors:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to HDAC inhibitors. Cancer cells, for instance, may be more susceptible due to their reliance on certain cellular pathways that are disrupted by these compounds.[5][6]

  • Compound Concentration and Purity: Ensure the correct concentration of this compound is used and that the compound has been properly stored to maintain its integrity.

  • Off-Target Effects: While targeting HDACs, off-target effects can contribute to cytotoxicity.

  • Induction of Apoptosis: HDAC inhibitors are known to potently induce programmed cell death (apoptosis). The observed cytotoxicity may be a direct result of the compound's intended mechanism of action.[2][7]

Q3: My cells are showing morphological changes indicative of stress, such as rounding and detachment. What specific stress pathways might be activated?

A3: The observed morphological changes are common indicators of cellular stress. This compound, as an HDAC inhibitor, can activate several stress pathways:

  • Endoplasmic Reticulum (ER) Stress: HDAC inhibitors can disrupt protein folding processes, leading to the accumulation of unfolded or misfolded proteins in the ER and triggering the Unfolded Protein Response (UPR).[6][8]

  • Oxidative Stress: Increased production of Reactive Oxygen Species (ROS) is a known consequence of treatment with some HDAC inhibitors, leading to oxidative damage to cellular components.[1][9]

  • DNA Damage Response: Some HDAC inhibitors have been shown to induce DNA damage, which can activate DNA damage response pathways and lead to cell cycle arrest or apoptosis.[9]

  • Metabolic Stress: HDAC inhibitors can interfere with cellular metabolism, for example, by depleting acetyl-CoA, which can lead to metabolic stress and cell death.[9]

Q4: How can I determine if the cellular stress I'm observing is a specific effect of this compound or a general cytotoxic response?

A4: To dissect the specific stress response, you can perform a series of targeted assays. See the Troubleshooting Guide below for detailed experimental approaches to investigate specific stress pathways, such as ER stress, oxidative stress, and apoptosis. Comparing the effects of this compound to other known HDAC inhibitors and to general cytotoxic agents (e.g., staurosporine) can also help delineate the specificity of the response.

Troubleshooting Guides

Issue 1: Unexpected Cell Death and Reduced Viability

If you are observing a significant decrease in cell viability that is confounding your experimental results, it is crucial to determine the underlying mechanism of cell death.

Troubleshooting Workflow:

A High Cytotoxicity Observed B Dose-Response and Time-Course Analysis A->B C Assess Apoptosis vs. Necrosis B->C D Annexin V/PI Staining C->D E Caspase Activity Assay C->E F Western Blot for Apoptosis Markers (Cleaved PARP, Caspase-3) C->F G Evaluate Mitochondrial Involvement C->G J Conclusion: Characterize Cell Death Mechanism D->J E->J F->J H Cytochrome c Release Assay G->H I Measure Mitochondrial Membrane Potential (e.g., TMRE) G->I H->J I->J

Caption: Troubleshooting workflow for investigating unexpected cytotoxicity.

Detailed Methodologies:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Treat cells with this compound at various concentrations and time points.

    • Harvest and wash cells with cold PBS.

    • Resuspend cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze by flow cytometry.

  • Caspase Activity Assay: Caspases are key mediators of apoptosis.

    • Treat cells as described above.

    • Lyse cells and incubate the lysate with a fluorogenic caspase substrate (e.g., for caspase-3, -8, -9).

    • Measure fluorescence using a plate reader. An increase in fluorescence indicates caspase activation.

Issue 2: Indicators of Cellular Stress (e.g., morphological changes, altered protein expression)

If you suspect that this compound is inducing a specific stress response, the following guide will help you identify the involved pathways.

Troubleshooting Signaling Pathways:

A Cellular Stress Indicators Observed B Investigate ER Stress A->B C Investigate Oxidative Stress A->C D Western Blot for UPR Markers (p-PERK, p-eIF2α, ATF4, CHOP) B->D E Measure ROS Levels (e.g., DCFDA assay) C->E F Assess Antioxidant Response (Western Blot for Nrf2, HO-1) C->F G Conclusion: Identify Active Stress Pathway(s) D->G E->G F->G

Caption: Workflow for dissecting cellular stress signaling pathways.

Detailed Methodologies:

  • Western Blot for Unfolded Protein Response (UPR) Markers: The UPR is a key indicator of ER stress.

    • Treat cells and prepare whole-cell lysates.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe with primary antibodies against key UPR proteins such as phosphorylated PERK (p-PERK), phosphorylated eIF2α (p-eIF2α), ATF4, and CHOP.

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection. An upregulation of these markers is indicative of ER stress.[6]

  • Measurement of Reactive Oxygen Species (ROS):

    • Treat cells with this compound.

    • Load cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).

    • Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. An increase in fluorescence corresponds to higher ROS levels.

Data Summary

The following tables summarize potential quantitative outcomes from the suggested troubleshooting experiments. These are hypothetical data based on the known effects of HDAC inhibitors.

Table 1: Apoptosis Induction by this compound in a Cancer Cell Line

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Relative Caspase-3 Activity
Vehicle Control5.2 ± 1.12.1 ± 0.51.0
Compound (1 µM)15.8 ± 2.38.5 ± 1.53.2 ± 0.4
Compound (5 µM)35.1 ± 4.522.7 ± 3.18.9 ± 1.2

Table 2: Cellular Stress Marker Modulation by this compound

TreatmentRelative p-eIF2α Expression (Fold Change)Relative CHOP Expression (Fold Change)Relative ROS Levels (Fold Change)
Vehicle Control1.01.01.0
Compound (1 µM)2.8 ± 0.44.1 ± 0.61.8 ± 0.2
Compound (5 µM)6.2 ± 0.99.5 ± 1.33.5 ± 0.5

Signaling Pathways

HDAC Inhibitor-Induced ER Stress and Apoptosis

HDAC inhibitors can induce ER stress, primarily through the PERK branch of the UPR. Prolonged ER stress leads to the upregulation of the pro-apoptotic factor CHOP.

HDACi This compound ER Endoplasmic Reticulum HDACi->ER Accumulation of misfolded proteins UPR Unfolded Protein Response ER->UPR PERK PERK UPR->PERK eIF2a eIF2α PERK->eIF2a Phosphorylation ATF4 ATF4 eIF2a->ATF4 Translation CHOP CHOP ATF4->CHOP Transcription Apoptosis Apoptosis CHOP->Apoptosis

Caption: Simplified pathway of HDAC inhibitor-induced ER stress leading to apoptosis.

References

Validation & Comparative

A Head-to-Head Comparison of Two Potent HDAC Inhibitors: N-hydroxy-7-oxo-7-phenylheptanamide and SAHA (Vorinostat)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of N-hydroxy-7-oxo-7-phenylheptanamide and the well-established histone deacetylase (HDAC) inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), commercially known as Vorinostat. This analysis is supported by a compilation of experimental data from publicly available research, focusing on their anti-cancer properties.

While the initially requested compound, "this compound," yielded limited specific public data, a closely related and studied molecule, N-hydroxy-7-(2-naphthylthio)heptanomide (HNHA) , has been identified as a novel HDAC inhibitor with significant anti-tumor activity and has been directly compared to SAHA in several studies.[1][2][3][4] This guide will therefore focus on the comparative efficacy of HNHA and SAHA.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the key quantitative data on the inhibitory activity and anti-cancer efficacy of HNHA and SAHA.

CompoundTargetIC50 ValueReference
HNHA Total HDACs100 nM
SAHA Total HDACs~10 nM (cell-free assay)[5]
HDAC110 nM[6]
HDAC320 nM[6]

Table 1: In Vitro HDAC Inhibition. This table compares the half-maximal inhibitory concentration (IC50) of HNHA and SAHA against histone deacetylases. Lower IC50 values indicate greater potency.

Cell LineCompoundIC50 ValueAssayReference
Breast Cancer (MCF-7) SAHA0.75 µMCell Proliferation[5]
Renal Cell Carcinoma (Caki-1) HNHALower than SAHAMTS Assay[7]
Renal Cell Carcinoma (A-498) HNHALower than SAHAMTS Assay[7]
Thyroid Cancer (ATC - SNU-80) HNHALower than SAHA & TSAMTT Assay[2]
Thyroid Cancer (PTC - SNU-790) HNHALower than SAHA & TSAMTT Assay[2]
Ovarian Cancer (A2780) SAHA7.5 µMTrypan Blue Exclusion[8]

Table 2: In Vitro Anti-Proliferative Activity. This table presents the IC50 values of HNHA and SAHA in various cancer cell lines, demonstrating their ability to inhibit cancer cell growth.

Cancer ModelCompoundEfficacyKey FindingsReference
Breast Cancer Xenograft HNHASignificant tumor growth inhibition; longer survival than SAHA-treated miceHNHA showed more potent anti-tumor effects and anti-angiogenesis activity.[1]
Breast Cancer Xenograft SAHAInhibition of tumor growthCombination with radiation showed enhanced therapeutic efficacy.[9]
Renal Cell Carcinoma Xenograft HNHAGreater suppression of tumor growth and prolonged survival compared to SAHAHNHA exhibited more potent anti-tumor and pro-apoptotic effects.[7]
Large-Cell Lung Carcinoma Xenograft SAHASignificant suppression of tumor progressionAnti-proliferative and anti-angiogenic effects observed.[10]

Table 3: In Vivo Efficacy in Xenograft Models. This table summarizes the in vivo anti-tumor activity of HNHA and SAHA in animal models.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Histone Deacetylase (HDAC) Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of HDACs.

  • Enzyme and Substrate Preparation : Recombinant human HDAC enzymes (e.g., HDAC1, HDAC3) are used. A common substrate is a fluorogenic peptide, such as Boc-Lys(Ac)-AMC.

  • Reaction Mixture : The assay is typically performed in a 96-well or 384-well plate format. Each well contains the HDAC enzyme, the fluorogenic substrate, and the test compound (HNHA or SAHA) at various concentrations in an appropriate assay buffer.

  • Incubation : The reaction mixture is incubated at 37°C for a defined period (e.g., 30-90 minutes).

  • Development : A developer solution, often containing a protease like trypsin and a potent HDAC inhibitor like Trichostatin A (TSA) to stop the reaction, is added. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC).

  • Fluorescence Measurement : The fluorescence is measured using a microplate reader at an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.[11][12][13]

  • Data Analysis : The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated by plotting the fluorescence intensity against the inhibitor concentration.

Cell Viability Assays (MTT/MTS)

These colorimetric assays assess the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.[14][15]

  • Compound Treatment : The cells are then treated with various concentrations of HNHA or SAHA and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Addition :

    • MTT Assay : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[16][17]

    • MTS Assay : MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution, often in combination with an electron coupling reagent (e.g., PES), is added. This forms a soluble formazan product.

  • Incubation : The plates are incubated for 1-4 hours at 37°C.[16][17]

  • Solubilization (MTT only) : For the MTT assay, a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance is measured using a microplate reader at a wavelength of 490 nm for MTS and 570 nm for MTT.[16][17]

  • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

In Vivo Xenograft Model

This animal model is used to evaluate the anti-tumor efficacy of the compounds in a living organism.

  • Cell Preparation : Human cancer cells (e.g., breast or renal cancer cell lines) are cultured, harvested, and resuspended in a suitable medium, often mixed with Matrigel.

  • Animal Model : Immunocompromised mice (e.g., nude or NSG mice) are used to prevent rejection of the human tumor cells.

  • Tumor Cell Implantation : A specific number of cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) are subcutaneously injected into the flank of each mouse.[10][18][19]

  • Tumor Growth Monitoring : Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.

  • Compound Administration : Once the tumors reach a certain volume, the mice are randomized into treatment groups and administered with HNHA, SAHA, or a vehicle control. The route of administration can be intraperitoneal (i.p.) or oral, at specified doses and schedules.

  • Efficacy Evaluation : Tumor growth is monitored throughout the treatment period. At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The survival of the mice in each group is also recorded.

  • Histological and Molecular Analysis : The excised tumors can be further analyzed for markers of apoptosis, proliferation, and angiogenesis through techniques like Western blotting and immunohistochemistry.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

HDAC_Inhibition_Pathway cluster_0 HDAC Inhibitor Action cluster_1 Cellular Outcomes HDAC_inhibitor HDAC Inhibitor (HNHA or SAHA) HDAC Histone Deacetylase (HDAC) HDAC_inhibitor->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Tumor Suppressor Gene Expression (e.g., p21) Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest (G1/S phase) Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) Gene_Expression->Apoptosis Anti_Angiogenesis Anti-Angiogenesis (Inhibition of new blood vessel formation) Gene_Expression->Anti_Angiogenesis Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy HDAC_Assay HDAC Inhibition Assay (IC50 Determination) IC50_Cell Anti-proliferative IC50 Cell_Culture Cancer Cell Culture (e.g., Breast, Renal) Viability_Assay Cell Viability Assay (MTT/MTS) Cell_Culture->Viability_Assay Viability_Assay->IC50_Cell Xenograft_Model Xenograft Model Generation (Immunocompromised Mice) IC50_Cell->Xenograft_Model Promising candidates for in vivo testing Treatment Compound Administration (HNHA or SAHA) Xenograft_Model->Treatment Tumor_Measurement Tumor Growth Monitoring Treatment->Tumor_Measurement Endpoint_Analysis Endpoint Analysis (Tumor Weight, Survival) Tumor_Measurement->Endpoint_Analysis

References

Comparative Efficacy of N-hydroxy-7-oxo-7-phenylheptanamide and Novel HDAC Inhibitors in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of pre-clinical validation and mechanistic insights for researchers in oncology drug development.

Quantitative Comparison of Anti-Tumor Efficacy

The following tables summarize the key quantitative outcomes from in vivo xenograft studies, highlighting the superior performance of HNHA in inhibiting tumor growth and prolonging survival.

Table 1: Efficacy of HNHA in a Breast Cancer Xenograft Model

Treatment GroupTumor Volume InhibitionSurvival BenefitReference
Control--[1]
HNHASignificant inhibitionSignificantly longer survival[1]
SAHALess effective than HNHAShorter survival than HNHA[1]
Fumagillin (FUMA)Less effective than HNHAShorter survival than HNHA[1]

Table 2: Efficacy of HNHA in Renal Cell Carcinoma (RCC) Xenograft Models

Xenograft ModelTreatment GroupTumor Growth InhibitionSurvival OutcomeReference
Caki-1HNHAMost potent inhibitionGreatest prolongation of survival[2]
SAHALess potent than HNHAShorter survival than HNHA[2]
TSALess potent than HNHAShorter survival than HNHA[2]
A-498HNHAMost potent inhibitionGreatest prolongation of survival[2]
SAHALess potent than HNHAShorter survival than HNHA[2]
TSALess potent than HNHAShorter survival than HNHA[2]

Experimental Protocols

Detailed methodologies for the key xenograft experiments are provided below to enable reproducibility and critical evaluation.

Breast Cancer Xenograft Model Protocol
  • Cell Line: Human breast cancer cell line (specific line not detailed in the provided abstract).

  • Animal Model: In vivo mouse xenograft model.

  • Drug Administration: The route and dosage of HNHA, SAHA, and FUMA administration were not specified in the abstract.

  • Tumor Growth Assessment: Tumor growth was monitored throughout the study.

  • Survival Analysis: The lifespan of the mice in each treatment group was recorded to determine survival benefits.[1]

  • Angiogenesis Assessment: Dynamic MRI was used to measure blood flow within the tumors as an indicator of neovascularization.[1] Proangiogenic and antiangiogenic factors in tumor tissues were also analyzed.[1]

Renal Cell Carcinoma Xenograft Model Protocol
  • Cell Lines: Human renal cell carcinoma cell lines Caki-1 and A-498.[2]

  • Animal Model: In vivo mouse xenograft model.[2]

  • Drug Administration: The specific dosages and administration routes for HNHA, SAHA, and TSA were not detailed in the provided abstract.

  • Tumor Growth Assessment: Tumor progression was monitored and measured over a period of 63 days.[2]

  • Survival Analysis: Survival curves were generated for each treatment group over 63 days.[2]

  • Apoptosis Assessment: Western blotting was performed on tumor tissues to analyze the expression of apoptotic markers.[3]

Mechanistic Insights and Signaling Pathways

HNHA exerts its anti-tumor effects through a multi-faceted mechanism of action, primarily centered on the inhibition of HDAC activity. This leads to downstream effects on cell cycle regulation, apoptosis, and angiogenesis.

HNHA_Mechanism HNHA HNHA HDAC HDAC HNHA->HDAC Inhibits Bax Increased Bax Expression HNHA->Bax Bcl2 Bcl-2 Suppression HNHA->Bcl2 VEGF_HIF1a Decreased VEGF and HIF-1α HNHA->VEGF_HIF1a Histone_Acetylation Increased Histone Acetylation HDAC->Histone_Acetylation Increases p21 p21 Induction Histone_Acetylation->p21 Cell_Cycle_Arrest G1/S Phase Cell Cycle Arrest p21->Cell_Cycle_Arrest Tumor_Growth_Inhibition Tumor Growth Inhibition Cell_Cycle_Arrest->Tumor_Growth_Inhibition Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Inhibits Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Apoptosis->Tumor_Growth_Inhibition Angiogenesis Inhibition of Angiogenesis VEGF_HIF1a->Angiogenesis Angiogenesis->Tumor_Growth_Inhibition Inhibits

Caption: Proposed signaling pathway of HNHA in cancer cells.

In breast cancer, HNHA induces cell cycle arrest at the G1/S phase through the induction of p21.[1] Furthermore, it demonstrates anti-angiogenic properties by decreasing the levels of VEGF and HIF-1α.[1] In renal cell carcinoma, HNHA promotes apoptosis through a caspase-dependent pathway, marked by the suppression of Bcl-2 and increased expression of Bax, leading to the release of cytochrome c from the mitochondria.[2][3] Interestingly, HNHA also induces the nuclear translocation of cytochrome c, suggesting a potential for caspase-independent nuclear apoptosis.[2][3]

Xenograft Study Experimental Workflow

The following diagram outlines the typical workflow for validating the efficacy of anti-cancer compounds in xenograft models, as inferred from the referenced studies.

Xenograft_Workflow Cell_Culture Cancer Cell Line Culture (e.g., Caki-1, A-498) Implantation Subcutaneous Implantation of Cancer Cells into Mice Cell_Culture->Implantation Tumor_Formation Tumor Formation and Measurement Implantation->Tumor_Formation Grouping Randomization of Mice into Treatment Groups Tumor_Formation->Grouping Treatment Drug Administration (HNHA, SAHA, TSA, Control) Grouping->Treatment Monitoring Monitoring of Tumor Growth and Animal Well-being Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Tumor_Analysis Tumor Excision and Biochemical Analysis (e.g., Western Blot) Endpoint->Tumor_Analysis Survival_Analysis Survival Data Collection Endpoint->Survival_Analysis

Caption: General experimental workflow for xenograft model studies.

References

Cross-Validation of N-hydroxy-7-oxo-7-phenylheptanamide Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of epigenetic drug discovery, N-hydroxy-7-oxo-7-phenylheptanamide has been identified as a noteworthy inhibitor of histone deacetylases (HDACs). This guide provides a comparative analysis of its activity, drawing from available data to offer researchers, scientists, and drug development professionals a comprehensive overview. Due to the limited availability of direct cross-validation studies from multiple independent laboratories on this specific molecule, this guide presents the primary data associated with this compound and juxtaposes it with a closely related structural analog, N-hydroxy-7-(2-oxoindolin-1-yl)heptanamide, to provide a broader context of its potential efficacy and methodological considerations.

Comparative Analysis of Inhibitory Activity

The inhibitory potency of this compound and its analog against HDACs is a critical parameter for evaluating their therapeutic potential. The following table summarizes the available quantitative data.

CompoundTarget(s)IC50 Value (µM)Investigating Laboratory/Source
This compoundHDACsNot SpecifiedMethylgene Inc. (Patent Data)
N-hydroxy-7-(2-oxoindolin-1-yl)heptanamide (6a)HDACs< 0.001Academic Research Publication[1]

Note: The patent for this compound describes it as an HDAC inhibitor but does not provide a specific IC50 value in the publicly available documents.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols employed in the evaluation of each compound.

Protocol for this compound (as inferred from patent literature)

The synthesis of this compound is detailed in US Patent US20020115826A1. While specific biological assay protocols are not extensively detailed in the patent, the general methodology for evaluating HDAC inhibitory activity at the time of filing typically involved the following steps:

  • HDAC Enzyme Source: Partially purified HDAC enzymes from cell lysates (e.g., HeLa cell nuclear extract) or recombinant HDAC isoforms.

  • Substrate: A fluorogenic or colorimetric acetylated peptide substrate.

  • Assay Principle: The HDAC enzyme deacetylates the substrate. A developer solution is then added, which reacts with the deacetylated substrate to produce a fluorescent or colored product.

  • Inhibitor Testing: The assay is performed in the presence of varying concentrations of the test compound (this compound).

  • Data Analysis: The fluorescence or absorbance is measured, and the IC50 value is calculated as the concentration of the inhibitor required to reduce the HDAC enzyme activity by 50%.

Protocol for N-hydroxy-7-(2-oxoindolin-1-yl)heptanamide (Compound 6a)[1]

This study provides a detailed experimental protocol for assessing HDAC inhibitory activity:

  • HDAC Inhibition Assay: The in vitro HDAC inhibitory activity was determined using a commercially available HDAC fluorometric assay kit.

  • Enzyme Source: HeLa cell nuclear extract was used as the source of HDAC enzymes.

  • Procedure:

    • The test compound and the HDAC substrate were incubated with the HeLa nuclear extract in an assay buffer.

    • The reaction was allowed to proceed at 37°C for a specified time.

    • A developer solution containing a protease and a fluorophore was added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.

    • The fluorescence was measured using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • IC50 Determination: The IC50 values were calculated from the dose-response curves generated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration. SAHA (suberoylanilide hydroxamic acid) was used as a reference compound.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental processes can aid in understanding the broader context of these compounds' activities.

HDAC_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 Drug Action Histone Histone Acetylated_Histone Acetylated_Histone Acetylated_Histone->Histone Deacetylation HDAC HDAC HDAC->Acetylated_Histone HAT HAT HAT->Acetylated_Histone Acetylation HDAC_Inhibitor This compound or Analog HDAC_Inhibitor->HDAC Inhibition

Fig. 1: General signaling pathway of HDAC inhibition.

Experimental_Workflow Start Compound_Prep Prepare serial dilutions of This compound or Analog Start->Compound_Prep Assay_Setup Incubate HDAC enzyme source with substrate and inhibitor Compound_Prep->Assay_Setup Reaction Allow deacetylation reaction to proceed Assay_Setup->Reaction Development Add developer solution to generate signal Reaction->Development Measurement Measure fluorescence or absorbance Development->Measurement Data_Analysis Calculate % inhibition and determine IC50 Measurement->Data_Analysis End Data_Analysis->End

Fig. 2: A typical experimental workflow for determining HDAC inhibitory activity.

Conclusion

While a direct cross-laboratory validation of this compound's activity remains to be published, the available patent information establishes its role as a histone deacetylase inhibitor. The comparative analysis with the structurally similar compound, N-hydroxy-7-(2-oxoindolin-1-yl)heptanamide, which exhibits potent sub-micromolar HDAC inhibitory activity, suggests that the this compound scaffold is a promising backbone for the development of effective HDAC inhibitors. The detailed experimental protocol from the study on the analog provides a robust framework for future investigations and validations of this compound itself. Further research from independent laboratories will be crucial to fully elucidate and confirm the therapeutic potential of this compound.

References

Synergistic Potential of N-hydroxy-7-oxo-7-phenylheptanamide with Chemotherapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals exploring novel cancer therapeutics, understanding the synergistic potential of new compounds with existing chemotherapy regimens is paramount. This guide provides a comparative overview of the anticipated synergistic effects of N-hydroxy-7-oxo-7-phenylheptanamide, a known histone deacetylase (HDAC) inhibitor, with conventional chemotherapy.

Disclaimer: As of the latest literature review, specific preclinical or clinical studies detailing the synergistic effects of this compound in combination with chemotherapeutic agents are not publicly available. Therefore, this guide draws upon the well-established synergistic mechanisms of the broader class of HDAC inhibitors to infer the potential of this compound.

Overview of this compound

This compound is classified as an investigational histone deacetylase (HDAC) inhibitor. Its primary mode of action is the inhibition of HDAC enzymes, which play a crucial role in the epigenetic regulation of gene expression. By inhibiting these enzymes, the compound can lead to the accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes. The compound has a reported IC50 value of 500 nM, indicating its potency as an HDAC inhibitor.[1]

Synergistic Mechanisms of HDAC Inhibitors with Chemotherapy

The combination of HDAC inhibitors with various chemotherapeutic agents has demonstrated synergistic anti-tumor effects in numerous preclinical studies. This synergy often results from complementary mechanisms of action that enhance cancer cell death and overcome drug resistance.

Key Synergistic Mechanisms:

  • Enhanced Apoptosis: HDAC inhibitors can prime cancer cells for apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins. When combined with DNA-damaging agents like cisplatin or topoisomerase inhibitors, this can lead to a significant increase in programmed cell death.

  • Cell Cycle Arrest: HDAC inhibitors can induce cell cycle arrest, often at the G1/S or G2/M checkpoints. This can sensitize cancer cells to chemotherapeutic agents that target specific phases of the cell cycle.

  • Inhibition of DNA Repair: A crucial mechanism of synergy involves the downregulation of DNA repair pathways by HDAC inhibitors. This renders cancer cells more susceptible to the DNA damage induced by agents such as platinum-based drugs and alkylating agents.

  • Modulation of Drug Targets: HDAC inhibitors can alter the expression levels of the molecular targets of chemotherapeutic drugs, potentially increasing their efficacy.

  • Angiogenesis Inhibition: Some HDAC inhibitors have been shown to suppress the expression of pro-angiogenic factors like VEGF and HIF-1α, thereby inhibiting the formation of new blood vessels that tumors need to grow.

Comparative Data: Synergistic Effects of Other HDAC Inhibitors

To illustrate the potential for synergy, the following table summarizes data from preclinical studies on other well-characterized HDAC inhibitors in combination with common chemotherapeutic agents.

HDAC InhibitorChemotherapeutic AgentCancer TypeKey Synergistic EffectReference
Vorinostat (SAHA)CisplatinLarynx CancerSynergistic inhibition of cell proliferation[2]
Vorinostat (SAHA)PaclitaxelVarious Human TumorsEnhanced growth inhibition and apoptosis
Trichostatin A (TSA)CisplatinCholangiocarcinomaSynergistic cell growth inhibition[2]
PanobinostatDoxorubicinVarious CancersIncreased apoptosis and reduced tumor growth
RomidepsinGemcitabinePancreatic CancerEnhanced cytotoxicity and tumor growth delay

Experimental Protocols: Methodologies for Assessing Synergy

The following are generalized experimental protocols commonly used to evaluate the synergistic effects of drug combinations in preclinical cancer research.

In Vitro Synergy Assessment
  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the HDAC inhibitor (e.g., this compound) and a chemotherapeutic agent, both alone and in combination.

  • Cell Viability Assay: After a defined incubation period (e.g., 48-72 hours), cell viability is assessed using assays such as MTT, XTT, or CellTiter-Glo.

  • Combination Index (CI) Calculation: The results are analyzed using the Chou-Talalay method to calculate a Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

In Vivo Xenograft Studies
  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with human cancer cells to establish tumors.

  • Treatment Groups: Once tumors reach a palpable size, the mice are randomized into treatment groups: vehicle control, HDAC inhibitor alone, chemotherapeutic agent alone, and the combination of both drugs.

  • Drug Administration: The drugs are administered according to a predetermined schedule and dosage, typically via intraperitoneal injection or oral gavage.

  • Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include survival analysis and assessment of toxicity through monitoring of body weight and clinical signs.

  • Pharmacodynamic Analysis: At the end of the study, tumors may be excised for analysis of biomarkers, such as histone acetylation, apoptosis markers (e.g., cleaved caspase-3), and cell proliferation markers (e.g., Ki-67).

Visualizing the Mechanisms

To further elucidate the potential synergistic interactions, the following diagrams illustrate key signaling pathways and experimental workflows.

Synergy_Mechanism General Synergistic Mechanisms of HDAC Inhibitors and Chemotherapy cluster_cellular_effects Cellular Effects HDACi HDAC Inhibitor (e.g., this compound) Gene_Expression Altered Gene Expression (Tumor Suppressor Genes ↑) HDACi->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest HDACi->Cell_Cycle_Arrest DNA_Repair Inhibition of DNA Repair HDACi->DNA_Repair Downregulates repair proteins Chemo Chemotherapeutic Agent (e.g., Cisplatin, Paclitaxel) DNA_Damage DNA Damage Chemo->DNA_Damage Apoptosis Increased Apoptosis Gene_Expression->Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest->Apoptosis Sensitizes DNA_Repair->Apoptosis Enhances effect of DNA damage

Caption: Potential synergistic pathways of HDAC inhibitors and chemotherapy.

Experimental_Workflow Workflow for Assessing In Vitro and In Vivo Synergy cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start_vitro Cancer Cell Lines treatment_vitro Treat with Single Agents and Combinations start_vitro->treatment_vitro viability_assay Cell Viability Assay (MTT, etc.) treatment_vitro->viability_assay ci_analysis Calculate Combination Index (CI) viability_assay->ci_analysis result_vitro Synergy (CI < 1) Additive (CI = 1) Antagonism (CI > 1) ci_analysis->result_vitro start_vivo Xenograft Mouse Model treatment_vivo Administer Single Agents and Combination start_vivo->treatment_vivo tumor_measurement Measure Tumor Volume treatment_vivo->tumor_measurement endpoint_analysis Tumor Growth Inhibition, Survival Analysis tumor_measurement->endpoint_analysis result_vivo Evaluate Efficacy and Toxicity endpoint_analysis->result_vivo

Caption: Standard workflow for evaluating drug synergy in preclinical models.

References

A Head-to-Head Comparison of Histone Deacetylase Inhibitors: Trichostatin A versus N-hydroxy-7-oxo-7-phenylheptanamide

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the well-established histone deacetylase (HDAC) inhibitor, Trichostatin A (TSA), and the phenylheptanamide-based hydroxamic acid, N-hydroxy-7-oxo-7-phenylheptanamide. Due to the limited publicly available data on the specific biological activity of this compound, this guide utilizes data from a structurally related and studied compound, N-hydroxy-7-(2-naphthylthio)heptanomide (HNHA), to provide a representative comparison against TSA.

Histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutic agents, particularly in oncology, by modulating the epigenetic landscape of cancer cells. This guide provides a detailed head-to-head comparison of two such agents: the well-characterized pan-HDAC inhibitor Trichostatin A (TSA) and a representative phenyl-substituted hydroxamic acid, for which N-hydroxy-7-(2-naphthylthio)heptanomide (HNHA) will serve as a proxy due to the absence of specific biological data for this compound.

Mechanism of Action: Targeting the Epigenome

Both TSA and phenylheptanamide-based hydroxamic acids like HNHA function by inhibiting the activity of histone deacetylases. These enzymes are responsible for removing acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, these compounds promote histone hyperacetylation, resulting in a more relaxed chromatin state that allows for the transcription of tumor suppressor genes and other genes involved in cell cycle arrest and apoptosis.

Trichostatin A is a potent, non-selective inhibitor of class I and II HDACs.[1][2] Its inhibitory activity is mediated by the chelation of the zinc ion within the active site of the HDAC enzyme by its hydroxamic acid group. This broad-spectrum inhibition leads to a wide range of cellular effects.

While specific data for this compound is unavailable, related compounds like HNHA also possess a hydroxamic acid moiety, suggesting a similar zinc-binding mechanism of HDAC inhibition. The structural variations in the cap group (the phenylheptanamide portion) can influence the inhibitor's potency and potential selectivity for different HDAC isoforms.

Quantitative Comparison of Inhibitory Activity

The following tables summarize the available quantitative data on the inhibitory activity of Trichostatin A and the representative compound, HNHA.

Table 1: In Vitro HDAC Inhibitory Activity (IC50)

CompoundTargetIC50 (nM)Cell-Free/Cell-BasedReference
Trichostatin A Total HDACs~1.8Cell-free[3][4]
HDAC16Cell-free[4]
HDAC338Cell-free[4]
HDAC427.6Cell-free[2]
HDAC68.6Cell-free[4]
HDAC1024.3Cell-free[2]
N-hydroxy-7-(2-naphthylthio)heptanomide (HNHA) Total HDACsNot Reported--
Caki-1 (Renal Cancer Cells)Lower than TSACell-based[5]
A-498 (Renal Cancer Cells)Lower than TSACell-based[5]
786-O (Renal Cancer Cells)Lower than TSACell-based[5]
UMRC-3 (Renal Cancer Cells)Lower than TSACell-based[5]

Table 2: In Vitro Anti-proliferative Activity (IC50)

CompoundCell LineCancer TypeIC50 (nM)Reference
Trichostatin A Breast Carcinoma (mean of 8 cell lines)Breast Cancer124.4[6][7]
Caki-1Renal Cell CarcinomaNot specified, but higher than HNHA[5]
A-498Renal Cell CarcinomaNot specified, but higher than HNHA[5]
786-ORenal Cell CarcinomaNot specified, but higher than HNHA[5]
UMRC-3Renal Cell CarcinomaNot specified, but higher than HNHA[5]
N-hydroxy-7-(2-naphthylthio)heptanomide (HNHA) Caki-1Renal Cell CarcinomaLower than TSA and SAHA[5]
A-498Renal Cell CarcinomaLower than TSA and SAHA[5]
786-ORenal Cell CarcinomaLower than TSA and SAHA[5]
UMRC-3Renal Cell CarcinomaLower than TSA and SAHA[5]
Breast Cancer CellsBreast CancerEffective anti-tumor agent[8]

In Vivo Efficacy and Biological Effects

Trichostatin A has demonstrated significant anti-tumor activity in various in vivo models. In a rat mammary carcinoma model, TSA administration led to tumor regression and a shift from carcinoma to a benign phenotype.[7] It induces cell cycle arrest and apoptosis in a variety of cancer cell lines.[9] The pleiotropic effects of TSA are attributed to its broad inhibition of HDACs, which affects the expression of a multitude of genes regulating cellular processes.

N-hydroxy-7-(2-naphthylthio)heptanomide (HNHA) has also shown potent in vivo anti-tumor effects. In a mouse xenograft model of renal cell carcinoma, HNHA exhibited greater anti-tumor and pro-apoptotic effects compared to established HDAC inhibitors, including TSA.[5] In breast cancer models, HNHA arrested the cell cycle at the G1/S phase and inhibited cancer cell growth in vitro and in vivo.[8] Furthermore, HNHA demonstrated anti-angiogenic activity by decreasing the levels of VEGF and HIF-1α.[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of action of HDAC inhibitors and a typical experimental workflow for their evaluation.

HDAC_Inhibition_Pathway General Mechanism of HDAC Inhibitors cluster_acetylation Acetylation State HDAC Histone Deacetylase (HDAC) Acetyl_Groups Acetyl Groups HDAC->Acetyl_Groups Removes Histones Histones Histones->HDAC Deacetylation HDAC_Inhibitor HDAC Inhibitor (TSA / HNHA) HDAC_Inhibitor->HDAC Inhibits Acetylated_Histones Acetylated Histones Chromatin_Relaxation Chromatin Relaxation Acetylated_Histones->Chromatin_Relaxation Gene_Transcription Gene Transcription (e.g., Tumor Suppressors) Chromatin_Relaxation->Gene_Transcription Cell_Cycle_Arrest Cell Cycle Arrest Gene_Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Transcription->Apoptosis

Caption: General mechanism of action of HDAC inhibitors.

Experimental_Workflow Experimental Workflow for HDAC Inhibitor Evaluation Compound_Synthesis Compound Synthesis/ Procurement In_Vitro_HDAC_Assay In Vitro HDAC Inhibition Assay Compound_Synthesis->In_Vitro_HDAC_Assay Cell_Culture Cancer Cell Line Culture Compound_Synthesis->Cell_Culture Data_Analysis Data Analysis and Comparison In_Vitro_HDAC_Assay->Data_Analysis Anti_Proliferation_Assay Anti-Proliferation Assay (e.g., MTT) Cell_Culture->Anti_Proliferation_Assay Western_Blot Western Blot (Acetylated Histones, Apoptosis Markers) Cell_Culture->Western_Blot In_Vivo_Xenograft In Vivo Xenograft Model Anti_Proliferation_Assay->In_Vivo_Xenograft Select Lead Compounds Anti_Proliferation_Assay->Data_Analysis Western_Blot->Data_Analysis In_Vivo_Xenograft->Data_Analysis

Caption: Typical workflow for evaluating HDAC inhibitors.

Experimental Protocols

In Vitro HDAC Inhibition Assay (Fluorometric)

This protocol provides a general framework for assessing the in vitro inhibitory activity of compounds against HDAC enzymes.

  • Reagents and Materials:

    • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6).

    • Fluorogenic HDAC substrate (e.g., Fluor de Lys®).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Developer solution (containing Trichostatin A to stop the reaction and a protease to cleave the deacetylated substrate).

    • Test compounds (dissolved in DMSO).

    • 96-well black microplates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • In a 96-well plate, add the assay buffer, diluted HDAC enzyme, and the test compound or vehicle control (DMSO).

    • Initiate the reaction by adding the fluorogenic HDAC substrate.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding the developer solution.

    • Incubate at room temperature for 15-30 minutes to allow for signal development.

    • Measure the fluorescence using an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a common method for evaluating the anti-proliferative effects of compounds on cancer cell lines.

  • Reagents and Materials:

    • Cancer cell line of interest.

    • Complete cell culture medium.

    • Test compounds (dissolved in DMSO).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

    • 96-well clear microplates.

    • Microplate reader.

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds or vehicle control.

    • Incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion

Trichostatin A is a well-established, potent pan-HDAC inhibitor with a vast body of supporting experimental data demonstrating its anti-cancer efficacy. While direct comparative data for this compound is not available, the analysis of the structurally related compound, HNHA, suggests that phenyl-substituted hydroxamic acids are a promising class of HDAC inhibitors. The available evidence indicates that HNHA may exhibit more potent anti-proliferative and in vivo anti-tumor activity against certain cancer types, such as renal cell carcinoma, when compared to TSA. This highlights the potential for developing more potent and possibly more selective HDAC inhibitors through modification of the cap group. Further research is warranted to fully characterize the biological activity and therapeutic potential of this compound and other novel phenylheptanamide-based HDAC inhibitors.

References

Validating the Anti-Cancer Efficacy of N-hydroxy-7-oxo-7-phenylheptanamide in Primary Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential anti-cancer effects of N-hydroxy-7-oxo-7-phenylheptanamide, a putative histone deacetylase (HDAC) inhibitor. Due to the limited availability of public data on this specific compound in primary cells, this document focuses on a comprehensive comparison with established, FDA-approved HDAC inhibitors: Vorinostat (SAHA), Panobinostat, and Belinostat. The experimental data presented for these comparators in primary cancer cell lines, alongside detailed experimental protocols and signaling pathway diagrams, will serve as a valuable resource for validating the efficacy of this compound and other novel anti-cancer agents.

Introduction to this compound and Comparator Drugs

This compound belongs to the hydroxamic acid class of compounds, which are known to act as HDAC inhibitors. By inhibiting HDAC enzymes, these agents can induce hyperacetylation of histones and other proteins, leading to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.

A structurally related compound, N-hydroxy-7-(2-naphthylthio) heptanomide (HNHA), has demonstrated anti-cancer activity in breast cancer cell lines by arresting the cell cycle and inhibiting tumor growth in vivo.[1] This suggests that this compound likely shares a similar mechanism of action.

For a robust evaluation of its potential, we compare it against three well-characterized HDAC inhibitors:

  • Vorinostat (SAHA): The first HDAC inhibitor approved for the treatment of cutaneous T-cell lymphoma.[2]

  • Panobinostat: A potent pan-HDAC inhibitor approved for the treatment of multiple myeloma.[3][4][5][6]

  • Belinostat: An HDAC inhibitor approved for the treatment of peripheral T-cell lymphoma.[7][8][9][10]

Comparative Analysis of Anti-Cancer Activity

The following tables summarize the anti-proliferative and pro-apoptotic effects of the comparator drugs in various primary cancer cell lines. This data provides a benchmark for the expected efficacy of novel HDAC inhibitors like this compound.

Table 1: Comparative Anti-Proliferative Activity (IC50) of HDAC Inhibitors in Primary Cancer Cells
DrugCancer TypePrimary Cell Line/CellsIC50 ValueReference
Vorinostat LeukemiaMOLT-4 (T-cell leukemia)0.5 µM[2]
LeukemiaPrimary leukemic blastsNot specified, but induced apoptosis[11]
Panobinostat Multiple MyelomaFresh cells from patients<40 nmol/L[3]
Multiple MyelomaJJN313 nM (at 48h)[4]
Multiple MyelomaKMM125 nM (at 48h)[4]
Belinostat T-cell LymphomaHuT-78IC50 values determined[7]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Comparative Pro-Apoptotic Activity of HDAC Inhibitors in Cancer Cells
DrugCancer TypeCell LineApoptosis InductionReference
Vorinostat LeukemiaU93776% pre-G1 phase arrest[11]
Panobinostat Multiple MyelomaJJN3, KMM1Induction of cleaved Caspase 3[4]
Belinostat T-cell LymphomaNot specifiedInduces apoptosis[8][10]

Key Signaling Pathways Modulated by HDAC Inhibitors

HDAC inhibitors exert their anti-cancer effects by modulating multiple signaling pathways that regulate cell survival, proliferation, and apoptosis. The diagram below illustrates the general mechanism of action.

HDAC_Inhibitor_Pathway HDACi This compound (HDAC Inhibitor) HDAC HDACs HDACi->HDAC Inhibits Acetylation Increased Acetylation HDACi->Acetylation PI3K PI3K/Akt/mTOR Pathway (Inhibition) HDACi->PI3K MAPK MAPK/ERK Pathway (Inhibition) HDACi->MAPK JAK JAK/STAT Pathway (Inhibition) HDACi->JAK Histones Histones HDAC->Histones Deacetylates NonHistone Non-Histone Proteins (e.g., p53, Tubulin) HDAC->NonHistone Deacetylates Chromatin Chromatin Relaxation Histones->Chromatin Leads to Acetylation->Histones Acetylation->NonHistone GeneExp Altered Gene Expression Chromatin->GeneExp p21 p21 (CDKN1A) Upregulation GeneExp->p21 TumorSupp Tumor Suppressor Gene Re-expression GeneExp->TumorSupp CellCycle Cell Cycle Arrest (G1/S or G2/M) p21->CellCycle Apoptosis Apoptosis TumorSupp->Apoptosis CellCycle->Apoptosis Can lead to PI3K->Apoptosis Promotes MAPK->Apoptosis Promotes JAK->Apoptosis Promotes

Caption: General signaling pathway of HDAC inhibitors.

Experimental Protocols

To validate the anti-cancer effects of this compound, the following standard experimental protocols are recommended.

Cell Viability Assay (MTT Assay)

Objective: To determine the concentration-dependent effect of the compound on the metabolic activity of primary cancer cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate primary cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a vehicle control for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed Seed Primary Cells (96-well plate) Adhere Adherence (Overnight) Seed->Adhere Treat Add Compound (Serial Dilutions) Adhere->Treat Incubate_Treat Incubate (48-72h) Treat->Incubate_Treat Add_MTT Add MTT Reagent Incubate_Treat->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan (DMSO) Incubate_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Calculate Calculate % Viability Read->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with the compound.

Protocol:

  • Cell Treatment: Treat primary cancer cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Apoptosis_Workflow Treat Treat Cells with Compound Harvest Harvest and Wash Cells Treat->Harvest Stain Stain with Annexin V-FITC & PI Harvest->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Quantify Quantify Apoptotic vs. Necrotic Cells Analyze->Quantify

Caption: Workflow for the Annexin V/PI apoptosis assay.

Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate the effect of the compound on the expression and phosphorylation status of key proteins in relevant signaling pathways.

Protocol:

  • Protein Extraction: Treat cells with this compound for various time points (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against target proteins (e.g., Acetyl-Histone H3, p21, cleaved PARP, p-Akt, Akt, p-ERK, ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow cluster_sample Sample Preparation cluster_immuno Immunodetection cluster_gel Electrophoresis & Transfer Treat Cell Treatment Lyse Protein Extraction Treat->Lyse Quantify Protein Quantification Lyse->Quantify SDSPAGE SDS-PAGE Quantify->SDSPAGE Block Blocking PrimaryAb Primary Antibody Incubation Block->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detect Detection (ECL) SecondaryAb->Detect Analysis Analysis Detect->Analysis Quantify Bands Transfer Protein Transfer SDSPAGE->Transfer Transfer->Block

Caption: Workflow for Western Blot analysis.

Conclusion

While direct experimental data for this compound in primary cancer cells is currently lacking, its structural similarity to other known HDAC inhibitors and the preliminary data on a related compound strongly suggest its potential as an anti-cancer agent. By utilizing the comparative data and detailed protocols provided in this guide, researchers can effectively design and execute experiments to validate the anti-cancer effects of this compound, determine its potency and efficacy in relevant primary cell models, and elucidate its mechanism of action. This systematic approach will be crucial in assessing its therapeutic potential for future drug development.

References

A Comparative Guide to the Gene Expression Signatures of HDAC Inhibitors: Vorinostat, Romidepsin, and Panobinostat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the gene expression signatures induced by three prominent histone deacetylase (HDAC) inhibitors: Vorinostat (SAHA), Romidepsin (FK228), and Panobinostat (LBH589). By presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams, this document aims to serve as a valuable resource for understanding the molecular mechanisms of these epigenetic drugs and informing future research and drug development efforts.

Comparative Analysis of Gene Expression Signatures

Histone deacetylase inhibitors are a class of epigenetic drugs that play a crucial role in cancer therapy by altering gene expression to induce cell cycle arrest, differentiation, and apoptosis in malignant cells.[1][2][3][4] While their general mechanism of action is understood, the specific gene expression signatures they elicit can vary depending on the compound and the cellular context. This section provides a comparative overview of the transcriptomic changes induced by Vorinostat, Romidepsin, and Panobinostat in different cancer types.

Vorinostat Gene Expression Signature in Gastric Cancer

A study on the effects of Vorinostat on gastric cancer cell lines provides a clear example of its impact on the transcriptome. Microarray analysis revealed significant alterations in gene expression in both AGS and KATO-III cell lines after treatment with 5 µM Vorinostat for 48 hours.[5]

Cell LineUp-regulated GenesDown-regulated Genes
AGS1014760
KATO-III164191
Table 1: Number of differentially expressed genes in gastric cancer cell lines treated with Vorinostat. Data is based on a twofold or greater change in expression with a p-value of less than 0.001.[5]
Romidepsin Gene Expression Signature in Cutaneous T-Cell Lymphoma (CTCL)

In a phase II clinical trial involving patients with CTCL, treatment with Romidepsin was shown to induce changes in gene expression. Notably, the expression of the multidrug resistance gene ABCB1 was found to be upregulated in peripheral blood mononuclear cells (PBMCs) following Romidepsin infusion.[6] While a comprehensive list of differentially expressed genes from a global transcriptomic analysis in this specific study is not provided in a tabular format, the study highlights that Romidepsin induces unique individual gene expression profiles with both induction and repression of genes.[7][8]

Panobinostat Gene Expression Signature in Multiple Myeloma

Panobinostat has been shown to induce widespread transcriptional changes in multiple myeloma. In a phase II trial, RNA sequencing of whole bone marrow samples from patients who responded to Panobinostat treatment revealed a significant number of differentially regulated genes.[9]

TimepointDifferentially Regulated Genes in Responders
End of Cycle 32482
End of Cycle 62814
Table 2: Number of differentially regulated genes in the bone marrow of multiple myeloma patients responding to Panobinostat treatment compared to pre-transplant baseline.[9]
Comparative Effects of Vorinostat and Panobinostat on HDAC Gene Expression in Multiple Myeloma

A direct comparison of Vorinostat and Panobinostat in bortezomib-resistant multiple myeloma cell lines revealed differential effects on the expression of HDAC family members. While Vorinostat did not significantly alter the expression of class II and IV HDACs, Panobinostat led to a notable upregulation of most of these genes. This suggests distinct regulatory mechanisms between the two drugs on the HDAC machinery itself.

HDAC GeneVorinostat EffectPanobinostat Effect
Class IIa
HDAC4No significant changeUpregulation
HDAC5No significant changeUpregulation
HDAC7No significant changeDownregulation
HDAC9No significant changeUpregulation
Class IIb
HDAC6No significant changeUpregulation
HDAC10No significant changeUpregulation
Class IV
HDAC11No significant changeUpregulation
Table 3: Comparative effects of Vorinostat and Panobinostat on the expression of Class II and IV HDAC genes in multiple myeloma cells.[10]

Signaling Pathways Modulated by HDAC Inhibitors

HDAC inhibitors exert their anti-cancer effects by modulating various signaling pathways that control cell survival, proliferation, and apoptosis.

HDAC_Inhibitor_Mechanism cluster_HDACi HDAC Inhibitors cluster_Cellular_Processes Cellular Processes Vorinostat Vorinostat HDACs HDACs Vorinostat->HDACs Romidepsin Romidepsin Romidepsin->HDACs Panobinostat Panobinostat Panobinostat->HDACs Histone_Acetylation Histone Acetylation HDACs->Histone_Acetylation inhibition Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Angiogenesis Inhibition of Angiogenesis Gene_Expression->Angiogenesis

General Mechanism of Action of HDAC Inhibitors.

Vorinostat has been shown to interact with the insulin-like growth factor (IGF) signaling pathway.[5][11] Panobinostat is known to inhibit the JAK/STAT and PI3K/AKT/mTOR pathways.[12][13] Romidepsin also targets multiple survival signaling pathways in malignant T-cells.[10]

Signaling_Pathways cluster_Vorinostat Vorinostat cluster_Romidepsin Romidepsin cluster_Panobinostat Panobinostat V_HDAC HDAC Inhibition V_IGF IGF Signaling Pathway Modulation Apoptosis Apoptosis V_IGF->Apoptosis R_HDAC HDAC Inhibition R_Survival Inhibition of Multiple Survival Pathways R_Survival->Apoptosis P_HDAC HDAC Inhibition P_JAK_STAT JAK/STAT Pathway Inhibition P_PI3K_AKT PI3K/AKT/mTOR Pathway Inhibition P_JAK_STAT->Apoptosis P_PI3K_AKT->Apoptosis

Key Signaling Pathways Modulated by HDAC Inhibitors.

Experimental Protocols

The following sections provide a generalized overview of the experimental workflows for microarray and RNA sequencing (RNA-seq) analysis, which are the primary methods used to generate the gene expression data discussed in this guide.

Microarray Experimental Workflow

Microarray analysis provides a high-throughput method for quantifying the expression of thousands of genes simultaneously.[14][15][16][17][18]

Microarray_Workflow A 1. RNA Isolation (from treated and control cells) B 2. cDNA Synthesis & Labeling A->B C 3. Hybridization to Microarray B->C D 4. Washing C->D E 5. Scanning D->E F 6. Data Extraction & Normalization E->F G 7. Differential Expression Analysis F->G

A generalized workflow for a microarray experiment.

1. Cell Culture and Treatment:

  • Cancer cell lines (e.g., AGS, KATO-III for gastric cancer) are cultured under standard conditions.

  • Cells are treated with the HDAC inhibitor (e.g., 5 µM Vorinostat) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 hours).[5]

2. RNA Isolation:

  • Total RNA is extracted from the treated and control cells using a suitable method, such as TRIzol reagent or a commercial kit.

3. RNA Quality and Quantity Assessment:

  • The integrity and concentration of the isolated RNA are assessed using methods like spectrophotometry (e.g., NanoDrop) and capillary electrophoresis (e.g., Agilent Bioanalyzer).

4. cDNA Synthesis and Labeling:

  • The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • During or after synthesis, the cDNA is labeled with fluorescent dyes (e.g., Cy3 and Cy5 for two-color arrays) or biotin (for single-color arrays).

5. Hybridization:

  • The labeled cDNA is hybridized to a microarray chip containing thousands of gene-specific probes.

6. Washing and Scanning:

  • After hybridization, the microarray slides are washed to remove unbound cDNA.

  • The slides are then scanned using a laser scanner to detect the fluorescence signals at each probe spot.

7. Data Analysis:

  • The scanned images are processed to quantify the fluorescence intensity for each spot.

  • The raw data is then normalized to correct for experimental variations.

  • Statistical analysis is performed to identify genes that are differentially expressed between the treated and control samples, typically based on fold change and p-value thresholds.

RNA Sequencing (RNA-seq) Experimental Workflow

RNA-seq has emerged as a powerful tool for transcriptome profiling, offering high resolution and the ability to detect novel transcripts.[19][20][21][22][23]

RNASeq_Workflow A 1. RNA Isolation & QC B 2. Library Preparation A->B C 3. Sequencing B->C D 4. Data QC & Pre-processing C->D E 5. Alignment to Reference Genome D->E F 6. Quantification of Gene Expression E->F G 7. Differential Expression Analysis F->G

A generalized workflow for an RNA-seq experiment.

1. RNA Isolation and Quality Control:

  • Similar to microarray analysis, high-quality total RNA is extracted from biological samples.

  • RNA integrity is a critical parameter, often assessed using the RNA Integrity Number (RIN).

2. Library Preparation:

  • The RNA is converted into a cDNA library suitable for sequencing. This process typically involves:

    • RNA Fragmentation: The RNA is fragmented into smaller pieces.

    • Reverse Transcription: Fragmented RNA is converted to cDNA.

    • Adapter Ligation: Sequencing adapters are ligated to the ends of the cDNA fragments.

    • Amplification: The library is amplified by PCR to generate enough material for sequencing.

3. Sequencing:

  • The prepared library is sequenced using a high-throughput sequencing platform (e.g., Illumina).

4. Data Quality Control and Pre-processing:

  • The raw sequencing reads are assessed for quality.

  • Adapters and low-quality bases are trimmed from the reads.

5. Alignment:

  • The high-quality reads are aligned to a reference genome or transcriptome.

6. Quantification:

  • The number of reads mapping to each gene is counted to determine its expression level.

7. Differential Expression Analysis:

  • Statistical methods are used to identify genes with significant expression changes between different experimental conditions.

Conclusion

This guide provides a comparative analysis of the gene expression signatures of three key HDAC inhibitors: Vorinostat, Romidepsin, and Panobinostat. The presented data highlights both the common and distinct molecular effects of these drugs across different cancer types. The detailed experimental protocols and signaling pathway diagrams offer a foundational understanding of how these gene expression signatures are determined and the broader biological context of their mechanisms of action. This information is intended to aid researchers and drug development professionals in the design of future studies and the development of more effective epigenetic therapies.

References

Safety Operating Guide

Prudent Disposal of N-hydroxy-7-oxo-7-phenylheptanamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Chemical and Physical Properties (Inferred)

The following table summarizes the inferred chemical and physical properties of N-hydroxy-7-oxo-7-phenylheptanamide based on structurally similar compounds. These values should be considered estimates and handled with appropriate caution.

PropertyValueSource/Analogy
Molecular Formula C₁₃H₁₇NO₃-
Molecular Weight 235.28 g/mol -
Appearance Likely a solidGeneral property of similar organic compounds
Melting Point Expected to be in the range of 80-150 °CBased on similar N-phenylhydroxamic acids[1]
Boiling Point > 160 °C at reduced pressureBased on similar phenyl-containing amides[2]
Solubility Soluble in alkaline solutionsGeneral property of hydroxamic acids[3]

Hazard Assessment and Safety Precautions

Based on data for related hydroxamic acids, this compound should be handled with care. While some alkyl hydroxamic acids exhibit low oral toxicity, there is potential for skin and eye irritation[2][4]. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory when handling this compound. All operations should be conducted in a well-ventilated area or a chemical fume hood.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound. This procedure is designed to minimize risk to personnel and the environment.

1. Personal Protective Equipment (PPE) Verification:

  • Before beginning any disposal procedures, ensure that you are wearing the appropriate PPE:

    • Chemical-resistant gloves (nitrile or neoprene).

    • Safety goggles or a face shield.

    • A properly fitting lab coat.

2. Spill Management:

  • In the event of a spill, contain the material to prevent it from spreading.

  • For solid spills, carefully sweep the material into a designated chemical waste container. Avoid generating dust.

  • For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).

3. Waste Collection:

  • Collect all waste material, including contaminated absorbents and disposable PPE, in a clearly labeled, sealed container.

  • The container should be compatible with the chemical waste stream and labeled as "Hazardous Waste" with the full chemical name: "this compound".

4. Waste Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area should be secure, well-ventilated, and away from incompatible materials.

5. Final Disposal:

  • Dispose of the chemical waste through your institution's licensed hazardous waste disposal service.

  • It is often recommended that hydroxamic acids be disposed of via landfill by a certified provider[4]. Do not dispose of this chemical down the drain or in regular trash.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal procedure for this compound.

DisposalWorkflow Start Start Disposal Process PPE Verify Proper PPE (Gloves, Goggles, Lab Coat) Start->PPE Spill Manage Spills (Contain & Collect) PPE->Spill Collect Collect Waste in Labeled Container Spill->Collect Store Store in Designated Hazardous Waste Area Collect->Store Dispose Arrange for Professional Hazardous Waste Disposal Store->Dispose End End of Process Dispose->End

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. It is imperative to consult your institution's specific safety guidelines and a qualified safety officer for any additional requirements.

References

Personal protective equipment for handling N-hydroxy-7-oxo-7-phenylheptanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of N-hydroxy-7-oxo-7-phenylheptanamide. The following procedures are based on best practices for handling similar chemical compounds, specifically the structurally related hydroxamic acid, Vorinostat, to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure. The following table summarizes the required PPE.

Protection Type Specific Recommendations Reasoning
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes, dust, and vapors that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.Prevents skin contact, which may cause irritation or absorption of the chemical.[1]
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH-approved N95 or higher particulate respirator is required. In cases of high concentrations or poor ventilation, a powered air-purifying respirator (PAPR) may be necessary.[1][2]Protects against inhalation of fine particles that can cause respiratory tract irritation.[2]
Body Protection A lab coat or chemical-resistant apron. For larger quantities or splash potential, impervious clothing should be worn.[1][3]Prevents contamination of personal clothing and skin.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to maintaining a safe environment when working with this compound.

prep Preparation weigh Weighing prep->weigh Ensure proper ventilation dissolve Dissolution weigh->dissolve Use contained system (e.g., fume hood) reaction Reaction dissolve->reaction Add to reaction vessel cleanup Cleanup & Decontamination reaction->cleanup After reaction completion waste Waste Disposal cleanup->waste Segregate waste

Caption: Experimental workflow for handling this compound.

  • Preparation : Before handling the compound, ensure that the designated work area, typically a chemical fume hood, is clean and uncluttered. All necessary PPE should be donned at this stage. An emergency eyewash station and safety shower should be readily accessible.[4]

  • Weighing : Weigh the compound in a ventilated enclosure, such as a fume hood, to minimize the risk of inhaling airborne particles.[1] Use appropriate tools to handle the solid material and avoid creating dust.

  • Dissolution : If dissolving the compound, add it carefully to the solvent in a closed or contained system. Avoid splashing.

  • Reaction : Carry out the reaction in a well-ventilated area, preferably within a fume hood. Monitor the reaction for any unexpected changes.

  • Cleanup and Decontamination : After the procedure, decontaminate all surfaces and equipment that may have come into contact with the chemical. Use an appropriate cleaning agent and follow laboratory-specific protocols.

  • Waste Disposal : All waste materials, including contaminated PPE, must be disposed of according to institutional and local regulations for chemical waste.

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Solid Waste Collect in a designated, labeled, and sealed container for hazardous chemical waste.
Liquid Waste Collect in a compatible, labeled, and sealed waste container. Do not mix with incompatible waste streams.
Contaminated Materials Items such as gloves, paper towels, and weighing papers should be placed in a designated solid waste container.

Disposal Workflow

A Identify Waste B Segregate Waste A->B C Label Container B->C D Store Securely C->D E Arrange for Pickup D->E

Caption: Chemical waste disposal workflow.

  • Identify Waste : Clearly identify all waste streams containing this compound.

  • Segregate Waste : Separate solid, liquid, and sharp waste into their respective, appropriate containers.

  • Label Container : Ensure all waste containers are clearly and accurately labeled with their contents.

  • Store Securely : Store waste containers in a designated, secure area away from general laboratory traffic.

  • Arrange for Pickup : Follow your institution's procedures for the pickup and disposal of hazardous chemical waste by authorized personnel. Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.